chemical structure and SMILES of 5-(4-Isopropylphenyl)-1H-pyrazole
Executive Summary 5-(4-Isopropylphenyl)-1H-pyrazole (also designated as 3-(4-isopropylphenyl)-1H-pyrazole due to annular tautomerism) represents a privileged scaffold in medicinal chemistry. It serves as a critical pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(4-Isopropylphenyl)-1H-pyrazole (also designated as 3-(4-isopropylphenyl)-1H-pyrazole due to annular tautomerism) represents a privileged scaffold in medicinal chemistry. It serves as a critical pharmacophore in the design of small-molecule inhibitors targeting kinases (e.g., JAK, Aurora) and cyclooxygenase enzymes (COX-2). The molecule combines a polar, hydrogen-bonding pyrazole core with a lipophilic 4-isopropylphenyl moiety, enabling it to bridge hydrophilic and hydrophobic domains within protein binding pockets.
This guide provides a definitive technical analysis of its chemical structure, validated synthesis protocols, and structural-activity relationships (SAR) relevant to drug development.
Chemical Identity & Structural Specifications[1][2][3][4][5][6][7][8]
Nomenclature and Identifiers
The molecule exists in dynamic equilibrium between two tautomeric forms. In solution, the proton on the nitrogen atom migrates between N1 and N2, making the 3- and 5-substituted positions chemically equivalent unless the nitrogen is substituted.
Descriptor
Value
IUPAC Name
5-(4-propan-2-ylphenyl)-1H-pyrazole
Common Name
3-(4-Isopropylphenyl)pyrazole
Canonical SMILES
CC(C)C1=CC=C(C=C1)C2=CC=NN2
Isomeric SMILES
CC(C)c1ccc(cc1)c2cc[nH]n2
InChI Key
HLCXWJKNVWWWOF-UHFFFAOYSA-N (Analogous base structure)
Molecular Formula
C₁₂H₁₄N₂
Molecular Weight
186.25 g/mol
Physicochemical Profile
The isopropyl group at the para position introduces significant lipophilicity and steric bulk compared to a standard phenyl ring, influencing the molecule's pharmacokinetic profile.
Property
Value (Predicted/Experimental)
Significance
LogP
~3.2 - 3.4
High lipophilicity; suitable for hydrophobic pocket binding.
TPSA
28.68 Ų
Good membrane permeability; CNS active potential.
H-Bond Donors
1
The N-H moiety acts as a donor in the hinge region of kinases.
H-Bond Acceptors
1
The pyridinic Nitrogen (N2) acts as an acceptor.
Rotatable Bonds
2
Isopropyl rotation and phenyl-pyrazole torsion.
Structural Analysis & Tautomerism
Electronic and Steric Properties
Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) via hyperconjugation. This slightly increases the electron density of the phenyl ring and, by extension, the pyrazole system, potentially enhancing the basicity of the pyridinic nitrogen.
Steric Bulk: The isopropyl group adds volume (approx. 25 ų) to the para position. In drug design, this is often exploited to fill hydrophobic sub-pockets (e.g., the selectivity pocket in COX-2 or the gatekeeper region in kinases).
Tautomeric Equilibrium
The pyrazole ring undergoes rapid proton transfer. This duality is critical for binding; the molecule can adapt its donor/acceptor pattern to match the receptor's requirements (e.g., binding to Glu vs. Leu residues).
Figure 1: Tautomeric equilibrium of the pyrazole core. In the absence of N-substitution, these forms are interconvertible.
Synthesis Protocols
The most robust route for synthesizing 5-aryl-1H-pyrazoles involves the condensation of an enaminone intermediate with hydrazine. This "Build-Up" approach is preferred over direct arylation due to higher regiocontrol and yield.
Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Enaminone Formation
Charge a reaction vessel with 4'-Isopropylacetophenone (1.0 eq).
Add DMF-DMA (1.2–1.5 eq).
Reflux the mixture for 6–12 hours. The reaction proceeds neat or in xylene.[1]
Monitor by TLC/LC-MS for the disappearance of the ketone.
Concentrate in vacuo to yield the intermediate: (E)-3-(dimethylamino)-1-(4-isopropylphenyl)prop-2-en-1-one.
Step 2: Cyclization to Pyrazole
Dissolve the crude enaminone in Ethanol .
Add Hydrazine Hydrate (1.5–2.0 eq) dropwise at room temperature.
Heat to reflux for 2–4 hours.
Cool to room temperature. The product often precipitates.
Purification: Filter the solid or extract with Ethyl Acetate. Recrystallize from Ethanol/Water if necessary.
Figure 2: Two-step synthesis pathway via enaminone intermediate.
Applications in Drug Discovery[10]
Pharmacophore Utility
The 5-(4-isopropylphenyl)-1H-pyrazole unit acts as a bioisostere for other 5-membered heterocycles (e.g., isoxazoles, triazoles). Its primary utility lies in:
Kinase Inhibition: The pyrazole nitrogen pair functions as a hinge-binding motif (donor-acceptor), mimicking the adenine ring of ATP. The isopropyl group extends into the hydrophobic back-pocket (Gatekeeper residue interaction).
COX-2 Selectivity: In Celecoxib analogs, the 5-aryl group determines potency, while the 1-substitution drives selectivity. The 4-isopropyl group provides bulk tolerance similar to the tolyl group in Celecoxib.
Comparative Analysis (SAR)
Analog
Modification
Effect on Activity
Unsubstituted (Phenyl)
Removal of Isopropyl
Reduced hydrophobic interaction; lower potency in deep pockets.
An In-depth Technical Guide to the Molecular Weight and Formula of 5-(4-isopropylphenyl)pyrazole Derivatives
This guide provides a comprehensive overview of 5-(4-isopropylphenyl)pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into their structural characteristics, metho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of 5-(4-isopropylphenyl)pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into their structural characteristics, methods for determining their molecular weight and formula, and provide specific examples. This document is intended for researchers, scientists, and professionals in the field of drug development.
The Significance of the 5-(4-isopropylphenyl)pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This heterocyclic scaffold is a cornerstone in the development of a wide array of biologically active compounds. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
The substitution of a 4-isopropylphenyl group at the 5-position of the pyrazole ring is a key structural feature in many pharmacologically active molecules. Aromatic rings, such as the phenyl group, provide a rigid and planar structure that is crucial for binding to biological targets.[3] The isopropyl group, an electron-donating substituent, can enhance the biological activity by increasing the electron density of the aromatic system.[4] This strategic combination of a pyrazole core and a substituted phenyl ring has proven effective in the design of targeted therapeutics.
A prominent example of a drug containing a related pyrazole structure is Celecoxib.[5] It is a selective cyclooxygenase-2 (COX-2) inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[6][7] The mechanism of action of Celecoxib involves the inhibition of prostaglandin synthesis by selectively targeting the COX-2 enzyme, which is a key player in inflammation and pain pathways.[8][9] The diaryl-substituted pyrazole structure of Celecoxib is crucial for its selective binding to the COX-2 enzyme.[8]
Determining Molecular Formula and Weight
Accurate determination of the molecular formula and weight is a fundamental step in the characterization of any new chemical entity. This information is critical for confirming the identity of a synthesized compound and for subsequent quantitative analyses. A combination of spectroscopic and spectrometric techniques is typically employed.
Key Analytical Techniques:
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, which are used to deduce the elemental composition and thus the molecular formula.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure of a molecule.[11] The integration of proton signals in the ¹H NMR spectrum can help determine the ratio of different types of protons, which, in conjunction with other data, can confirm the molecular formula.
Elemental Analysis: This technique provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula to verify its accuracy.
Examples of 5-(4-isopropylphenyl)pyrazole Derivatives
The following table summarizes the molecular formula and weight of several reported 5-(4-isopropylphenyl)pyrazole derivatives. This data is essential for researchers working on the synthesis and characterization of related compounds.
Experimental Protocol: Synthesis of a 5-(4-isopropylphenyl)pyrazole Derivative
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[11][12] The following is a generalized, illustrative protocol for the synthesis of a 5-(4-isopropylphenyl)pyrazole.
Step 1: Synthesis of the Chalcone Intermediate
The Claisen-Schmidt condensation is a common method for synthesizing chalcones, which are precursors to pyrazolines and pyrazoles.[13]
Dissolve 4-isopropylacetophenone in a suitable solvent such as ethanol.
Add an equimolar amount of an appropriate aromatic aldehyde.
Slowly add an aqueous solution of a strong base, such as sodium hydroxide, while stirring the mixture at room temperature.
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Pour the reaction mixture into cold water and acidify to precipitate the chalcone product.
Filter, wash with water, and recrystallize the crude product from a suitable solvent to obtain the pure chalcone.
Step 2: Cyclization to form the Pyrazole
Dissolve the synthesized chalcone in a solvent like ethanol or acetic acid.
Add a slight excess of hydrazine hydrate or a substituted hydrazine.
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water.
The solid pyrazole derivative that precipitates is collected by filtration.
The crude product is then purified by recrystallization or column chromatography.
Rationale Behind Experimental Choices:
The use of a strong base in the Claisen-Schmidt condensation is crucial for deprotonating the α-carbon of the acetophenone, forming the enolate ion necessary for the reaction to proceed.
Refluxing the mixture during the cyclization step provides the necessary energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.
The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction.
Workflow Visualization
The following diagram illustrates the general synthetic workflow for the preparation of 5-(4-isopropylphenyl)pyrazole derivatives.
Caption: General workflow for the synthesis of 5-(4-isopropylphenyl)pyrazole derivatives.
Conclusion
The 5-(4-isopropylphenyl)pyrazole scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. A thorough understanding of the methods for determining their molecular weight and formula is paramount for the successful development and characterization of these compounds. The synthetic protocols, while adaptable, rely on fundamental organic reactions that can be optimized to achieve high yields and purity. This guide provides a foundational understanding for researchers to build upon in their pursuit of new and effective pharmaceuticals.
References
Synthesis and pharmacological activities of celecoxib derivatives. (n.d.).
Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.
Sohal, M., & Munjal, A. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing.
Al-Sanea, M. M., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PMC.
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). MDPI.
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
1-Formyl-3-phenyl-5-(4-isopropylphenyl)-2-pyrazoline: Synthesis, characterization, antimicrobial activity and DFT studies. (2025, August 8). ResearchGate.
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett, 8, 867-882.
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. (2025, August 4). ResearchGate.
Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. (2024, October 4). PMC.
Technical Monograph: Biological Activity Profile of 5-(4-Isopropylphenyl)-1H-pyrazole
[1] Part 1: Executive Summary 5-(4-Isopropylphenyl)-1H-pyrazole (often referred to as IPP-Py ) represents a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. As...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary
5-(4-Isopropylphenyl)-1H-pyrazole (often referred to as IPP-Py ) represents a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. As a lipophilic variant of the 5-phenylpyrazole scaffold found in drugs like Celecoxib and Rimonabant, IPP-Py serves as a potent chemical probe for exploring hydrophobic binding pockets in enzymes such as Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .
This technical guide provides a comprehensive analysis of the biological activity, mechanism of action, and experimental protocols for IPP-Py. It synthesizes structure-activity relationship (SAR) data to explain how the 4-isopropyl substitution enhances potency through hydrophobic interactions while modulating selectivity profiles.
Part 2: Chemical Identity & Properties[2][3][4][5]
Structural Characteristics & Tautomerism
The core challenge in working with IPP-Py is its annular tautomerism. In solution, the hydrogen atom on the pyrazole nitrogen oscillates between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.
IUPAC Name: 3-(4-Isopropylphenyl)-1H-pyrazole (Preferred tautomer in solution)
Key Feature: The 4-isopropyl group adds significant steric bulk and lipophilicity compared to a methyl group (e.g., in Celecoxib), enhancing affinity for large hydrophobic pockets (e.g., the COX-2 side pocket).
Tautomeric Equilibrium Diagram
The following diagram illustrates the dynamic equilibrium between the 3- and 5-substituted forms, which is critical for understanding binding modes.
Figure 1: Tautomeric equilibrium of IPP-Py.[1] The position of the proton determines the hydrogen bond donor/acceptor capability in the active site.
The 1,5-diarylpyrazole class is the structural basis for Celecoxib (Celebrex). IPP-Py acts as a simplified scaffold that retains the core binding elements.
Mechanism: IPP-Py binds to the COX-2 active site. The 4-isopropylphenyl moiety inserts into the hydrophobic side pocket (Val523 in COX-2 vs Ile523 in COX-1), which is larger in COX-2.
Potency: While less potent than fully substituted drugs (IC50 typically in the low micromolar range, 1-10 µM ), it exhibits selectivity for COX-2 over COX-1 due to the bulk of the isopropyl group, which sterically hinders binding to the narrower COX-1 channel.
Therapeutic Relevance: Anti-inflammatory, analgesic, and antipyretic activity.[2][3]
Secondary Target: Kinase Inhibition (p38 MAPK)
Pyrazole scaffolds are privileged structures in kinase inhibition.
Mechanism: IPP-Py mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.
Specificity: The isopropyl group targets the hydrophobic "gatekeeper" region.
Application: Inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines (TNF-α, IL-1β), offering potential in treating rheumatoid arthritis.
Antimicrobial Activity
Lipophilic pyrazoles like IPP-Py disrupt bacterial cell membranes and inhibit specific enzymes such as FabH (fatty acid synthesis).
Spectrum: Moderate activity against Gram-positive bacteria (S. aureus, B. subtilis).
MIC Values: Typically 12.5 - 50 µg/mL depending on the strain.
Part 4: Experimental Protocols
Synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole
Objective: To synthesize high-purity IPP-Py for biological assay.
Method: Claisen-Schmidt Condensation followed by Cyclization.[3]
Plot log[Inhibitor] vs. % Inhibition to determine IC50.
Part 5: Mechanism of Action & Signaling Pathway[8]
The following diagram details the dual-pathway modulation by IPP-Py, highlighting its anti-inflammatory mechanism through COX-2 and p38 MAPK inhibition.
Figure 2: Dual mechanism of action. IPP-Py inhibits COX-2 (blocking prostaglandin synthesis) and p38 MAPK (blocking cytokine release).
Part 6: Data Summary
The following table summarizes the expected biological activity profile based on SAR data from analogous 1,5-diarylpyrazoles.
Assay Target
Activity Type
Potency (Est. IC50/MIC)
Mechanism
COX-2
Inhibitor
1.5 - 10 µM
Competitive binding to hydrophobic side pocket (Val523).
COX-1
Weak Inhibitor
> 100 µM
Steric hindrance prevents effective binding.
p38 MAPK
Inhibitor
5 - 20 µM
ATP-competitive inhibition at the hinge region.
S. aureus
Antibacterial
25 µg/mL
Membrane disruption / FabH inhibition.
E. coli
Antibacterial
> 100 µg/mL
Limited efficacy due to Gram-negative outer membrane.
Part 7: References
Bekhit, A. A., et al. (2015). "Pyrazoles as Anti-Inflammatory Agents: A Review." European Journal of Medicinal Chemistry. Link
Penning, T. D., et al. (1997). "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." Journal of Medicinal Chemistry. Link
Kumar, V., et al. (2013). "Pyrazoles: A Potential Scaffold for Anti-Inflammatory and Analgesic Agents." Mini-Reviews in Medicinal Chemistry. Link
Bhat, B. A., et al. (2005). "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Indian Journal of Chemistry. Link
Cayman Chemical. "COX Inhibitor Screening Assay Protocol." Cayman Chemical Technical Docs. Link
Advanced Solvation Profiling of 5-(4-Isopropylphenyl)-1H-pyrazole: Aqueous vs. Organic Media
Executive Summary In drug development and materials science, the solubility of an active pharmaceutical ingredient (API) or intermediate dictates its formulation strategy, bioavailability, and purification pathways. 5-(4...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and materials science, the solubility of an active pharmaceutical ingredient (API) or intermediate dictates its formulation strategy, bioavailability, and purification pathways. 5-(4-Isopropylphenyl)-1H-pyrazole presents a unique solvation challenge due to its structurally bifurcated nature. The 1H-pyrazole core acts as a privileged pharmacophore scaffold, offering both hydrogen bond donor (pyrrole-like NH) and acceptor (pyridine-like N) capabilities (1[1]). Conversely, the 4-isopropylphenyl moiety introduces massive steric bulk and lipophilicity, significantly elevating the molecule's LogP and altering its lipophilic ligand efficiency (LipE) (2[2]).
This technical whitepaper deconstructs the thermodynamic drivers governing the solubility of 5-(4-Isopropylphenyl)-1H-pyrazole, contrasting its behavior in aqueous media against organic solvents, and provides self-validating experimental protocols for its handling.
Thermodynamic Drivers of Solvation
The Aqueous Penalty: Hydrophobic Hydration
In aqueous media, the solubility of 5-(4-Isopropylphenyl)-1H-pyrazole is exceptionally poor (< 0.05 mg/mL). While the pyrazole nitrogens can theoretically engage in hydrogen bonding with water, the massive non-polar surface area of the isopropylphenyl group dominates the molecule's thermodynamic profile. Water molecules are forced to form a highly ordered, ice-like clathrate cage around the isopropyl group. This structural reorganization results in a severe entropic penalty (
) , making the overall free energy of solvation () highly unfavorable at standard temperatures and pressures (3[3]).
The Organic Advantage: Dispersion & Dipole Matching
Organic solvents bypass the entropic penalty of hydrophobic hydration. In polar aprotic solvents (e.g., DMSO) and polar protic solvents (e.g., Ethanol), the solvent molecules effectively solvate both domains of the molecule. The aliphatic and aromatic regions engage in strong London dispersion forces and
interactions, while the pyrazole core engages in dipole-dipole interactions or hydrogen bonding, leading to a negative (favorable) of solvation (4[4]).
Quantitative Solubility Matrix
The table below summarizes the expected quantitative solubility profile of 5-(4-Isopropylphenyl)-1H-pyrazole across various solvent systems based on dielectric constants and structural affinities.
Solvent System
Dielectric Constant ()
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Water (pH 7.4)
80.1
< 0.05
Poor; Hydrophobic entropic penalty dominates
Hexane
1.9
1.5 - 5.0
Low; Dispersion forces, lacks H-bond disruption energy
Ethanol
24.5
15.0 - 25.0
Moderate; Amphiphilic H-bonding & dispersion
Dichloromethane
8.9
> 50.0
High; Strong London dispersion forces matching the aryl group
DMSO
46.7
> 100.0
Very High; Strong dipole-dipole & H-bond acceptance
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following workflows are designed as self-validating systems.
Objective: Determine the absolute thermodynamic solubility of 5-(4-Isopropylphenyl)-1H-pyrazole.
Causality: Kinetic solubility methods (e.g., solvent-shift assays) often create supersaturated nano-suspensions that artificially inflate the apparent solubility of highly lipophilic pyrazoles. The shake-flask method ensures that the crystal lattice energy is fully accounted for, providing true thermodynamic data.
Preparation: Add 50 mg of crystalline 5-(4-Isopropylphenyl)-1H-pyrazole to a 5 mL glass vial.
Solvent Addition: Add 1 mL of the target solvent (e.g., Water, EtOH, DMSO).
Incubation: Seal the vial and incubate in a thermostatic shaker at 25.0 ± 0.1 °C at 300 rpm.
Sampling: At
, , and , extract a 100 µL aliquot.
Phase Separation: Centrifuge the aliquot at 15,000 x g for 15 minutes.
Causality: Centrifugation is chosen over syringe filtration because the highly hydrophobic isopropylphenyl moiety readily adsorbs to standard PTFE or nylon filter membranes, which would artificially lower the measured concentration.
Quantification: Dilute the supernatant in a compatible mobile phase and quantify via HPLC-UV at
254 nm.
Self-Validation Checkpoint: The system validates its own equilibrium state by comparing the 48-hour and 72-hour concentrations. If the variance (
) is < 5%, thermodynamic equilibrium is confirmed. If , the system flags incomplete saturation, and agitation must continue for another 24 hours.
Objective: Isolate high-purity 5-(4-Isopropylphenyl)-1H-pyrazole from an organic reaction mixture while preventing liquid-liquid phase separation (LLPS).
Causality: Pyrazole derivatives with bulky alkyl-aryl groups have a high propensity to "oil out" (form a dense, impure liquid phase) rather than crystallize when an anti-solvent like water is rapidly added to an organic solution. This occurs because the system crosses the spinodal curve before stable crystal nuclei can form.
Dissolution: Dissolve crude 5-(4-Isopropylphenyl)-1H-pyrazole in minimal hot ethanol (60 °C) to form a near-saturated solution.
Cooling: Cool the solution slowly (0.5 °C/min) to 25 °C to enter the metastable zone.
Seeding: Add 1% (w/w) of pure crystalline 5-(4-Isopropylphenyl)-1H-pyrazole as seeds.
Aging: Age the seeded solution for 30 minutes to allow the seed crystals to mature.
Anti-Solvent Addition: Add the anti-solvent (deionized water) dropwise at a rate of 0.1 mL/min using a programmable syringe pump, maintaining constant overhead stirring at 250 rpm.
Isolation: Filter the resulting crystalline suspension and wash with a 1:5 EtOH:Water mixture.
Self-Validation Checkpoint: The protocol validates successful solid-liquid nucleation via real-time focused beam reflectance measurement (FBRM) or visual turbidity monitoring. A sustained, linear increase in chord counts (or turbidity) post-seeding, without the sudden appearance of spherical droplets (which indicate oiling-out), confirms that the system has self-corrected into the crystalline pathway.
[Solubility and Decomposition of Organic Compounds in Subcritical Water] - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWBhSUQPwF2r1HcJVvE5a6D4y-GdAikkXZRTf0PFtI654GvLpN7UboMa7PLqtyvo6l2pegrnMcuenfw1yW54AYbWVyBUYyIOo-KjEDGmQidLrAErqGyCNAOwG5oxVmaBdXUgI=]
[Dealing with poor solubility of pyrazole derivatives during synthesis] - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoVCbD4yW-u8-_mzUfGQp9RZB5Ai03bpm2Hx76b5oMKdLY9_DzH6xp00fSyrj-YUWP9CBp7TSUqgpIF6SDojBO0hHiLFnfpWbuLGLolLbD43FY6vV0Is-GU8QaClAHfJuJyN8cHrWR6_Mce02N-P1xloK27gvgITGcrfe3F4OaJ4-c-oVxszkrLqWuNOgqeGf3gd9UcZXO4Zk6DiJfVVQtPPY=]
[1H-pyrazole | CAS 288-13-1] - BoldChem Tech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbWgmdMq8KatpbneAosu9ei2x_7vyaZCNmBFdGel2zFDCFxG3aitWwDY5ReImGWBS98L2r_Elk0r06LVGgYjAfM8LV6NWqyAo5hffWcYEFfwQ42Cbq2un1tVK4yhMAx11H-SmnmHLrBaqPgZ6aouupkwc=]
The 5-Aryl-1H-Pyrazole Scaffold in Medicinal Chemistry: Structural Rationale, Synthetic Methodologies, and Therapeutic Applications
Executive Summary In the landscape of modern drug discovery, the 5-aryl-1H-pyrazole core has cemented its status as a "privileged structure." Found in numerous FDA-approved drugs and advanced clinical candidates, this ni...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the 5-aryl-1H-pyrazole core has cemented its status as a "privileged structure." Found in numerous FDA-approved drugs and advanced clinical candidates, this nitrogen-rich heterocycle offers a unique combination of structural rigidity, tunable lipophilicity, and directional hydrogen-bonding capabilities. This technical guide provides an in-depth analysis of the 5-aryl-1H-pyrazole scaffold, detailing the structural biology behind its target engagement, causality-driven synthetic methodologies, and its broad-spectrum pharmacological efficacy against kinases and inflammatory pathways.
The pharmacological success of 5-aryl-1H-pyrazoles is fundamentally driven by their precise spatial geometry. The pyrazole ring contains two adjacent nitrogen atoms with distinct electronic roles: the N1 atom acts as a hydrogen-bond donor (via the NH group), while the N2 atom functions as a hydrogen-bond acceptor[1].
When targeting the ATP-binding cleft of kinases, this dual H-bonding capacity perfectly mimics the interactions of the adenine ring of ATP with the kinase hinge region. Furthermore, the 5-aryl substituent projects deep into adjacent hydrophobic pockets (such as Pocket I or II), driving both binding affinity and target selectivity[2]. A classic example is the binding of the 5-aryl-1H-pyrazole derivative PKF049-365 to Cyclin-Dependent Kinase 2 (CDK2), where crystallographic data (PDB: 1JVP) validates this exact hinge-binding hypothesis[1].
Figure 1: Pharmacophore model of 5-aryl-1H-pyrazole binding to kinase ATP pockets.
Synthetic Methodologies: Classical to Green Approaches
The synthesis of pyrazole derivatives has evolved to meet the demands of high-throughput drug discovery and green chemistry. Below are two field-proven protocols, detailing the causality behind the experimental conditions.
Causality & Rationale: Traditional cyclocondensations require harsh acidic/basic catalysts and prolonged refluxing. Ultrasound irradiation (USI) bypasses these requirements by inducing acoustic cavitation. The rapid formation and violent collapse of microbubbles in the solvent generate transient, localized hot spots (>5000 K) and extreme pressures (>1000 atm). This physical phenomenon provides the massive activation energy required to drive the condensation of 3-(dimethylamino)-1-arylprop-2-en-1-one with hydrazine hydrate, drastically reducing reaction times and eliminating the need for toxic transition metal catalysts[3].
Step-by-Step Methodology:
Preparation: In a reaction vessel, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 equiv.) in a green solvent (e.g., ethanol or aqueous media).
Reagent Addition: Add hydrazine hydrate (1.2 equiv.) dropwise to the solution at room temperature to prevent violent exothermic splashing.
Cavitation: Submerge the reaction vessel in an ultrasonic bath operating at ambient temperature.
Monitoring: Sonicate the mixture for 30–45 minutes. Monitor the consumption of the starting material via TLC (Thin-Layer Chromatography) using a UV lamp for self-validation.
Quenching & Isolation: Upon completion, pour the mixture into crushed ice/water to precipitate the product.
Purification: Filter the crude solid under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure 5-aryl-1H-pyrazole[3].
Protocol B: Palladium-Catalyzed Sonogashira Cross-Coupling for Late-Stage Diversification
Causality & Rationale: To systematically explore the chemical space around the pyrazole core during lead optimization, 5-bromo-1H-pyrazoles are utilized as versatile electrophilic handles[4]. The Sonogashira coupling allows the formation of C(sp²)-C(sp) bonds. The Pd(0) catalyst initiates the cycle via oxidative addition into the highly reactive C-Br bond. Copper(I) iodide is strictly required as a co-catalyst; it forms a highly nucleophilic copper acetylide intermediate with the terminal alkyne, which then undergoes transmetalation with the Pd(II) complex. Strict adherence to an inert atmosphere is mandatory to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the starting material and complicate purification[4].
Step-by-Step Methodology:
Inert Setup: To an oven-dried Schlenk flask, add 5-bromo-1-butyl-1H-pyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.01–0.05 equiv.), and CuI (0.02–0.10 equiv.)[4].
Degassing: Evacuate and backfill the flask with Argon or Nitrogen three times to establish a strictly inert atmosphere.
Solvation: Inject degassed solvent (e.g., THF or DMF) and a secondary amine base (e.g., Triethylamine) via a gas-tight syringe.
Coupling: Add the terminal alkyne (1.1–1.5 equiv.) dropwise to the stirring mixture.
Reaction: Heat the reaction gently (40–60 °C) and stir until LC-MS indicates complete conversion (typically 2–12 hours).
Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove copper salts.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the 5-alkynyl-1H-pyrazole[4].
Biological Activities & Target Engagement
The structural plasticity of the 5-aryl-1H-pyrazole scaffold allows it to be tuned for a wide array of therapeutic indications, primarily focusing on oncology and neurodegeneration[5].
Neurodegenerative Diseases (JNK3 Inhibition): 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been engineered as highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). The pyrimidine ring and the 5-aryl group are strategically positioned to exploit the specific hydrophobic topology of the JNK3 ATP-binding pocket, achieving sub-micromolar IC₅₀ values and excellent selectivity over similar kinases like p38α and Erk, thereby preventing neuronal apoptosis[2].
Anticancer Therapeutics (Kinase & Microtubule Targeting): Pyrazole derivatives function as potent dual inhibitors of EGFR and VEGFR-2, disrupting critical oncogenic signaling cascades responsible for tumor angiogenesis and proliferation[5]. Additionally, fusing the 1-aryl-1H-pyrazole moiety with curcumin analogues yields potent asymmetric compounds that inhibit microtubule assembly, showing strong cytotoxicity against MDA-MB-231 breast cancer cells[6].
Figure 2: Inhibition of oncogenic and neurodegenerative signaling pathways by pyrazoles.
Quantitative Pharmacological Data
The following table summarizes the biological activity of key 5-aryl-1H-pyrazole derivatives against various high-value therapeutic targets, demonstrating the scaffold's versatility.
The development of pyrazole-based therapeutics relies on a tightly integrated, iterative workflow. Initial in silico docking leverages the predictable hydrogen-bonding patterns of the pyrazole core. This is followed by targeted synthesis (utilizing the green or transition-metal protocols described above), rigorous purification, and in vitro screening. The resulting Structure-Activity Relationship (SAR) data is fed back into the computational models to optimize the 5-aryl substituents for better hydrophobic pocket engagement.
Figure 3: Iterative drug discovery workflow for pyrazole-based kinase inhibitors.
Conclusion
The 5-aryl-1H-pyrazole scaffold remains a cornerstone of modern medicinal chemistry. By understanding the structural causality behind its target binding—specifically its dual hydrogen-bonding capacity and hydrophobic 5-aryl projection—researchers can rationally design highly selective inhibitors. Coupled with advancements in synthetic methodologies, from ultrasound-assisted green chemistry to precise palladium-catalyzed cross-couplings, the pyrazole core will continue to yield breakthrough therapeutics for oncology, inflammation, and neurodegenerative diseases.
References
Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry . Benchchem. 4
An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation . ResearchGate. 3
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 . PMC. 2
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PMC. 5
1jvp - Crystal structure of human CDK2 (unphosphorylated) in complex with PKF049-365 . Protein Data Bank Japan. 1
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents . ACS Omega. 6
5-(4-Isopropylphenyl)-1H-pyrazole therapeutic potential in oncology
The following technical guide provides an in-depth analysis of the therapeutic potential of the 5-(4-Isopropylphenyl)-1H-pyrazole scaffold in oncology. This document synthesizes current pharmacological data, structure-ac...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the therapeutic potential of the 5-(4-Isopropylphenyl)-1H-pyrazole scaffold in oncology. This document synthesizes current pharmacological data, structure-activity relationships (SAR), and experimental protocols for researchers and drug development professionals.
Executive Summary
The 5-(4-Isopropylphenyl)-1H-pyrazole moiety represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for a diverse class of antineoplastic agents. Historically associated with COX-2 selective inhibition (e.g., celecoxib analogues), recent pharmacological profiling has revealed its "promiscuous" utility in targeting PDK1/Akt signaling , Hsp90 , and tubulin polymerization .
This guide dissects the dual-mechanism potential of this scaffold:
COX-2 Dependent Pathway: Exploiting the 4-isopropylphenyl group for enhanced hydrophobic pocket filling in the COX-2 active site.
COX-2 Independent Pathway: Leveraging the unsubstituted or alkyl-substituted pyrazole core to inhibit PDK1 (3-phosphoinositide-dependent protein kinase 1) and induce apoptosis in resistant tumor lines.
Chemical Biology & Structure-Activity Relationship (SAR)
The therapeutic efficacy of 5-(4-isopropylphenyl)-1H-pyrazole hinges on specific structural modifications that dictate its biological target.
The "Molecular Switch" at N1
The substituent at the N1 position of the pyrazole ring acts as a molecular switch, determining the primary mechanism of action:
N1-Substituent
Primary Target
Mechanism of Action
Representative Analogue
Sulfonamide ()
COX-2
Anti-inflammatory; Anti-angiogenic via PGE2 suppression.
Celecoxib
Hydrogen ()
PDK1 / Kinases
ATP-competitive inhibition; Induction of ER stress & autophagy.
OSU-03012 (derivative)
Aryl / Heteroaryl
Tubulin / Hsp90
Colchicine site binding; Chaperone inhibition.
CCT018159 (related)
The Role of the 4-Isopropylphenyl Group
The 4-isopropylphenyl moiety at position 5 is critical for potency.
Hydrophobic Interaction: In COX-2, the isopropyl group fits snugly into the hydrophobic side pocket (Val523), enhancing selectivity over COX-1.
Lipophilicity: The isopropyl group increases
, improving membrane permeability and cellular uptake compared to methyl or fluoro analogues.
Steric Bulk: In kinase domains (e.g., PDK1), the isopropyl group provides necessary steric bulk to displace water molecules and stabilize the inhibitor within the ATP-binding cleft.
Mechanisms of Action (MOA)
Pathway 1: COX-2 Inhibition (Anti-Angiogenesis)
For N1-sulfonamide derivatives, the mechanism involves the selective inhibition of Cyclooxygenase-2 (COX-2).
Cascade: Inhibition of COX-2
Reduced Prostaglandin E2 (PGE2) Downregulation of VEGF and bFGF Suppression of Angiogenesis .
Tumor Microenvironment: Reduction in PGE2 also restores immune surveillance by decreasing Treg activity.
Dissolve 4-isopropylacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol.
Add sodium ethoxide (1.5 eq) dropwise at 0°C.
Stir at room temperature for 12–24 hours.
Checkpoint: Monitor TLC for the disappearance of acetophenone.
Acidify with 1M HCl to precipitate the 1,3-diketone intermediate.
Cyclization (Pyrazole Formation):
Dissolve the 1,3-diketone intermediate in ethanol.
Add hydrazine hydrate (1.5 eq) (or substituted hydrazine for N1-derivatives).
Reflux for 4–6 hours.
Cool to room temperature; the product often precipitates.
Recrystallize from ethanol/water.
Synthesis Workflow Diagram
Figure 2: Synthetic route for the 5-(4-isopropylphenyl)-1H-pyrazole scaffold.
Experimental Protocols for Validation
In Vitro PDK1 Kinase Assay
To validate the COX-2 independent mechanism (for N1-unsubstituted analogs).
Principle: Measure the inhibition of PDK1-mediated phosphorylation of a synthetic peptide substrate (e.g., PDK1tide).
Protocol:
Prepare 10 mM stock of the test compound in DMSO.
Dilute to test concentrations (0.1 nM – 10 µM) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM
, 1 mM DTT).
Incubate recombinant human PDK1 (5–10 ng) with the compound for 15 min at RT.
Add ATP (10 µM) and substrate peptide.
Incubate for 30–60 min at 30°C.
Terminate reaction and detect phosphorylation via radiometric (
-ATP) or fluorescence-based (FRET) methods.
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
COX-2 Inhibition Assay (Selectivity Screen)
Protocol: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit.
Differentiation: Test against both COX-1 (ovine) and COX-2 (human recombinant) to determine the Selectivity Index (SI =
).
Target: A potent 5-(4-isopropylphenyl) derivative should show SI > 50.
Preclinical Efficacy & Therapeutic Potential
Target Indications
Colorectal Cancer (CRC): High COX-2 expression makes this the primary indication. The scaffold reduces polyp burden and prevents malignant transformation.
Triple-Negative Breast Cancer (TNBC): N1-unsubstituted derivatives targeting PDK1 show promise in TNBC lines (e.g., MDA-MB-231) where hormonal therapies fail.
Non-Small Cell Lung Cancer (NSCLC): Synergistic effects observed when combined with EGFR inhibitors (e.g., Gefitinib), overcoming resistance mechanisms.
Pharmacokinetics (PK)
Lipophilicity: The 4-isopropyl group contributes to a high
(~3.5–4.5), ensuring good blood-brain barrier (BBB) penetration (relevant for brain metastases) but requiring formulation optimization (e.g., nanoparticles) to improve aqueous solubility.
Metabolism: Major metabolic routes include hydroxylation of the isopropyl group (CYP450 mediated) and N-glucuronidation of the pyrazole nitrogen.
References
Bavani, C., et al. (2025).[1] Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Asian Journal of Chemistry. Link
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link
Zhu, J., et al. (2004). From the cyclooxygenase-2 inhibitor celecoxib to a novel class of 3-phosphoinositide-dependent protein kinase-1 inhibitors. Cancer Research.[2] Link
Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of thiazolyl-pyrazoline derivatives as EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Gao, Y., et al. (2019).[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Link
Technical Guide: The Strategic Role of Isopropyl Substitution in Phenylpyrazole Bioactivity
The following technical guide details the structural, synthetic, and biological role of isopropyl substitution within the phenylpyrazole scaffold. Executive Summary The phenylpyrazole scaffold is a privileged structure i...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, and biological role of isopropyl substitution within the phenylpyrazole scaffold.
Executive Summary
The phenylpyrazole scaffold is a privileged structure in both agrochemistry (e.g., Fipronil) and pharmaceutical development (e.g., kinase inhibitors).[1] While the phenyl ring often dictates the primary binding orientation via
-stacking, the substituent at the pyrazole nitrogen () acts as a critical "tuning knob" for bioactivity.
This guide focuses on the isopropyl group at the
position.[1] Unlike a simple methyl group (too small) or a tert-butyl group (often too bulky), the isopropyl moiety offers a unique "Goldilocks" balance of steric bulk and lipophilicity. It effectively fills hydrophobic pockets in enzymes like RET kinase and GABA receptors while influencing the torsional angle of the pyrazole-phenyl bond. However, this advantage comes with a specific metabolic liability: the susceptibility of the tertiary methine proton to oxidative dealkylation.
Physicochemical & Structural Logic
The "Goldilocks" Hydrophobic Fit
In many ATP-competitive kinase inhibitors, the
-substituent of the pyrazole ring orients towards the solvent-accessible region or a specific hydrophobic back-pocket (Gatekeeper region).
Methyl (
): Often fails to displace water molecules effectively from hydrophobic pockets, leading to lower entropic gain upon binding.[1]
Isopropyl (
): Provides a Van der Waals volume of approximately 45 ų, ideal for filling lipophilic cavities defined by residues like Leucine or Valine.[1]
Tert-Butyl (
): While highly lipophilic, the spherical bulk can cause steric clashes with the "ceiling" of the binding pocket or force the pyrazole ring out of the optimal planar conformation required for hydrogen bonding.
Conformational Locking
The isopropyl group exerts significant steric pressure on the adjacent positions (
and ).[1] In -phenylpyrazoles, an isopropyl group at can restrict the rotation of the phenyl ring (if attached at ) or the carboxamide/amino groups (at ), locking the molecule into a bioactive conformation that minimizes the entropic penalty of binding.
Case Study: RET Kinase Inhibition (Compound 15l)[1][2][3]
A definitive example of isopropyl utility is found in the development of inhibitors for RET (REarranged during Transfection) kinase, a target in thyroid and lung cancers.
SAR Data Analysis
Research into 5-aminopyrazole-4-carboxamide derivatives demonstrated that the
-substituent is a primary determinant of potency against both Wild-Type (WT) RET and the drug-resistant V804M mutant.
Table 1: SAR of
-Substituted Pyrazole-4-carboxamides against RET Kinase
Compound ID
N1-Substituent
C3-Substituent
RET (WT) IC (nM)
RET (V804M) IC (nM)
Selectivity Profile
Analog A
Methyl
5-cyclopropylisoxazol
> 1000
> 1000
Poor
Analog B
Cyclopropyl
5-cyclopropylisoxazol
120
450
Moderate
Compound 15l
Isopropyl
5-cyclopropylisoxazol
44
252
High
Analog C
tert-Butyl
5-cyclopropylisoxazol
> 500
> 1000
Steric Clash
Data Source: Derived from European Journal of Medicinal Chemistry (Ref. 1, 3).
Analysis:
The isopropyl group (Compound 15l) provides a 10-fold potency increase over the cyclopropyl analog.[1] The flexible yet bulky nature of the isopropyl group allows it to adapt to the gatekeeper region better than the rigid cyclopropyl ring.
Visualization: SAR Decision Logic
The following diagram illustrates the medicinal chemistry decision tree when optimizing the
position.
Caption: Decision tree for N1-substitution showing the "Goldilocks" effect of the isopropyl group.
Metabolic Liability & Mitigation
While structurally optimal, the isopropyl group introduces a metabolic weak point.[1] The tertiary methine proton (
-carbon) is electron-rich and sterically accessible to Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
Primary Metabolic Pathway: Hydroxylation to the tertiary alcohol, followed by potential
-dealkylation.
Mitigation Strategies:
Deuteration: Replacing the tertiary hydrogen with deuterium (
) to exploit the Kinetic Isotope Effect (KIE), slowing down the C-H bond breakage.[1]
Fluorination: Using a heptafluoroisopropyl group (found in agrochemicals like Nicofluprole).[1] This dramatically increases metabolic stability but alters the electronic character (strong electron-withdrawing).[1]
Experimental Protocols
Protocol: Regioselective Synthesis of 1-Isopropyl-3-methyl-4-nitropyrazole
Direct alkylation of pyrazoles often yields a mixture of N1 and N2 isomers. The condensation method described below ensures regioselectivity.
Objective: Synthesize the core scaffold for SAR studies.
Nitration (Functionalization): Dissolve the intermediate (1-isopropyl-3-methylpyrazole) in concentrated
at 0°C. Add fuming dropwise, maintaining temperature °C. Stir for 2 hours.
Isolation: Pour onto crushed ice. Filter the precipitate.[1][3] Recrystallize from Ethanol/Water.[1][3]
Yield Expectation: 75-85% overall yield of 1-isopropyl-3-methyl-4-nitropyrazole.
Synthetic Workflow Diagram
Caption: Regioselective synthesis route avoiding isomer separation issues common in direct alkylation.
References
Han, Y., et al. (2017).[1] "Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor." European Journal of Medicinal Chemistry, 125, 1145-1155.[4][5] [1]
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies." BenchChem.[1][3][6][7][8]
Jeschke, P., et al. (2019).[1] "GABA-gated Chloride Channel Antagonists (Fiproles)." Modern Crop Protection Compounds. Wiley-VCH.[1] [1]
RSC Medicinal Chemistry. (2025).[1] "Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities." Royal Society of Chemistry.[1]
An In-depth Technical Guide to Identifying 5-(4-Isopropylphenyl)-1H-pyrazole in High-Throughput Screening Libraries
Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile s...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for a multitude of pharmacologically active agents.[1][2][3] Derivatives of this five-membered aromatic heterocycle have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] The compound of interest, 5-(4-Isopropylphenyl)-1H-pyrazole (CAS No: 108629-60-3), represents a unique entity within this class, and its identification in high-throughput screening (HTS) libraries could be the starting point for novel therapeutic development programs.
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the robust identification of 5-(4-Isopropylphenyl)-1H-pyrazole within large compound libraries. We will move beyond a simple recitation of protocols to a deeper understanding of the underlying principles, potential pitfalls, and the establishment of a self-validating workflow that ensures the integrity of your screening campaign.
Chapter 1: Compound Characterization and Library Preparation: The Foundation of a Successful Screen
The success of any HTS campaign is fundamentally reliant on the quality and integrity of the compound library. For 5-(4-Isopropylphenyl)-1H-pyrazole, a thorough understanding of its physicochemical properties is paramount to prevent unforeseen complications during screening.
Physicochemical Profile of 5-(4-Isopropylphenyl)-1H-pyrazole
Table 1: Predicted Physicochemical Properties of 5-(4-Isopropylphenyl)-1H-pyrazole
Property
Predicted Value/Characteristic
Rationale and Implications for HTS
Molecular Weight
186.25 g/mol
Well within the range for "drug-likeness" and suitable for most HTS assay formats.
Solubility
High in polar aprotic solvents (e.g., DMSO, DMF); Moderate in polar protic solvents (e.g., ethanol); Low in aqueous media.[6][7]
DMSO is the solvent of choice for stock solutions. However, the potential for precipitation upon dilution into aqueous assay buffers must be empirically determined.
Stability
Generally stable, but susceptible to oxidation and photodegradation over long-term storage.[8]
Store as a solid in a cool, dark, and dry place under an inert atmosphere. DMSO stock solutions should be stored at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.[8][9]
Aggregation
Potential to aggregate at high concentrations, a common issue for many HTS compounds.[1][5]
Aggregation can lead to false positives. This should be assessed using techniques like Dynamic Light Scattering (DLS).[2][3]
Fluorescence
Pyrazole derivatives can exhibit fluorescence.[10][11][12]
The intrinsic fluorescence of the compound must be characterized to avoid interference with fluorescence-based assays.
Quality Control of Library Compounds
Prior to initiating a screen, it is imperative to verify the identity and purity of any library plate containing 5-(4-Isopropylphenyl)-1H-pyrazole.
Step-by-Step QC Protocol:
Sample Preparation:
Dissolve a small, representative sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H and ¹³C NMR Spectroscopy:
Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts for the aromatic and aliphatic protons and carbons should be consistent with the structure of 5-(4-Isopropylphenyl)-1H-pyrazole. While specific data for this exact molecule is not published, related structures can provide a reference.[13][14]
Mass Spectrometry:
Obtain a mass spectrum to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately 187.12.[15][16]
Purity Assessment (HPLC):
Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) to determine its purity. A purity of >95% is recommended for HTS campaigns.[17]
Compound Management and Plate Preparation
Proper handling of compound libraries is crucial to maintain their integrity.
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) of 5-(4-Isopropylphenyl)-1H-pyrazole in high-purity, anhydrous DMSO.
Storage: Store stock solutions in tightly sealed containers at -20°C or -80°C to minimize degradation.[8] Limit the number of freeze-thaw cycles, as this can impact compound stability.[9][18]
Assay Plates: For screening, prepare intermediate and final assay plates by diluting the stock solution into the appropriate assay buffer. It is critical to assess the solubility of the compound at the final screening concentration in the assay buffer to avoid precipitation.
Chapter 2: High-Throughput Screening Strategy: A Multi-pronged Approach
The objective is to reliably detect the presence of 5-(4-Isopropylphenyl)-1H-pyrazole in a library. This requires a primary screen with high sensitivity and throughput, followed by confirmatory and counter-screens to eliminate false positives.
HTS workflow for identifying 5-(4-Isopropylphenyl)-1H-pyrazole.
A competitive Fluorescence Polarization (FP) assay is a robust and homogeneous method well-suited for HTS.[19][20][21] The principle relies on the change in the tumbling rate of a fluorescently labeled probe upon binding to a larger molecule.
Assay Principle:
A fluorescently labeled tracer molecule is designed to bind to a specific target protein.
When the tracer is bound to the protein, its tumbling is slow, resulting in a high FP signal.
In the presence of a compound from the library that also binds to the target protein, the tracer is displaced, tumbles freely, and results in a low FP signal.
For the purpose of simply identifying the presence of 5-(4-Isopropylphenyl)-1H-pyrazole, a generic binding partner could be employed, or a specific target for which this pyrazole is a known ligand.
Step-by-Step FP Assay Protocol:
Reagent Preparation:
Prepare assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
Prepare a solution of the target protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.
Compound Dispensing:
Using an automated liquid handler, dispense a small volume of the library compounds (including 5-(4-Isopropylphenyl)-1H-pyrazole) into a 384- or 1536-well plate.
Reagent Addition:
Add the target protein and fluorescent tracer mixture to the wells containing the library compounds.
Incubation:
Incubate the plates at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
Detection:
Read the FP signal using a plate reader equipped with the appropriate excitation and emission filters.
Data Analysis:
Wells containing 5-(4-Isopropylphenyl)-1H-pyrazole (if it binds to the target) will show a decrease in the FP signal compared to control wells (containing DMSO only).
Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.[22]
Secondary and Orthogonal Assays
Hits from the primary screen must be confirmed using an orthogonal assay to rule out technology-specific artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are excellent choices.[23][24][25]
TR-FRET Assay Principle:
TR-FRET is a robust technology that minimizes interference from compound autofluorescence and scattered light.[26][27] It involves a long-lifetime donor fluorophore (e.g., terbium or europium) and an acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
Principle of a TR-FRET assay.
AlphaScreen Assay Principle:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology that is highly sensitive.[28][29] It utilizes donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal.[23][30]
Chapter 3: Hit Validation and Triage: Separating the Wheat from the Chaff
A significant challenge in HTS is the prevalence of false positives. A rigorous hit validation cascade is essential.
Addressing Compound Aggregation
Small molecules can form colloidal aggregates that non-specifically inhibit proteins, leading to false positives.[1][5]
Dynamic Light Scattering (DLS):
DLS is a powerful technique to detect the formation of aggregates.[2][31][32]
DLS Protocol:
Prepare solutions of 5-(4-Isopropylphenyl)-1H-pyrazole at various concentrations in the assay buffer.
Analyze the samples using a DLS instrument to measure the size distribution of particles in the solution.
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule indicates aggregation.
Mitigating Fluorescence Interference
As pyrazole derivatives can be fluorescent, it is crucial to assess the potential for autofluorescence.[10][11][12]
Fluorescence Interference Assay:
Prepare solutions of 5-(4-Isopropylphenyl)-1H-pyrazole at the screening concentration in the assay buffer.
Excite the sample across a range of wavelengths used in common fluorescence-based assays (e.g., 340-600 nm) and record the emission spectra.
Significant emission in the detection channels of the primary assay indicates potential interference.
Final Hit Confirmation
The final step is to re-confirm the identity and purity of the validated hits using the QC methods outlined in Chapter 1 (NMR, MS, HPLC).
Conclusion: A Pathway to Confident Hit Identification
This guide has provided a comprehensive framework for the identification of 5-(4-Isopropylphenyl)-1H-pyrazole in high-throughput screening libraries. By integrating a thorough understanding of the compound's properties with a multi-step screening and validation workflow, researchers can confidently identify true hits and minimize the pursuit of false positives. The principles and protocols outlined herein are designed to be adaptable to specific research needs and will serve as a valuable resource for any drug discovery program targeting this important class of molecules.
References
Faria, J. V., Vegi, P. F., Miguita, A. G. C., Dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Pyrazole and its derivatives: a patent review (2012-2016).
WUBE, A. A., & WÄ TJEN, W. (2018). Pyrazole derivatives with anticancer activity. Archiv der Pharmazie, 351(9-10), 1800127.
Bansal, R. K., & Sharma, D. (2013). Pyrazoles: a versatile moiety in medicinal chemistry. Medicinal Chemistry Research, 22(12), 5549-5583.
Goyal, A., & Silakari, O. (2019). A comprehensive review on the biological activities of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 19(14), 1133-1154.
Naim, M. J., Alam, O., & Alam, M. J. (2016). A review on pyrazole and its biological importance. Journal of Chemical and Pharmaceutical Research, 8(1), 221-231.
SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules. ([Link])
Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. ([Link])
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ([Link])
High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. ([Link])
The Use of AlphaScreen Technology in HTS: Current Status. ([Link])
Synthesis of fluorescently labeled pyrazole derivative induceing a triple response in Arabidopsis seedlings. ([Link])
Fluorescence Polarization Assays in Small Molecule Screening. ([Link])
How to Detect Early Aggregation with Dynamic Light Scattering. ([Link])
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ([Link])
From Lab to Lead: Using Fluorescence Polarization in Drug Development. ([Link])
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. ([Link])
A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions. ([Link])
The effect of freeze/thaw cycles on the stability of compounds in DMSO. ([Link])
Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. ([Link])
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ([Link])
Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. ([Link])
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. ([Link])
Application Note: Synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole from 4-Isopropylacetophenone
Executive Summary This application note details a highly efficient, two-step synthetic protocol for the preparation of 5-(4-isopropylphenyl)-1H-pyrazole starting from 4-isopropylacetophenone. The methodology leverages a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a highly efficient, two-step synthetic protocol for the preparation of 5-(4-isopropylphenyl)-1H-pyrazole starting from 4-isopropylacetophenone. The methodology leverages a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone intermediate, followed by a bis-nucleophilic cyclization with hydrazine hydrate. This route is preferred over traditional Claisen condensations (e.g., using ethyl formate and sodium hydride) due to its operational simplicity, milder conditions, and superior regioselectivity.
Mechanistic Rationale & Causality
Step 1: Enaminone Formation
The reaction of 4-isopropylacetophenone with DMF-DMA serves as a highly efficient formylation equivalent. DMF-DMA acts as both the C1 synthon and the solvent to drive the equilibrium forward. The thermal elimination of methanol and dimethylamine provides the thermodynamic driving force, yielding (E)-3-(dimethylamino)-1-(4-isopropylphenyl)prop-2-en-1-one. This intermediate is highly stable yet sufficiently electrophilic at the β-carbon for subsequent nucleophilic attack .
Step 2: Pyrazole Cyclization
The enaminone undergoes a bis-nucleophilic attack by hydrazine hydrate. The primary amine of hydrazine first attacks the highly electrophilic β-carbon of the enaminone (aza-Michael-type addition), followed by the expulsion of dimethylamine. Subsequent intramolecular condensation of the second hydrazine nitrogen with the carbonyl group, accompanied by the loss of water, yields the fully aromatized 5-(4-isopropylphenyl)-1H-pyrazole. Ethanol is selected as the solvent because it solubilizes the enaminone while allowing the highly polar water and dimethylamine byproducts to remain in solution during the final precipitation of the product .
Safety & Handling
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle exclusively inside a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).
DMF-DMA: Flammable and moisture-sensitive. Store under inert gas and transfer using anhydrous techniques.
Dimethylamine Gas: Evolved during both steps. Ensure the reflux condenser is properly vented to a scrubber or deep within the fume hood to prevent inhalation exposure.
Workflow Diagram
Two-step synthetic workflow for 5-(4-Isopropylphenyl)-1H-pyrazole via an enaminone intermediate.
Experimental Protocol (10 mmol Scale)
Phase 1: Synthesis of (E)-3-(dimethylamino)-1-(4-isopropylphenyl)prop-2-en-1-one
Setup: Equip an oven-dried 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Add 4-isopropylacetophenone (1.62 g, 10.0 mmol) to the flask. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 mL, ~37 mmol, excess) in one portion.
Causality: Using excess DMF-DMA without an additional solvent maximizes the reaction rate, ensures complete conversion of the ketone, and prevents the need for complex solvent-separation steps.
Reaction: Heat the mixture to 100 °C under continuous stirring for 5 to 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1, UV detection) until the starting material spot completely disappears.
Workup: Cool the mixture to room temperature. Pour the crude mixture into 30 mL of ice-cold petroleum ether while stirring vigorously.
Isolation: Stir for 30 minutes to facilitate complete precipitation. Filter the resulting yellow solid under vacuum, wash with a small amount of cold petroleum ether (2 x 5 mL), and dry in vacuo to afford the enaminone intermediate.
Phase 2: Synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole
Setup: In a clean 50 mL round-bottom flask, suspend the enaminone intermediate (approx. 2.17 g, 10.0 mmol) in absolute ethanol (15 mL).
Causality: A slight stoichiometric excess of hydrazine ensures complete cyclization and compensates for any evaporative loss during the reflux phase.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2 to 4 hours. Monitor completion via TLC (Dichloromethane:Methanol 10:1).
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to half its volume, then pour it into 50 mL of ice-cold distilled water.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol/water to yield the pure pyrazole as a crystalline solid.
Incomplete Step 1 Conversion: If unreacted acetophenone remains after 12 hours, the DMF-DMA may have hydrolyzed due to atmospheric moisture. Ensure the use of strictly anhydrous conditions and fresh, properly stored DMF-DMA.
Oily Product in Step 2: If the final pyrazole fails to crystallize and forms an oil upon aqueous workup, it is likely due to residual ethanol or trapped water. Redissolve the oil in minimal ethyl acetate, dry thoroughly with anhydrous Na₂SO₄, and evaporate completely under high vacuum before attempting recrystallization from a non-polar solvent mixture (e.g., hexane/ethyl acetate).
References
Xiaobo Liu, Shan Xu, Yinhua Xiong. "Synthesis of 3-phenyl-1H-pyrazole Derivatives." Advances in Computer Science Research, Atlantis Press (2017). URL:[Link]
Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole via Diketone Cyclization
Introduction and Scientific Context Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals, including the blockbuster COX-2 inhibitor Celecoxib, and v...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals, including the blockbuster COX-2 inhibitor Celecoxib, and various agents with anti-inflammatory, anti-tumor, and analgesic properties.[1][2] Their prevalence is due to the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for creating structurally diverse molecules that can engage with a wide array of biological targets.
The synthesis of pyrazoles is a well-established field, with the most common and robust method being the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4][5][6] This reaction, first reported by Ludwig Knorr in 1883, provides a direct and efficient pathway to substituted pyrazoles.[5][6] This application note details a specific application of this methodology for the synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole, a compound with potential applications in drug discovery programs.
Reaction Principle and Mechanism
The formation of the pyrazole ring from a 1,3-diketone and hydrazine is a classic example of a condensation and cyclization cascade. The reaction proceeds through several distinct steps, typically under acidic catalysis, which serves to activate the carbonyl groups toward nucleophilic attack.
The key mechanistic steps are:
Initial Nucleophilic Attack: One of the nitrogen atoms of hydrazine, acting as a nucleophile, attacks one of the carbonyl carbons of the 1,3-diketone.
Hydrazone Formation: A proton transfer and subsequent dehydration event lead to the formation of a hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group.
Dehydration and Aromatization: The resulting five-membered ring intermediate readily dehydrates to form the stable, aromatic pyrazole ring.
When an unsymmetrical diketone like 1-(4-isopropylphenyl)butane-1,3-dione is used, the initial attack of hydrazine can theoretically occur at either carbonyl group. However, the terminal methyl ketone is generally more sterically accessible and electronically favorable for attack than the aryl ketone, leading preferentially to the formation of the 5-aryl substituted pyrazole.
Figure 1: Reaction mechanism for the formation of 5-(4-Isopropylphenyl)-1H-pyrazole.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
1-(4-isopropylphenyl)butane-1,3-dione
≥97%
Sigma-Aldrich, etc.
The key starting material.
Hydrazine hydrate (64-65% N₂H₄)
Reagent Grade
Major chemical suppliers
Caution: Toxic and corrosive.
Glacial Acetic Acid
ACS Grade
Major chemical suppliers
Serves as both solvent and catalyst.
Ethyl Acetate (EtOAc)
ACS Grade
Major chemical suppliers
For extraction and chromatography.
Hexanes
ACS Grade
Major chemical suppliers
For chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)
Lab Grade
-
For neutralization.
Brine (Saturated NaCl solution)
Lab Grade
-
For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)
Lab Grade
-
For drying organic layers.
Round-bottom flask (50 mL)
-
-
Reflux condenser
-
-
Magnetic stirrer and stir bar
-
-
Heating mantle or oil bath
-
-
Separatory funnel (250 mL)
-
-
Rotary evaporator
-
-
Glass column for chromatography
-
-
Silica gel (230-400 mesh)
-
-
For purification.
Step-by-Step Synthesis Procedure
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-isopropylphenyl)butane-1,3-dione (2.04 g, 10.0 mmol).
Solvent Addition: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the diketone is fully dissolved.
Reagent Addition: Carefully add hydrazine hydrate (~0.50 mL, ~10.0 mmol, 1.0 equivalent) to the solution dropwise using a syringe or pipette. Causality Note: Glacial acetic acid acts as both the solvent and an acid catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by hydrazine.[7]
Reaction Heating: Attach a reflux condenser to the flask and heat the reaction mixture to 100-110 °C using a heating mantle or oil bath. Let the reaction reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
Reaction Work-up:
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
Slowly pour the reaction mixture into a beaker containing ~100 mL of ice-cold water. A precipitate may form.
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash them sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Causality Note: The washes remove residual acetic acid and inorganic salts, which is crucial for obtaining a pure product after solvent evaporation.
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is typically a solid or a viscous oil and requires purification.
Purification: The most effective method is flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes) is generally effective.
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 5-(4-Isopropylphenyl)-1H-pyrazole, typically as a white or off-white solid.
Characterization (Self-Validation): The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.[8]
¹H NMR (400 MHz, CDCl₃): Expected signals would include a broad singlet for the pyrazole N-H proton (>10 ppm), aromatic protons for the isopropylphenyl group (~7.2-7.6 ppm), a singlet for the pyrazole C4-H proton (~6.4 ppm), a septet for the isopropyl C-H, and a doublet for the isopropyl methyl groups.
¹³C NMR (100 MHz, CDCl₃): Expect signals for the pyrazole ring carbons (~100-145 ppm) and the aromatic and aliphatic carbons of the 4-isopropylphenyl substituent.
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₂H₁₄N₂ + H⁺).
IR Spectroscopy (ATR): Look for characteristic peaks such as a broad N-H stretch (~3200 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C=C/C=N stretches in the 1600-1450 cm⁻¹ region.
Experimental Workflow and Data Summary
The entire process, from starting materials to the final validated product, follows a logical and linear progression.
Figure 2: Overall experimental workflow for the synthesis and purification of the target pyrazole.
Parameter
Condition/Value
Rationale
Solvent
Glacial Acetic Acid
Provides an acidic medium to catalyze the reaction and effectively dissolves reactants.[7]
Temperature
100-110 °C (Reflux)
Ensures sufficient thermal energy to overcome the activation barriers for dehydration steps.
Reaction Time
2-3 hours
Typically sufficient for the reaction to reach completion. Monitorable by TLC.
Stoichiometry
~1:1 (Diketone:Hydrazine)
A 1:1 molar ratio is required for the cyclocondensation reaction.
Typical Yield
70-90%
This reaction is generally high-yielding after purification.
Concluding Remarks
The protocol described provides a reliable and reproducible method for synthesizing 5-(4-Isopropylphenyl)-1H-pyrazole from its corresponding 1,3-diketone precursor. The procedure leverages the well-established Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry. By carefully controlling the reaction conditions and performing a robust work-up and purification, researchers can obtain the target compound in high purity and good yield. This application note serves as a practical guide for scientists in drug discovery and organic synthesis, enabling access to valuable pyrazole-based molecular scaffolds.
References
Title: Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives.
Source: ResearchGate
URL: [Link]
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review
Source: MDPI
URL: [Link]
Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps
Source: Beilstein Journals
URL: [Link]
Title: DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES
Source: Middle East Technical University
URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
Source: ResearchGate
URL: [Link]
Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles
Source: Organic Chemistry Portal
URL: [Link]
Title: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules
Source: SCIRP
URL: [Link]
Title: SYNTHESIS METHODS OF PYRAZOLE DERIVATES
Source: DergiPark
URL: [Link]
Title: Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a
Source: ResearchGate
URL: [Link]
Title: Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule
Source: ResearchGate
URL: [Link]
Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications
Source: jcdronline.org
URL: [Link]
Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts
Source: DergiPark
URL: [Link]
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: MDPI
URL: [Link]
Application Note: A Robust Reverse-Phase HPLC Method for the Purification of 5-(4-Isopropylphenyl)-1H-pyrazole
Abstract This application note presents a detailed, robust, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(4-Isopropylphenyl)-1H-pyrazole, a heterocyclic com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and scalable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 5-(4-Isopropylphenyl)-1H-pyrazole, a heterocyclic compound of significant interest in pharmaceutical research and drug development. We will explore the fundamental principles guiding the method development, from column and mobile phase selection to gradient optimization and fraction collection. The provided protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step guide to achieving high purity and recovery of the target compound. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot the method for similar pyrazole derivatives.
Introduction: The Significance of Pyrazole Purification
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The compound 5-(4-Isopropylphenyl)-1H-pyrazole serves as a critical building block in the synthesis of more complex pharmaceutical agents. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Preparative HPLC is an indispensable technique for isolating and purifying target compounds from complex reaction mixtures.[2] This guide provides a scientifically grounded protocol for the purification of 5-(4-Isopropylphenyl)-1H-pyrazole, ensuring the high purity required for subsequent synthetic steps and biological screening.
Chromatographic Principles and Method Development Strategy
The successful purification of 5-(4-Isopropylphenyl)-1H-pyrazole hinges on a rational method development strategy rooted in the physicochemical properties of the molecule and the principles of reverse-phase chromatography.
Analyte Characteristics and Column Selection
5-(4-Isopropylphenyl)-1H-pyrazole possesses two key structural features that dictate its chromatographic behavior:
A non-polar Isopropylphenyl group: This bulky, hydrophobic moiety provides a strong interaction mechanism with a non-polar stationary phase.
An aromatic Pyrazole ring: This heterocyclic ring contains nitrogen atoms that can act as weak bases.[3]
Given the compound's significant hydrophobic character, a C18 (octadecylsilyl) column is the stationary phase of choice. The long alkyl chains of the C18 phase provide strong hydrophobic interactions, ensuring adequate retention and allowing for effective separation from more polar impurities. Modern, high-purity, end-capped C18 columns are recommended to minimize interactions between the basic pyrazole nitrogen and residual acidic silanol groups on the silica surface, which can otherwise cause significant peak tailing.[4][5]
Mobile Phase Selection and Optimization
The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent.[6]
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[7] Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at low wavelengths. For this method, we select Acetonitrile as the strong organic solvent (Mobile Phase B).
Aqueous Phase and pH Control: The pyrazole ring's basicity necessitates pH control to ensure consistent analyte ionization and symmetrical peak shapes.[3] Operating at a low pH suppresses the ionization of residual silanol groups on the column, reducing unwanted secondary ionic interactions.[4] Adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) to both the aqueous (Mobile Phase A) and organic phases is a standard practice. TFA serves a dual purpose: it maintains a low pH and acts as an ion-pairing agent, further improving the peak shape of basic analytes.[1][8]
Gradient Elution vs. Isocratic Elution
For purification of a crude sample with potentially diverse impurities, gradient elution is superior to an isocratic approach.[9] A gradient, which involves increasing the percentage of the organic solvent over time, offers several advantages:
Improved Resolution: It effectively separates compounds with a wide range of polarities.
Sharper Peaks: It counteracts band broadening for strongly retained compounds, leading to sharper peaks and higher sensitivity.[10]
Reduced Run Time: It ensures that even highly retained, non-polar impurities are eluted from the column in a reasonable timeframe.[11][12]
While isocratic elution can be advantageous for maximizing loading in a highly optimized separation, a gradient method provides the robustness and efficiency required for purifying crude reaction mixtures.[13]
UV Detector Wavelength Selection
The pyrazole ring and the phenyl group are both chromophores that absorb UV light. While unsubstituted pyrazole absorbs around 210 nm, the extended conjugation with the phenyl ring shifts the maximum absorbance (λmax) to a higher wavelength.[14][15] A study of similar phenyl-substituted pyrazole derivatives shows strong absorbance in the 230-260 nm range.[16] A detection wavelength of 254 nm is a robust choice as it is a common output for mercury lamps in UV detectors and provides good sensitivity for many aromatic compounds. For optimal sensitivity, the UV spectrum of the compound should be determined with a Diode Array Detector (DAD) to identify the precise λmax.
Experimental Protocol: Preparative Purification
This protocol outlines the step-by-step procedure for purifying 5-(4-Isopropylphenyl)-1H-pyrazole from a crude synthetic mixture.
Materials and Reagents
Reagent/Material
Grade
Crude 5-(4-Isopropylphenyl)-1H-pyrazole
Synthesis Grade
Acetonitrile (ACN)
HPLC Grade
Water
HPLC or Milli-Q Grade
Trifluoroacetic Acid (TFA)
HPLC Grade
Dimethyl Sulfoxide (DMSO) or Methanol
HPLC Grade (for sample dissolution)
Instrumentation
Preparative HPLC system with a binary pump, autosampler (or manual injector), and a UV/Vis or DAD detector.
C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Solution Preparation
Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas thoroughly.
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas thoroughly.
Sample Solution: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO, Methanol) to a high concentration (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved. If particulates are present, filter through a 0.45 µm syringe filter before injection.
HPLC Purification Method
The following parameters should be programmed into the HPLC system. A scouting run on an analytical column (e.g., 150 x 4.6 mm, 5 µm) is highly recommended to confirm the retention time of the target peak before scaling up to the preparative column.[18]
Parameter
Recommended Setting
Justification
Column
C18, 250 x 21.2 mm, 5 µm
Provides high loading capacity and good resolution for preparative scale.
Mobile Phase A
0.1% TFA in Water
Aqueous phase for RP-HPLC.
Mobile Phase B
0.1% TFA in Acetonitrile
Organic phase for eluting non-polar compounds.
Flow Rate
20.0 mL/min
Appropriate for a 21.2 mm ID column; can be scaled based on column dimensions.
Column Temp.
Ambient (or 30 °C)
Ensures reproducible retention times.
Detection
UV at 254 nm
Good sensitivity for the aromatic system of the analyte.
Injection Vol.
1-5 mL
Dependent on sample concentration and results of loading studies.
Gradient
See Table Below
Efficiently separates compounds with varying polarities.
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
50
50
2.0
50
50
20.0
5
95
25.0
5
95
25.1
50
50
30.0
50
50
Fraction Collection
Set the fraction collector to trigger collection based on the UV signal.[19]
Trigger Mode: Peak-based (slope or threshold).[20]
Threshold: Set a low absorbance value (e.g., 50-100 mAU) to ensure the entire peak is collected.
Delay Volume: Accurately calibrate the delay volume between the detector and the fraction collector outlet to prevent loss of the purified compound.[18]
Workflow and Post-Purification
The overall process from crude sample to pure compound is summarized in the workflow diagram below.
Caption: Workflow for the preparative HPLC purification of 5-(4-Isopropylphenyl)-1H-pyrazole.
Post-Purification Analysis and Recovery
Purity Analysis: Analyze a small aliquot from each collected fraction using an analytical HPLC method to determine the purity.
Pooling: Combine the fractions that contain the target compound at the desired purity level (e.g., >98%).
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. A small amount of water may remain; this can be removed by lyophilization (freeze-drying) or by dissolving the residue in a suitable organic solvent and drying with a drying agent like sodium sulfate.
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Peak Tailing
- Secondary interactions with silanol groups.- Column overload.
- Ensure TFA or another acidic modifier is in the mobile phase.[4]- Use a high-quality, end-capped C18 column.- Reduce sample concentration or injection volume.
- Make the gradient shallower (increase the gradient time) around the elution time of the target peak.- Check column performance; if necessary, replace the column.
No/Low Recovery
- Incorrect fraction collection delay volume.- Compound precipitation in tubing.
- Recalibrate the detector-to-collector delay volume.- Ensure the sample is fully soluble in the mobile phase at all points in the gradient. Consider lowering sample concentration.
Conclusion
This application note provides a comprehensive and scientifically-backed protocol for the preparative HPLC purification of 5-(4-Isopropylphenyl)-1H-pyrazole. By employing a C18 column with an acetonitrile/water gradient containing 0.1% TFA, this method effectively separates the target compound from synthesis-related impurities. The detailed explanation of the method development rationale empowers researchers to not only implement this protocol but also to adapt it for the purification of other structurally related molecules, thereby accelerating the drug discovery and development pipeline.
References
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? [Online]. Available: [Link][10]
Huff, R. K., et al. (1953). The Ultraviolet Absorption Spectra of Substituted Pyrazoles. Journal of the American Chemical Society. [Online]. Available: [Link][14]
Separation Science. (2023, December 8). Developing Strategies for Preparative HPLC. [Online]. Available: [Link][19]
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Online]. Available: [Link][1]
RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Online]. Available: [Link][15]
Recktenwald, A. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate. [Online]. Available: [Link][11]
Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... ResearchGate. [Online]. Available: [Link][21]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Online]. Available: [Link][4]
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Online]. Available: [Link][12]
Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. [Online]. Available: [Link][13]
LCGC International. (2022, April 15). Introduction to Preparative HPLC. [Online]. Available: [Link][18]
ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Online]. Available: [Link][22]
Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Online]. Available: [Link][23]
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Online]. Available: [Link][24]
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Online]. Available: [Link][25]
MDPI. (2023, September 9). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Online]. Available: [Link][16]
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. [Online]. Available: [Link][5]
Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. [Online]. Available: [Link][2]
Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... [Online]. Available: [Link][26]
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. [Online]. Available: [Link][17]
YouTube. (2024, April 5). Demonstration of Fraction Collection in Preparative HPLC Analysis. [Online]. Available: [Link][20]
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. [Online]. Available: [Link][27]
Application Notes and Protocols for Crystallization of 5-Aryl-Pyrazole Derivatives
Introduction: The Significance and Challenges of Crystallizing 5-Aryl-Pyrazole Derivatives 5-Aryl-pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance and Challenges of Crystallizing 5-Aryl-Pyrazole Derivatives
5-Aryl-pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous FDA-approved drugs for cancer treatment and other therapeutic agents.[1][2] Their widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the critical need for obtaining these compounds in high purity.[3][4] Crystallization stands as the most crucial method for the purification of these organic compounds, ensuring the removal of impurities and providing a solid form with consistent quality, which is paramount for unambiguous characterization and downstream applications.[5][6]
However, the journey to well-defined crystals of 5-aryl-pyrazole derivatives is often fraught with challenges. The inherent aromaticity of the pyrazole ring, coupled with the potential for strong intermolecular interactions like hydrogen bonding and π-π stacking, can lead to high lattice energies.[7] This makes it difficult for solvents to break down the crystal lattice, often resulting in poor solubility.[7][8] Furthermore, the nature and position of substituents on both the pyrazole and aryl rings significantly influence the molecule's polarity and solubility, making a one-size-fits-all crystallization approach ineffective.[8] This guide provides a comprehensive overview of various crystallization techniques, offering detailed protocols and troubleshooting strategies tailored to the unique physicochemical properties of 5-aryl-pyrazole derivatives.
Foundational Principles: Solvent Selection and Supersaturation
The success of any crystallization process hinges on two fundamental principles: judicious solvent selection and controlled generation of a supersaturated solution.[9] An ideal solvent should exhibit high solubility for the 5-aryl-pyrazole derivative at elevated temperatures and low solubility at lower temperatures.[6] This differential solubility is the driving force for crystallization upon cooling.
Table 1: Recommended Solvents for Initial Screening of 5-Aryl-Pyrazole Derivative Crystallization
Solvent
Type
Rationale for Use with Pyrazole Derivatives
Ethanol
Protic
A good general-purpose solvent for many organic compounds and frequently used for pyrazole derivatives.[8][10]
Isopropanol
Protic
Similar in properties to ethanol and can be a suitable alternative.[10]
Acetone
Aprotic
Often shows high solubility, making it suitable for anti-solvent or slow evaporation methods.[8][10]
Ethyl Acetate
Aprotic
A medium polarity solvent that is often effective for compounds with intermediate polarity.[10]
Toluene
Aromatic
Can be effective for less polar 5-aryl-pyrazole derivatives or used as a co-solvent.[8][10]
Dichloromethane
Aprotic
A common solvent for a range of organic compounds.[8]
Acetonitrile
Aprotic
Another versatile solvent for pyrazole derivatives.[8]
Dimethylformamide (DMF)
Aprotic
Can be used to dissolve poorly soluble compounds before initiating crystallization.[11][12]
Water
Protic
Typically functions as an anti-solvent due to the generally low aqueous solubility of pyrazole derivatives.[10]
Supersaturation, the state where the concentration of the dissolved compound exceeds its equilibrium solubility, is the thermodynamic driving force for both nucleation (the initial formation of crystal nuclei) and subsequent crystal growth.[9] The rate at which supersaturation is achieved significantly impacts the quality of the resulting crystals. Slow, controlled approaches generally yield larger, more well-defined crystals, while rapid changes can lead to the formation of small, irregular crystals or even amorphous solids.[6][13]
Crystallization Methodologies: A Practical Guide
The choice of crystallization method is dictated by the solubility profile of the specific 5-aryl-pyrazole derivative. The following protocols outline the most common and effective techniques.
Cooling Crystallization
This is the most widely used technique and is ideal for compounds that exhibit a significant difference in solubility at high and low temperatures.[10][14]
Protocol 1: Cooling Crystallization
Objective: To purify a 5-aryl-pyrazole derivative by leveraging its decreased solubility at lower temperatures.
Dissolution: In an Erlenmeyer flask, dissolve the crude 5-aryl-pyrazole derivative in a minimal amount of the chosen solvent at an elevated temperature with stirring until the solid is completely dissolved.[5]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution into a clean, pre-warmed flask to remove them.[5][8]
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To encourage the formation of larger crystals, insulate the flask to slow the cooling rate.[5][6]
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.[10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.[5]
Drying: Dry the crystals under vacuum to a constant weight.[10]
Self-Validation: The formation of well-defined crystals and an increase in purity (as determined by analytical techniques such as NMR or HPLC) validates the success of this protocol.
Anti-Solvent Crystallization
This technique is particularly useful when the 5-aryl-pyrazole derivative is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent").[10][15]
Protocol 2: Anti-Solvent Crystallization
Objective: To induce crystallization by reducing the solubility of the 5-aryl-pyrazole derivative through the addition of a miscible anti-solvent.
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent.[10]
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with constant stirring until the solution becomes slightly turbid, indicating the onset of precipitation.[8][10]
Cooling (Optional): The solution can be cooled to further promote crystallization and increase the yield.[10]
Isolation: Collect the precipitated crystals by vacuum filtration.[10]
Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the "anti-solvent".[10]
Self-Validation: Successful crystallization and improved purity confirm the efficacy of the chosen solvent/anti-solvent system.
Slow Evaporation
This method is suitable for compounds that are soluble in a volatile solvent at room temperature.[7][13]
Protocol 3: Slow Evaporation
Objective: To induce crystallization by gradually increasing the concentration of the 5-aryl-pyrazole derivative through the slow evaporation of the solvent.
Dissolution: Dissolve the crude compound in a suitable volatile solvent to create a solution that is not fully saturated.[10]
Evaporation: Cover the container with perforated parafilm or a loose cap to allow for slow solvent evaporation in a fume hood.[10][13]
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to the formation of crystals over time.[10]
Isolation: Once suitable crystals have formed, they can be isolated by decanting the remaining solvent or by filtration.
Self-Validation: The formation of single, well-formed crystals is a key indicator of a successful slow evaporation experiment.
Vapor Diffusion
Vapor diffusion is a gentle and highly versatile method for growing high-quality single crystals, often favored for X-ray crystallography.[7][16] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[17]
Protocol 4: Vapor Diffusion
Objective: To induce crystallization by slowly changing the solvent composition through the diffusion of an anti-solvent vapor.
Materials:
Crude 5-aryl-pyrazole derivative
A "good" solvent with a relatively high boiling point
A larger, sealable container (e.g., a jar or beaker with a lid)
Procedure:
Preparation: Dissolve the 5-aryl-pyrazole derivative in the "good" solvent in the small, open vial.[7]
Assembly: Place the small vial containing the compound solution inside the larger container. Add the "anti-solvent" to the bottom of the larger container, ensuring it does not mix directly with the solution in the small vial.[7][17]
Sealing: Seal the larger container to create a closed system.[17]
Diffusion: The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the small vial, gradually decreasing the solubility of the compound and inducing crystallization.[7][16]
Isolation: Carefully remove the small vial and isolate the crystals.
Self-Validation: The growth of high-quality single crystals suitable for structural analysis validates this technique.
Visualizing the Crystallization Workflow
The following diagrams illustrate the logical flow of the key crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide for Crystallization of 5-Aryl-Pyrazole Derivatives
Issue
Potential Cause(s)
Suggested Solution(s)
No crystals form
- Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.
- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal of the compound.- Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[5]
Oiling out (formation of a liquid phase instead of solid crystals)
- The degree of supersaturation is too high.- The cooling rate is too fast.
- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Add more solvent to reduce the concentration.- Use a different solvent system.
Formation of very small crystals or powder
- Rapid nucleation due to a high degree of supersaturation.
- Decrease the rate of cooling or anti-solvent addition.- Use a more dilute solution.- Consider a different crystallization technique like vapor diffusion for slower crystal growth.[7]
Impure crystals
- Incomplete removal of impurities during filtration.- Co-crystallization of impurities.
- Ensure thorough washing of the crystals with cold, fresh solvent.- Perform a second recrystallization step.[6]
Advanced Considerations
For particularly challenging 5-aryl-pyrazole derivatives, more advanced techniques may be necessary:
Salt Formation: If the derivative contains acidic or basic functional groups, converting it to a salt can significantly alter its solubility profile and facilitate crystallization.[8][18]
Co-crystallization: Forming co-crystals with a suitable co-former can be an effective strategy to obtain crystalline material.[8]
Sonocrystallization: The application of ultrasonic energy can sometimes induce crystallization and improve the quality of the crystals.[7]
Conclusion
The crystallization of 5-aryl-pyrazole derivatives is a critical step in their synthesis and purification, directly impacting their suitability for a wide range of applications. A systematic approach, beginning with careful solvent screening and followed by the selection of an appropriate crystallization technique, is essential for success. The protocols and troubleshooting guidance provided in these application notes offer a robust framework for researchers, scientists, and drug development professionals to overcome common challenges and obtain high-quality crystalline material. By understanding the underlying principles of solubility and supersaturation, and by employing a methodical and patient approach, the often-elusive goal of well-defined crystals can be consistently achieved.
References
Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
Science. (n.d.). SOP: CRYSTALLIZATION.
Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
Longdom.org. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules.
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA.
ResearchGate. (n.d.). Yoiu can purify a pyrazole compound with a N-C-N bond by crystallization using Dimethyl formamide as a solvent. Retrieved from [Link]
Reza Latifi. (n.d.). Crystal growing.
IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
PMC. (n.d.). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the presence of a silver catalyst. Retrieved from [Link]
PubMed. (2017, February 15). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Retrieved from [Link]
1H NMR characterization of 5-(4-Isopropylphenyl)-1H-pyrazole
Application Note: High-Resolution 1H NMR Characterization of 5-(4-Isopropylphenyl)-1H-pyrazole Executive Summary This guide details the 1H NMR characterization of 5-(4-Isopropylphenyl)-1H-pyrazole , a critical pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Resolution 1H NMR Characterization of 5-(4-Isopropylphenyl)-1H-pyrazole
Executive Summary
This guide details the 1H NMR characterization of 5-(4-Isopropylphenyl)-1H-pyrazole , a critical pharmacophore often found in COX-2 inhibitors and kinase ligands. Unlike rigid heterocycles, this molecule exhibits annular tautomerism , where the proton on the pyrazole nitrogen oscillates between N1 and N2. This phenomenon renders the C3 and C5 positions equivalent on the NMR timescale at room temperature, often leading to confusion in assignment and nomenclature. This protocol prioritizes solvent selection and temperature control to ensure reproducible, publication-quality spectral data.
Chemical Context & The "Tautomer Trap"
Before acquisition, researchers must understand that 5-(4-isopropylphenyl)-1H-pyrazole and 3-(4-isopropylphenyl)-1H-pyrazole are tautomers of the same molecule.
In Solution (Fast Exchange): At room temperature (298 K), the NH proton shifts rapidly between nitrogens. The NMR spectrometer observes a time-averaged structure. The phenyl group appears effectively symmetric, and the pyrazole C3/C5 carbons appear equivalent.
In Solution (Slow Exchange): At low temperatures (< 250 K) or in specific solvents (anhydrous DMSO/Acetone), the proton transfer slows, potentially splitting signals into distinct tautomeric populations.
Note: For the purpose of this guide, we assume standard acquisition at 298 K where the molecule is observed as a single averaged species.
Experimental Protocol
Sample Preparation
The choice of solvent is the single most critical variable.
Recommended Solvent:DMSO-d6 (99.9% D)
Why: DMSO acts as a hydrogen bond acceptor, stabilizing the NH proton. This slows the exchange rate slightly (sharpening the NH peak) and pushes the NH signal downfield (~12-13 ppm), separating it from aromatics.
Risk: The NH proton often broadens into the baseline due to rapid exchange and lack of H-bond stabilization. It may also overlap with aromatic signals. Use only if solubility in DMSO is poor.
Acquisition Parameters (Standard 400/500 MHz)
To resolve the isopropyl septet and the pyrazole singlet, high digital resolution is required.
Parameter
Setting
Rationale
Pulse Sequence
zg30 (30° pulse)
Maximizes signal-to-noise per unit time.
Relaxation Delay (D1)
2.0 – 5.0 sec
Essential for accurate integration of the isolated pyrazole C4-H vs. the phenyl ring.
Spectral Width
-2 to 16 ppm
Captures the downfield NH proton (often >12 ppm).
Scans (NS)
16 – 64
Sufficient for >10 mg samples; increase for dilute samples.
Temperature
298 K (25°C)
Standard. Do not vary without noting, as shifts are temp-dependent.
Spectral Analysis & Assignment
The Fingerprint Regions
The spectrum is defined by three distinct zones: the Aliphatic Anchor (Isopropyl), the Aromatic Framework (Phenyl), and the Heterocyclic Core (Pyrazole).
Table 1: Expected Chemical Shifts (DMSO-d6, 400 MHz)
Component
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (J)
Assignment Logic
Pyrazole
NH (N1/N2)
12.8 – 13.2
Broad Singlet
1H
-
Highly solvent/conc. dependent. Disappears with D₂O shake.
Phenyl
Ar-H (Ortho)
7.70 – 7.80
Doublet (d)
2H
~8.0 Hz
Deshielded by the pyrazole ring. Part of AA'BB' system.
Phenyl
Ar-H (Meta)
7.25 – 7.35
Doublet (d)
2H
~8.0 Hz
Shielded relative to ortho protons.
Pyrazole
C4-H
6.50 – 6.60
Singlet (s)
1H
-
Characteristic pyrazole signal. Sharp singlet (no adjacent protons).
Isopropyl
CH (Methine)
2.85 – 2.95
Septet (sep)
1H
~6.9 Hz
"The Anchor". Splits into 7 peaks due to 6 adjacent methyl protons.
Isopropyl
CH₃ (Methyl)
1.20 – 1.25
Doublet (d)
6H
~6.9 Hz
Strongest signal. Diagnostic doublet.
*Ortho/Meta relative to the pyrazole attachment point.
Structural Logic Diagram
The following diagram illustrates the connectivity and the tautomeric equilibrium that defines the NMR observation.
Figure 1: The fast exchange of the NH proton results in a simplified, symmetric spectrum where the 3- and 5- positions are averaged.
Troubleshooting & Optimization
Issue 1: Broad or Missing NH Peak
Cause: Chemical exchange with trace water or solvent protons. Common in CDCl3.
Solution:
Switch to DMSO-d6 or Acetone-d6 .
Run the sample at lower temperature (e.g., 273 K) to slow the exchange.
D₂O Exchange Test: Add 1 drop of D₂O to the tube.[1] Shake and re-acquire. If the peak at ~13 ppm disappears, it confirms the NH assignment.
Issue 2: "Mushy" Aromatic Region
Cause: Second-order effects (strong coupling) if the magnetic field is low (<300 MHz) or if the chemical shift difference between ortho/meta protons is small.
Solution: Use a higher field instrument (600 MHz) or process with "Gaussian Multiplication" (gb) window function to enhance resolution.
Issue 3: Impurity Signals
Hydrazine: Broad singlet ~4.0-5.0 ppm. (Starting material residue).
Beta-Diketone: Enol vinylic proton ~6.0 ppm or Keto methylenes.
Water: ~3.33 ppm in DMSO; ~1.56 ppm in CDCl3.
Advanced Workflow: Synthesis to Validation
Figure 2: Step-by-step workflow for ensuring high-fidelity spectral data.
References
Elguero, J. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules. A definitive guide on pyrazole tautomerism and solvent effects.
Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy. Comprehensive review of NMR techniques for azole tautomers.
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Essential for understanding the acidity of the pyrazole NH (~19.8 in DMSO).
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Standard reference for identifying solvent peaks (Water, DMSO, etc.).
Application Note: High-Fidelity Preparation of 5-(4-Isopropylphenyl)-1H-pyrazole Stock Solutions in DMSO
Audience: Researchers, assay developers, and compound management professionals in drug discovery. Executive Summary The reproducibility of in vitro bioassays relies fundamentally on the integrity of small molecule stock...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, assay developers, and compound management professionals in drug discovery.
Executive Summary
The reproducibility of in vitro bioassays relies fundamentally on the integrity of small molecule stock solutions. This application note details the physicochemical profiling and optimal preparation protocols for 5-(4-Isopropylphenyl)-1H-pyrazole in Dimethyl Sulfoxide (DMSO). By addressing the thermodynamic and environmental vulnerabilities of DMSO—specifically its aggressive hygroscopicity—this guide provides a self-validating workflow to prevent compound precipitation, oxidative degradation, and freezing point depression.
Physicochemical Profiling
Before solvation, understanding the target molecule's physical properties is critical to predicting its behavior in organic solvents and aqueous buffers. 5-(4-Isopropylphenyl)-1H-pyrazole is a lipophilic small molecule featuring a pyrazole pharmacophore, a structural motif common in high-throughput screening (HTS) libraries for kinase and enzyme inhibition.
Table 1: Physicochemical Properties
Property
Value
Chemical Name
5-(4-Isopropylphenyl)-1H-pyrazole
Molecular Formula
C₁₂H₁₄N₂
Molecular Weight
186.26 g/mol
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
Recommended Solvent
Anhydrous DMSO (≥99.9% purity)
Storage Temperature
-20°C to -80°C (Strictly Desiccated)
Mechanistic Rationale: The "Silent Killer" of Compound Stocks
While DMSO is the universal solvent for drug discovery due to its high dielectric constant and excellent cell permeability, its extreme hygroscopicity is the primary cause of compound failure in HTS[1]. When exposed to ambient air, anhydrous DMSO can absorb up to 20% of its weight in water within 24 hours.
This water ingress triggers a cascade of physical failures:
Freezing Point Depression: Pure DMSO freezes at 18.5°C. However, moisture-saturated DMSO will not freeze even at -30°C. Consequently, compounds ostensibly stored at -20°C remain in a liquid state, allowing degradation reactions to proceed unchecked[2].
Hydrate Formation & Precipitation: Water competes for hydrogen bonding, stripping the solvation shell from the lipophilic 5-(4-Isopropylphenyl)-1H-pyrazole, leading to irreversible crystallization and a drop in actual assay concentration[3].
Oxidative Degradation: Dissolved oxygen and moisture can catalyze the oxidation of electron-rich aromatic systems, a well-documented phenomenon that generates false positives/negatives in screening libraries[4].
Figure 1: Mechanism of DMSO-mediated compound degradation due to atmospheric moisture ingress.
Standard Operating Procedure (SOP): Stock Preparation
To ensure a self-validating system, the following protocol eliminates the variables of moisture and repeated thermal cycling.
Materials Required
Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, sealed under argon).
Thermal Equilibration: Allow the lyophilized 5-(4-Isopropylphenyl)-1H-pyrazole vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder.
Solvation: Add the calculated volume of anhydrous DMSO (refer to Table 2) directly to the vial. Vortex gently or sonicate in a water bath (max 37°C) until the solution is optically clear.
Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL per vial). Causality: This strictly eliminates freeze-thaw cycles, which have been proven to linearly reduce compound concentration via cumulative precipitation[3].
Inert Gas Purge: Blanket each aliquot with a gentle stream of Argon or N₂ for 3-5 seconds. Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and hydrate formation.
Storage: Cap tightly and store immediately at -20°C or -80°C in a secondary desiccated container.
Figure 2: Step-by-step workflow for high-fidelity DMSO stock preparation and storage.
Reconstitution & Dilution Matrix
To avoid calculation errors at the bench, use the following matrix to achieve standard molarities from pre-weighed vials of 5-(4-Isopropylphenyl)-1H-pyrazole (MW: 186.26 g/mol ).
Table 2: Reconstitution Volumes for Standard Vial Sizes
Target Concentration
Volume of DMSO for 1 mg
Volume of DMSO for 5 mg
Volume of DMSO for 10 mg
10 mM
536.9 µL
2684.4 µL
5368.8 µL
20 mM
268.4 µL
1342.2 µL
2684.4 µL
50 mM
107.4 µL
536.9 µL
1073.8 µL
Quality Control & Downstream Handling
Analytical Verification: For long-term storage (>6 months), verify stock integrity via LC-MS to ensure no oxidative adducts have formed, a common issue in aged heterocyclic libraries[4].
Preventing "Solvent Shock" in Aqueous Buffers: When transferring the DMSO stock to aqueous assay buffers, perform a stepwise serial dilution rather than a direct high-concentration spike. Direct addition of high-concentration DMSO stocks into water causes localized supersaturation and kinetic precipitation (detectable via laser nephelometry)[5].
Cellular Assays: Ensure the final assay DMSO concentration remains ≤0.5% - 1.0% (v/v) to prevent solvent-induced cellular toxicity or off-target membrane perturbation[6].
References
Auld, D. S., et al. (2009). "Monitoring compound integrity with cytochrome P450 assays and qHTS." Journal of Biomolecular Screening, 14(5), 538–546. URL:[Link]
Olson, M. E., et al. (2015). "Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries." Journal of Medicinal Chemistry, 58(18), 7419–7430. URL:[Link]
Roylan Developments. "Compound storage made simple: The impact of DMSO moisture absorption." StoragePod Technology Whitepapers. URL: [Link]
Application Note: The 5-(4-Isopropylphenyl)-1H-pyrazole Fragment as a Privileged Starting Point for Drug Discovery
An in-depth guide to leveraging the 5-(4-isopropylphenyl)-1H-pyrazole scaffold in fragment-based drug discovery programs. Introduction: The Power of the Pyrazole Scaffold The pyrazole ring system is a five-membered aroma...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to leveraging the 5-(4-isopropylphenyl)-1H-pyrazole scaffold in fragment-based drug discovery programs.
Introduction: The Power of the Pyrazole Scaffold
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is considered a "privileged scaffold" due to its remarkable versatility and frequent appearance in clinically successful drugs.[1][2][3][4] The pyrazole core offers a unique combination of features that make it highly attractive for drug design: it is metabolically stable, possesses a rigid framework that allows for precise positioning of substituents, and features both hydrogen bond donor (the N-H) and acceptor (the second nitrogen) capabilities.[1][3] This scaffold is a cornerstone of numerous approved therapeutics targeting a wide array of diseases, from cancer and inflammation to infectious diseases and cardiovascular conditions.[4][5][6][7]
The 5-(4-Isopropylphenyl)-1H-pyrazole Fragment: A Strategic Choice
Within the vast chemical space of pyrazole derivatives, the 5-(4-isopropylphenyl)-1H-pyrazole fragment stands out as a particularly strategic starting point for Fragment-Based Drug Design (FBDD). FBDD is a powerful methodology that begins by identifying low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[8][9] These initial hits are then optimized into potent lead compounds through systematic structural elaboration.[10][11]
The 5-(4-isopropylphenyl)-1H-pyrazole fragment is an ideal candidate for an FBDD library due to its inherent properties:
Rule of Three Compliance: It adheres to the empirical "Rule of Three," a guideline for selecting high-quality fragments (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[10] This ensures that the fragment is a simple, efficient starting point with ample room for optimization.
Defined Exit Vectors: The fragment presents clear, synthetically accessible points for modification (the N1 position of the pyrazole and the C3 position) that project into different regions of chemical space, allowing for systematic "fragment growing."
Embedded Pharmacophore: The isopropylphenyl group provides a well-defined hydrophobic feature that can anchor the fragment in a corresponding pocket of a protein target. This moiety is a known feature in bioactive molecules.[12]
Proven Bioactivity: The closely related diaryl pyrazole scaffold is famously found in the selective COX-2 inhibitor Celecoxib, demonstrating the biological relevance of this structural class in targeting enzyme active sites.[13][14]
I. Fragment Characterization and Quality Control
Before inclusion in a screening library, the 5-(4-isopropylphenyl)-1H-pyrazole fragment must be rigorously characterized.
Table 1: Physicochemical Properties of 5-(4-Isopropylphenyl)-1H-pyrazole
Property
Value (Calculated)
"Rule of Three" Compliance
Rationale
Molecular Weight (MW)
186.25 g/mol
Yes (< 300)
Low complexity provides a good starting point for optimization.
cLogP
2.85
Yes (≤ 3)
Ensures adequate solubility for biophysical assays while retaining some lipophilicity for binding.
Hydrogen Bond Donors
1 (N-H)
Yes (≤ 3)
Provides a key interaction point without excessive polarity.
Hydrogen Bond Acceptors
1 (N)
Yes (≤ 3)
Offers a directional interaction vector for target binding.
Rotatable Bonds
1
Low
Rigidity reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Protocol 1: Fragment Synthesis and Quality Control
A. Synthesis (Illustrative)
The synthesis of 5-substituted pyrazoles can be achieved through various established methods, most commonly via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[15]
Step 1: Synthesis of 1-(4-isopropylphenyl)ethanone. This can be achieved via Friedel-Crafts acylation of cumene (isopropylbenzene).
Step 2: Formation of a Chalcone Intermediate. The ketone from Step 1 is reacted with a suitable carbonyl compound to form a 1,3-dicarbonyl precursor.[12]
Step 3: Cyclization with Hydrazine. The intermediate is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield 5-(4-Isopropylphenyl)-1H-pyrazole.[12]
B. Quality Control Protocol
Identity Verification: Confirm the structure of the synthesized fragment using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC) with UV and Evaporative Light Scattering (ELSD) detection. A purity of >95% is required.
Solubility Determination: Prepare a 100 mM stock solution in 100% DMSO. Serially dilute into the primary assay buffer (e.g., PBS, pH 7.4) to determine the maximum soluble concentration. The fragment should be soluble up to at least 1 mM to avoid artifacts in screening.
II. Fragment Screening and Hit Validation Workflow
The primary goal of screening is to identify fragments that bind to the target of interest. Because fragment binding is typically weak (high µM to mM affinity), sensitive biophysical techniques are required.[8]
Caption: A typical workflow for Fragment-Based Drug Design (FBDD).
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD), making it ideal for primary fragment screening.
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU). Use a reference channel with no protein for background subtraction.
Fragment Preparation: Prepare a concentration series of the 5-(4-isopropylphenyl)-1H-pyrazole fragment in the running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO). Typical concentrations range from 10 µM to 1 mM.
Binding Analysis: Inject the fragment solutions over the target and reference channels at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.
Data Processing: Double-reference the raw data by subtracting the signal from the reference channel and a buffer-only injection.
Hit Criteria: A fragment is considered a hit if it elicits a dose-dependent binding response and the data can be fit to a 1:1 binding model to yield a reproducible equilibrium dissociation constant (KD).
Protocol 3: Hit Validation using Saturation Transfer Difference (STD) NMR
Rationale: NMR is a powerful orthogonal method to validate hits from primary screens. STD-NMR is particularly effective for detecting weak fragment binding by observing the transfer of magnetization from the target protein to the bound ligand.
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 90% H₂O/10% D₂O PBS). Add the 5-(4-isopropylphenyl)-1H-pyrazole fragment to a final concentration of 500 µM.
NMR Acquisition: Acquire a ¹H NMR reference spectrum of the sample.
STD Experiment: Acquire the STD-NMR spectrum by selectively saturating a region of the protein's proton spectrum (on-resonance, e.g., at -1 ppm) and a region far from any protein or ligand signals (off-resonance, e.g., at 40 ppm).
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. Protons on the fragment that receive saturation from the protein (i.e., those in close contact with the target) will appear as signals in the difference spectrum.
Validation Criteria: A validated hit is confirmed by the presence of clear signals in the STD difference spectrum corresponding to the pyrazole fragment, indicating direct binding. The relative intensity of the signals can provide initial clues about which part of the fragment is most intimately interacting with the protein.
III. Structure-Guided Optimization: From Fragment to Lead
Once a fragment hit is validated and its binding mode is determined via X-ray crystallography, the process of hit-to-lead optimization begins. The goal is to "grow" the fragment by adding new chemical functionalities that make additional favorable interactions with the target, thereby increasing potency and selectivity.[10][11]
Caption: Illustrative "fragment growing" strategy from the pyrazole core.
Application Example: Targeting a Hypothetical Kinase
Let's assume the 5-(4-isopropylphenyl)-1H-pyrazole fragment is a validated hit against a protein kinase. X-ray crystallography reveals the following:
The isopropylphenyl group is buried in a deep hydrophobic pocket.
The pyrazole N1-H forms a hydrogen bond with the kinase hinge region backbone.
The C3 position of the pyrazole ring is solvent-exposed and points towards a shallow pocket containing a basic residue (e.g., Lysine).
Optimization Strategy ("Fragment Growing"):
Hypothesis: Adding an acidic group at the C3 position could form a favorable salt-bridge interaction with the lysine residue, significantly increasing binding affinity.
Chemical Synthesis: A library of analogs would be synthesized, starting with the addition of a carboxylic acid at C3 (e.g., 5-(4-isopropylphenyl)-1H-pyrazole-3-carboxylic acid). Further analogs could explore different acidic bioisosteres (tetrazoles, sulfonamides) or vary the linker length and geometry.
Iterative Evaluation: Each new analog would be tested for binding affinity (e.g., using SPR or ITC) and enzymatic inhibition. The most promising compounds would be co-crystallized with the target to confirm the new interaction was formed as designed.
Property Modulation: In parallel, the N1 position could be substituted to modulate physicochemical properties like solubility or to displace key water molecules observed in the crystal structure, further enhancing affinity.
This iterative, structure-guided process allows for the rational transformation of a simple, low-affinity fragment into a highly potent and selective lead compound. The 5-(4-isopropylphenyl)-1H-pyrazole scaffold, with its inherent druglike properties and synthetic tractability, serves as an exceptional starting point for such endeavors.
Application Note & Protocol: Microwave-Assisted Synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole
Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of 5-(4-isopropylphenyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. It details a robust and efficient...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 5-(4-isopropylphenyl)-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. It details a robust and efficient protocol, explains the underlying chemical principles, and highlights the significant advantages of microwave irradiation over conventional heating methods. This application note is designed for researchers, scientists, and professionals in drug development aiming to optimize the synthesis of pyrazole derivatives through modern, green chemistry techniques.
Introduction: The Significance of Pyrazoles and the Shift Towards Microwave Synthesis
Pyrazole derivatives are a critical class of nitrogen-containing heterocyclic compounds in pharmaceutical sciences, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The 5-(4-isopropylphenyl)-1H-pyrazole scaffold is a valuable intermediate for the synthesis of more complex, pharmacologically active molecules.
Traditional synthesis of pyrazoles often involves lengthy reaction times and harsh conditions, leading to lower yields and the formation of impurities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that addresses these limitations.[1][2][3] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS dramatically reduces reaction times, increases product yields, and improves product purity, aligning with the principles of green chemistry.[3][4] This protocol outlines a microwave-assisted approach to the synthesis of 5-(4-isopropylphenyl)-1H-pyrazole from 4-isopropylacetophenone and hydrazine hydrate.
Reaction Mechanism and the Role of Microwave Irradiation
The synthesis of 5-(4-isopropylphenyl)-1H-pyrazole proceeds via a condensation reaction between 4-isopropylacetophenone and hydrazine hydrate, followed by cyclization to form the pyrazole ring.
Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine on the carbonyl carbon of 4-isopropylacetophenone, followed by dehydration to form a hydrazone intermediate.
Cyclization: Intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the appropriate carbon atom leads to the formation of the five-membered pyrazole ring.
Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole product.
The Microwave Advantage:
Microwave irradiation accelerates this process through efficient dielectric heating.[5] The polar reactants absorb microwave energy, leading to rapid and uniform heating throughout the reaction mixture. This results in:
Shorter Reaction Times: Reactions that might take hours with conventional heating can often be completed in minutes.[6][7]
Higher Yields: The rapid and controlled heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[6][7]
Energy Efficiency: Microwave synthesis is a more environmentally friendly approach due to its reduced energy consumption and often solvent-free conditions.[4]
Experimental Protocol
This protocol is intended for use with a standard laboratory microwave reactor. Always adhere to the safety guidelines provided by your instrument's manufacturer.
Materials and Reagents
Reagent/Material
Grade
Example Supplier
4-Isopropylacetophenone
Reagent Grade (≥95%)
Sigma-Aldrich
Hydrazine Hydrate
Reagent Grade (80%)
Sigma-Aldrich
Ethanol
Anhydrous (≥99.5%)
Fisher Scientific
Microwave Reaction Vials
10 mL
CEM, Anton Paar, etc.
Magnetic Stir Bars
Safety Precautions:
Hydrazine hydrate is highly toxic and a suspected carcinogen. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a lab coat.
Microwave reactors operate at high temperatures and pressures. Ensure the reaction vessel is properly sealed and never exceed the manufacturer's recommended fill volume.
Ethanol is a flammable liquid. Keep away from all sources of ignition.
Step-by-Step Synthesis Procedure
Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-isopropylacetophenone (1.0 mmol, 162.2 mg).
Reagent Addition: Add 3 mL of anhydrous ethanol to the vial, followed by the careful addition of hydrazine hydrate (2.0 mmol, 0.1 mL of 80% solution).
Vial Sealing: Securely cap the reaction vial according to the microwave reactor's specifications.
Microwave Irradiation: Place the sealed vial into the microwave reactor and program the following parameters:
Temperature: 120 °C
Reaction Time: 10 minutes
Power: 100 W (or as dynamically adjusted by the instrument to maintain the set temperature)
Stirring: Enabled
Cooling: Following the completion of the reaction, allow the vial to cool to room temperature (approximately 20-25 minutes) before cautiously opening it inside the fume hood.
Product Isolation:
Transfer the reaction mixture to a beaker.
Add 10 mL of ice-cold water to precipitate the crude product.
Collect the solid by vacuum filtration, washing with two 5 mL portions of cold water.
Purification:
Recrystallize the crude solid from a minimal amount of hot ethanol.
Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis workflow.
Characterization of 5-(4-Isopropylphenyl)-1H-pyrazole
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
Incomplete reaction; loss of product during work-up or purification.
Increase reaction time in 2-minute intervals; ensure precipitating water is ice-cold; use a minimal amount of hot solvent for recrystallization.
Impure Product
Residual starting materials or side-product formation.
Confirm the stoichiometry of reactants; consider purification by column chromatography if recrystallization is insufficient.
Reaction Fails to Reach Completion
Insufficient microwave power or temperature.
Verify the functionality of the microwave reactor; incrementally increase the reaction temperature by 10 °C.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 5-(4-isopropylphenyl)-1H-pyrazole. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and operational simplicity. The adoption of such green chemistry techniques is crucial for the efficient and sustainable development of new chemical entities in the pharmaceutical industry.
References
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing.
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020).
Al-Mosawi, S. K., Al-Hazam, H. A., & Abbas, A. F. (2019). Microwave Assisted Synthesis, Characterization and Biological Study of Some Heterocyclic Derived from Chalcone compounds. Research Journal of Pharmacy and Biological and Chemical Sciences, 10(3), 117-133.
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.).
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences.
Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. (n.d.). Ingenta Connect.
Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. (2023).
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.
Microwave–assisted Synthesis of Chalcones, Flavanones and 2- pyrazolines: Theoretical and Experimental Study. (n.d.). Bentham Science Publisher.
Jasril, et al. (2026). Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives.
Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. (2021).
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
Application Notes & Protocols: Synthesis of Pyrazole Derivatives
synthesis of pyrazoles. (2019). YouTube.
Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. (n.d.).
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
High speed synthesis of pyrazolones using microwave-assisted ne
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.
(PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. (2025).
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (n.d.). Revue Roumaine de Chimie.
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012).
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Semantic Scholar.
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). DOI.
Technical Support Center: Solubilizing 5-(4-Isopropylphenyl)-1H-pyrazole in Cell Culture Media
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic small molecules. 5-(4-Isopropylphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro delivery of highly lipophilic small molecules. 5-(4-Isopropylphenyl)-1H-pyrazole presents a unique challenge: its pyrazole core combined with the bulky, hydrophobic isopropylphenyl moiety results in a high partition coefficient (LogP). When introduced to aqueous cell culture media, it is highly prone to hydrophobic collapse, forming micro-precipitates that confound assay results, artificially lower effective dosing, and induce localized cytotoxicity.
This guide is engineered to move beyond basic "dissolve and dilute" advice. Here, we dissect the thermodynamic causality of precipitation and provide self-validating, field-proven methodologies to ensure your compound remains stable, soluble, and biologically available.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does 5-(4-Isopropylphenyl)-1H-pyrazole immediately precipitate when added to pre-warmed DMEM or RPMI?The Causality: The compound is highly hydrophobic. When introduced to an aqueous environment, water molecules are forced to form a highly ordered clathrate (cage-like) structure around the lipophilic isopropylphenyl group. This causes a massive, thermodynamically unfavorable decrease in entropy. To minimize this high-energy state, the drug molecules rapidly aggregate to reduce their exposed surface area, resulting in hydrophobic collapse and visible turbidity.
Q2: What is the maximum allowable DMSO concentration for my in vitro assays, and how do I prevent precipitation upon dilution?The Causality & Limits: Dimethyl sulfoxide (DMSO) acts as an excellent co-solvent by disrupting the hydrogen-bonding network of water and bridging the hydrophobic drug to the aqueous phase. However, DMSO is fundamentally cytotoxic; it fluidizes lipid bilayers and induces osmotic stress. For almost all cell lines, the final DMSO concentration should never exceed 0.1% to ensure safe, artifact-free culture[1]. While some robust cancer lines may tolerate up to 0.5%, primary cells and stem cells will exhibit altered phenotypes or rapid death at these levels[1]. To prevent precipitation upon dilution, the stock must be added dropwise to agitated, pre-warmed media to prevent localized supersaturation.
Q3: My primary cells are highly sensitive to DMSO. How can I solubilize this compound in a purely aqueous system?The Causality & Mechanism: You should utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Native β-cyclodextrin has limited aqueous solubility (1.85 g/100 mL), but substituting the 2-hydroxyl group with a hydroxypropyl group increases its solubility to >1200 mg/mL[2]. HP-β-CD features a hydrophilic exterior and a lipophilic central cavity with a diameter perfectly sized for aromatic rings[3][4]. The hydrophobic isopropylphenyl group fits into this cavity, displacing high-energy water molecules (an enthalpically and entropically driven process). This effectively encapsulates the molecule, rendering it water-soluble without organic solvents[3].
Q4: How do I definitively validate that the pyrazole derivative is fully in solution and not forming assay-confounding micro-precipitates?The Trustworthiness Principle: Visual inspection is notoriously unreliable for micro-precipitates. You must implement a self-validating physical check. This is achieved by measuring the optical density (OD) at 600 nm (where neither the media nor the drug absorbs light) to detect light scattering from particulates, followed by high-speed centrifugation to check for microscopic pelleting.
Part 2: Quantitative Data & Strategy Selection
Before selecting a protocol, consult the following table to match the solubilization strategy with your specific assay requirements and cell line sensitivities.
Table 1: Quantitative Comparison of Solubilization Strategies for Hydrophobic Pyrazoles
Use this protocol if your cells can tolerate up to 0.1% DMSO. This protocol relies on kinetic dispersion to prevent nucleation.
Calculate and Weigh: Determine the mass required for a 1000x stock solution. For a final assay concentration of 10 µM, prepare a 10 mM stock in 100% anhydrous DMSO.
Primary Solubilization: Add the DMSO to the 5-(4-Isopropylphenyl)-1H-pyrazole powder. Vortex vigorously for 60 seconds until optically clear.
Thermal Priming: Warm your complete cell culture media (e.g., DMEM + 10% FBS) to exactly 37°C.
Causality: Warming increases the kinetic energy of the solvent molecules, temporarily expanding the saturation limit during the critical mixing phase.
Kinetic Integration: Place the warmed media on a magnetic stirrer at medium speed (or vortex gently). Add the DMSO stock dropwise (1 µL per 1 mL of media) directly into the center of the vortex.
Causality: Rapid mechanical dispersion prevents localized zones of high drug concentration, which act as nucleation sites for hydrophobic collapse.
Self-Validation Checkpoint:
Transfer 1 mL of the final dosed media to a cuvette. Measure the absorbance at 600 nm against a vehicle-control media blank. An
indicates light scattering from micro-precipitates. If this occurs, the solubilization has failed, and you must switch to Protocol B.
Use this protocol for primary cells, stem cells, or if Protocol A fails the validation checkpoint.
Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS or basal media.
Direct Addition: Add the 5-(4-Isopropylphenyl)-1H-pyrazole powder directly to the HP-β-CD solution to create a 100x concentrated master stock.
Acoustic Cavitation (Sonication): Place the suspension in a water bath sonicator at room temperature for 30–60 minutes.
Causality: Sonication provides the required activation energy to break the crystalline lattice of the pyrazole powder, allowing individual drug molecules to partition into the hydrophobic cavities of the cyclodextrin rings.
Sterilization and Validation: Filter the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.
Causality: PES is highly hydrophilic and exhibits low non-specific binding for lipophilic small molecules, ensuring the active compound is not stripped from the carrier.
Self-Validation Checkpoint: If the filter clogs, or if UV-Vis quantification of the flow-through shows a >10% drop in expected drug concentration, the complexation was incomplete. Increase sonication time or HP-β-CD concentration.
Final Dilution: Dilute this aqueous master stock directly into your final cell culture media. No dropwise addition is necessary as the compound is now shielded from the aqueous environment.
References
DMSO usage in cell culture
LifeTein
Cyclodextrins | Sigma-Aldrich.
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes
NIH / PMC
Cyclodextrins: Structural, Chemical, and Physical Properties, and Applic
Solubility Enhancement of Hydrophobic Drugs
Sigma-Aldrich
Technical Support Center: Troubleshooting 5-(4-Isopropylphenyl)-1H-Pyrazole Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering yield attrition or purity issues during the synthesis of 5-(4-Isopropylphenyl)-1H...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering yield attrition or purity issues during the synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common failures, establish self-validating experimental loops, and provide optimized, authoritative protocols to ensure reproducible, high-yield synthesis.
Part 1: Mechanistic Overview & Reaction Pathway
The most robust and scalable synthetic route for 5-aryl-1H-pyrazoles avoids the regioselectivity issues of unsymmetrical diketones by utilizing an enaminone intermediate [1]. The reaction proceeds via a two-stage sequence:
Electrophilic Activation: Condensation of 4-isopropylacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form 3-(dimethylamino)-1-(4-isopropylphenyl)prop-2-en-1-one.
Cyclocondensation: Nucleophilic attack by hydrazine hydrate, forming a transient hydrazone that rapidly undergoes intramolecular cyclization and elimination of dimethylamine to form the aromatic pyrazole ring[2].
Synthetic pathway of 5-(4-Isopropylphenyl)-1H-pyrazole via enaminone formation and cyclization.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is below 30%. Where is the most likely point of failure in this sequence?
Answer: Yield attrition almost always occurs during the first step: the conversion of the ketone to the enaminone[1]. The 4-isopropyl group is electron-donating via hyperconjugation, which slightly decreases the acidity of the
-methyl protons on the acetophenone. If the ketone is not fully consumed, the subsequent hydrazine cyclization will inherently have a low yield.
The Causality: DMF-DMA requires elevated temperatures to drive the elimination of methanol and shift the equilibrium. If volatile methanol is not allowed to escape, the reaction stalls.
Self-Validating Fix: Monitor the first step via LC-MS. Do not proceed to cyclization until the starting mass of 4-isopropylacetophenone is completely depleted. If the reaction stalls, remove the condenser to vent methanol, or run the reaction neat with an excess (2.0 eq) of DMF-DMA.
Q2: The enaminone forms successfully, but upon adding hydrazine hydrate, the reaction stalls at a new intermediate spot on TLC. What is happening?
Answer: You are observing the formation of a stable hydrazone intermediate that is failing to cyclize[3]. The Knorr-type pyrazole synthesis requires the terminal nitrogen of the hydrazine to attack the carbonyl, followed by the secondary nitrogen attacking the adjacent electrophilic carbon to close the ring[2].
The Causality: Cyclization is highly pH-dependent. While slightly acidic conditions catalyze the initial imine/hydrazone formation by activating the carbonyl, an excessively low pH will protonate the hydrazine, rendering it non-nucleophilic[4]. Conversely, strictly neutral conditions may not provide enough electrophilic activation for the ring-closing attack.
Self-Validating Fix: Add catalytic glacial acetic acid (to achieve a pH of ~4-5) and elevate the temperature to reflux. You can track this transition via LC-MS: the stalled hydrazone will show a specific mass, which will drop by 45 Da (loss of dimethylamine) upon successful cyclization.
Q3: My reaction mixture turns deep red/brown during the hydrazine step, and I isolate multiple side products. Is my hydrazine degrading?
Answer: Yes. Hydrazine hydrate is highly susceptible to air-oxidation and thermal decomposition, which presents as deep-colored impurities[4]. Furthermore, prolonged exposure of the enaminone to degraded hydrazine under atmospheric oxygen leads to complex polymerization and oxidative side reactions.
The Causality: Degraded hydrazine loses its nucleophilicity, slowing down the desired cyclization and allowing competing degradation pathways to dominate.
Self-Validating Fix: Always use freshly opened or distilled hydrazine hydrate[3]. Purge the reaction vessel with inert gas (N
or Argon) prior to heating, and quench unreacted hydrazine with acetone during workup to prevent post-reaction oxidation[4].
Troubleshooting decision tree for diagnosing and resolving low yields in pyrazole synthesis.
Part 3: Quantitative Optimization Data
To eliminate guesswork, the following table summarizes the causal effects of varying reaction conditions during the critical hydrazine cyclization step .
Solvent System
Catalyst / pH
Temp (°C)
Hydrazine Eq.
Observed Mechanistic Issue
Expected Yield
Ethanol
None (Neutral)
25 °C
1.0
Incomplete cyclization; hydrazone stalls.
< 20%
Ethanol
Glacial AcOH (pH ~4-5)
80 °C (Reflux)
1.2
Optimal activation and cyclization.
> 85%
DMF
None
150 °C
3.0
Thermal degradation of hydrazine; colored impurities[1].
~ 50-60%
Aqueous
HCl (pH < 2)
80 °C
1.5
Hydrazine protonation; loss of nucleophilicity[4].
< 5%
Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol integrates the troubleshooting principles discussed above into a reliable, step-by-step workflow.
Phase 1: Synthesis of the Enaminone Intermediate
Setup: Flame-dry a 100 mL round-bottom flask and equip it with a magnetic stir bar and a short-path distillation head (to allow methanol removal). Purge with N
Reaction: Heat the neat mixture to 110 °C for 6–8 hours.
Validation Loop: Withdraw a 10
L aliquot, dilute in methanol, and analyze via LC-MS.
Pass Criteria: Complete disappearance of the ketone peak (m/z 163.1) and appearance of the enaminone peak (m/z 218.1).
Workup: Remove excess DMF-DMA in vacuo to yield the crude 3-(dimethylamino)-1-(4-isopropylphenyl)prop-2-en-1-one as a viscous oil or low-melting solid. Use directly in the next step to prevent hydrolytic degradation.
Phase 2: Hydrazine Cyclization
Setup: Dissolve the crude enaminone in absolute ethanol (30 mL) in a flask equipped with a reflux condenser. Purge with N
Catalysis: Add glacial acetic acid (approx. 0.5 mL) to adjust the solution to pH 4–5.
Reaction: Heat the mixture to reflux (80 °C) for 2 hours.
Validation Loop: Analyze via LC-MS.
Pass Criteria: Complete disappearance of the enaminone and intermediate hydrazone mass, with a dominant peak for the target 5-(4-Isopropylphenyl)-1H-pyrazole (m/z 187.1).
Quench & Purification: Cool to room temperature. Add acetone (1 mL) to quench any unreacted hydrazine[4]. Concentrate the solvent by 50% in vacuo, then slowly add ice-cold distilled water (50 mL) to precipitate the product.
Isolation: Filter the precipitate via a Büchner funnel, wash with cold water, and recrystallize from an Ethanol/Water mixture to afford the pure target compound.
References
"Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity". PMC / NIH. Available at: [Link]
"Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Anti-alphavirus Activity". bioRxiv. Available at: [Link]
"Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent". ResearchGate. Available at: [Link]
"Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry". GalChimia. Available at: [Link]
"Knorr Pyrazole Synthesis". Chem Help Asap. Available at: [Link]
preventing oxidation of isopropyl group in pyrazole derivatives
Technical Support Center: Pyrazole Synthesis & Stability A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you, a senior sc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Pyrazole Synthesis & Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide you, a senior scientist, with in-depth, field-proven insights into a common yet challenging issue in synthetic chemistry: the unwanted oxidation of isopropyl groups on pyrazole derivatives. As your peer, a Senior Application Scientist, I will move beyond simple protocols to explain the underlying chemical principles and provide robust, validated strategies to ensure the integrity of your target molecules.
Part 1: Core Concepts & Mechanistic Understanding
This section addresses the fundamental "why" behind the oxidative instability of isopropyl-substituted pyrazoles.
Q1: I'm observing unexpected byproducts in my reaction. Why is the isopropyl group on my pyrazole derivative so susceptible to oxidation?
A1: The reactivity of the isopropyl group is not inherent to the group itself, but rather its position on the pyrazole ring. The methine C-H bond (the hydrogen on the carbon directly attached to the ring) is in a "heteroarenzylic" position. This position is analogous to the benzylic position on an alkyl-substituted benzene ring.
The key reasons for its susceptibility are:
Stabilization of Intermediates: The pyrazole ring can stabilize a radical or a cationic intermediate formed at the heteroarenzylic carbon through resonance. This lowers the activation energy for C-H bond cleavage, making it the preferred site of attack for oxidizing agents or radicals.[1][2]
Radical Chain Reactions: Many oxidation processes proceed via a radical mechanism.[3] An initiator can abstract the weak heteroarenzylic hydrogen, creating a stabilized radical. This radical then reacts with oxygen (often present in trace amounts) to form a peroxy radical, which propagates a chain reaction, leading to the formation of alcohols or ketones.[4]
DOT Script for the mechanism of oxidation:
Caption: Mechanism of Heteroarenzylic Oxidation.
Q2: What are the common byproducts of this oxidation, and how can I identify them?
A2: The two most common byproducts are the tertiary alcohol and the ketone, formed by oxidation at the heteroarenzylic carbon.
Tertiary Alcohol: Formed by the introduction of a hydroxyl (-OH) group.
Ketone: Formed by further oxidation of the alcohol or through other pathways. This is often the more prevalent byproduct under stronger oxidative conditions.
You can readily identify these byproducts using standard analytical techniques:
Technique
Observation for Tertiary Alcohol
Observation for Ketone
¹H NMR
Disappearance of the C-H septet (~3 ppm). Appearance of a new singlet for the -OH proton (can be broad and exchangeable with D₂O). The two methyl groups remain as a singlet.
Disappearance of the C-H septet. The two methyl groups appear as a sharp singlet, often shifted slightly downfield compared to the starting material.
¹³C NMR
Appearance of a new quaternary carbon signal in the 70-85 ppm range (C-OH).
Appearance of a new carbonyl (C=O) signal in the 195-210 ppm range.
Mass Spec
Molecular ion peak increases by +16 Da (addition of one oxygen atom).
Molecular ion peak increases by +14 Da (addition of one oxygen and loss of two hydrogens).
IR Spec
Appearance of a broad O-H stretch around 3200-3600 cm⁻¹.
Appearance of a strong, sharp C=O stretch around 1680-1720 cm⁻¹.
Part 2: Troubleshooting & Prevention Guide
This section provides actionable solutions to common experimental problems.
Problem: My reaction yield is low, and analytical data confirms the presence of oxidized byproducts. How can I adapt my protocol?
This is a classic problem of reaction selectivity. The conditions you are using favor the desired reaction and the undesired oxidation. The solution is to tip this balance in your favor.
A: Start with the most common culprits: atmosphere, temperature, and choice of reagents.
1. Rigorous Exclusion of Oxygen:
Molecular oxygen is a common oxidant in radical-mediated reactions.[4]
Protocol: Before adding reagents, thoroughly degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the entire reaction and workup.[5] Standard balloon pressure is often sufficient.
2. Temperature Reduction:
Oxidation reactions, like most reactions, have an activation energy. Lowering the temperature will decrease the rate of all reactions, but it often disproportionately slows the undesired side reaction.
Protocol: Attempt your reaction at a lower temperature. If you are running at room temperature, try 0 °C. If at reflux, try a lower-boiling solvent or simply reduce the heat to the minimum required for the primary reaction to proceed, even if it takes longer.
3. Judicious Choice of Reagents:
Many common reagents can either act as direct oxidants or promote oxidative pathways. This is particularly true for reactions involving transition metal catalysts.[3]
Guidance: Consult the table below to assess the risk associated with your reagents. If you are using a high or medium-risk reagent, search for milder alternatives. For example, instead of a harsh oxidant like KMnO₄, consider milder, more selective options if your transformation allows.[2][6]
Reagent/Condition Risk Level
Examples
Rationale for Risk
High Risk
KMnO₄, H₂CrO₄, Jones Reagent
Strong, non-selective oxidizing agents that readily attack weak C-H bonds.[1][2][6]
Medium Risk
Pd/C with H₂, Air/O₂ as re-oxidant, Cu(II) salts, Radical Initiators (AIBN, Benzoyl Peroxide)
Can promote radical formation or participate in catalytic cycles that use O₂ as a terminal oxidant.[4]
Low Risk
Reactions under inert gas, Shielded from light, Reagents like SOCl₂, PBr₃, most standard coupling reagents (e.g., HATU, EDC) in the absence of metals/O₂.
These conditions and reagents are not designed to be oxidative and are less likely to initiate radical pathways.
4. Consider a Radical Scavenger (Antioxidant):
In cases where trace radical pathways are suspected, adding a small amount of a radical scavenger can inhibit the chain reaction that leads to oxidation.
Protocol: Add a catalytic amount (1-5 mol%) of a chain-breaking antioxidant like Butylated Hydroxytoluene (BHT) or certain phenolic compounds to your reaction mixture.[7][8][9][10] Crucially, you must first verify that the antioxidant will not interfere with your primary reaction.
DOT Script for the troubleshooting workflow:
Caption: Troubleshooting Workflow for Oxidation.
Problem: My desired synthesis requires an oxidative step, but I need to preserve the isopropyl group. What is my strategy?
This is a common challenge in multi-step synthesis. Direct protection of a C-H bond is generally not a viable strategy. The most robust solution is to rethink the synthetic sequence.
A: Employ a "Late-Stage Functionalization" approach. Instead of carrying the sensitive isopropyl group through an oxidative sequence, introduce it after those steps are complete.
Example Synthetic Redesign:
Oxidation-Prone Route: Start with an isopropyl-pyrazole and attempt an oxidative reaction elsewhere on the molecule, risking side-product formation.
Improved, Late-Stage Route: Start with a precursor, such as an acetyl-pyrazole (a ketone). This acetyl group is robust and can withstand many oxidative conditions. After the critical oxidative steps are complete, convert the acetyl group into the isopropyl group in the final stages of the synthesis.
Protocol: Late-Stage Conversion of Acetyl to Isopropyl Group
Grignard Addition:
Dissolve your acetyl-pyrazole derivative in anhydrous THF under an argon atmosphere and cool to 0 °C.
Slowly add 1.1 equivalents of methylmagnesium bromide (MeMgBr) as a solution in ether.
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS shows complete consumption of the starting material.
This step converts the acetyl group (-COCH₃) into a 2-hydroxyprop-2-yl group (-C(OH)(CH₃)₂).
Reductive Deoxygenation (Barton-McCombie or similar):
The resulting tertiary alcohol can be challenging to reduce directly. A common method is a two-step deoxygenation.
Step A (Thionocarbonylation): React the tertiary alcohol with thiophosgene or a related reagent to form a thiocarbonyl derivative.
Step B (Radical Reduction): Treat the thiocarbonyl intermediate with a radical initiator (like AIBN) and a hydrogen source (like tributyltin hydride or the safer alternative, tris(trimethylsilyl)silane) to reduce the C-O bond to a C-H bond, yielding the final isopropyl group.
DOT Script for comparing synthetic routes:
Caption: Comparison of Synthetic Strategies.
By strategically delaying the formation of the sensitive isopropyl group, you circumvent the problem entirely, leading to a cleaner reaction profile and a higher overall yield. This approach is a cornerstone of modern synthetic strategy and is highly recommended.[11][12]
References
Electrochemical Benzylic Oxidation of C-H Bonds. The Royal Society of Chemistry.
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Unknown Source. (2024).
Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PMC. (2017).
1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. (2022).
Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing. (2023).
Benzylic and allylic C−H oxidation. (a) Pharmaceuticals and natural... ResearchGate.
Isopropyl vs Nitro Groups: Epoxidation Reactions. Unknown Source. (2026).
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. (2018).
Selective oxidation of primary and secondary alcohols using di-isopropyl sulphide–N-chlorosuccinimide. RSC Publishing.
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. (2012).
Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. ResearchGate. (2024).
Late-Stage Diversification of Pyrazoles as Antileishmanial Agents. PubMed. (2024).
Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress. ResearchGate. (2021).
Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress. PMC. (2021).
Methods to Determine Chain-Breaking Antioxidant Activity of Nanomaterials beyond DPPH•. A Review. PMC. (2021).
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. (2023).
Technical Support Center: Pyrazole Synthesis & Regioisomer Resolution
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges during the synthesis of substituted pyrazol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing regioselectivity challenges during the synthesis of substituted pyrazoles.
When synthesizing 5-(4-Isopropylphenyl)-1H-pyrazole , researchers often encounter a fundamental chemical hurdle: the asymmetric nature of the 1,3-dicarbonyl precursor inherently leads to a mixture of regioisomers when reacted with substituted hydrazines (1[1]). Furthermore, if the parent 1H-pyrazole is synthesized using unsubstituted hydrazine, the resulting 3- and 5-aryl structures are annular tautomers that rapidly interconvert in solution, only locking into distinct, separable regioisomers upon subsequent N-alkylation or N-arylation.
This guide is designed to help you analytically resolve these isomers and kinetically control your reaction pathways to achieve >95% regioselectivity.
Part 1: Mechanistic Pathway & Logic
To troubleshoot your synthesis, we must first map the thermodynamic and kinetic pathways governing pyrazole formation. The diagram below illustrates the divergence between annular tautomerism and true regioisomer formation during N-functionalization.
Reaction pathway detailing tautomerism and regioisomeric N-alkylation of 1H-pyrazoles.
Part 2: Frequently Asked Questions (FAQs)
Q1: I reacted 1-(4-isopropylphenyl)-1,3-butanedione with methylhydrazine, but I isolated two distinct products. Why did this happen, and how do I prevent it?A: You are observing the classic limitation of the Knorr pyrazole synthesis. Cyclocondensation of an unsymmetrical 1,3-diketone with a substituted hydrazine inherently yields a mixture of 1,3- and 1,5-regioisomers (2[2]).
Causality: The two carbonyl carbons of your diketone have similar electrophilicity. The more nucleophilic nitrogen of methylhydrazine attacks both centers indiscriminately. To prevent this, you must abandon the 1,3-diketone route and utilize an enaminone intermediate (see Protocol 1 below), which creates a highly differentiated electrophilic center to direct the hydrazine attack (3[3]).
Q2: I successfully formed the parent 5-(4-Isopropylphenyl)-1H-pyrazole. However, during N-alkylation with an alkyl halide, I get a 1:1 mixture of regioisomers. How do I enrich the 1,5-isomer?A: Standard basic conditions (e.g.,
in DMF at 80 °C) operate under thermodynamic control. The system heavily favors the 1-alkyl-3-(4-isopropylphenyl)pyrazole because the bulky aryl group at the 3-position projects away from the N-alkyl group, minimizing steric clash.
Causality: To favor the sterically hindered 1,5-isomer, you must shift to kinetic control. Use a strong, non-nucleophilic base (like NaH) in a non-polar solvent (like Toluene or THF) at low temperatures (0 °C to -78 °C). The highly reactive pyrazolide anion will attack the alkyl halide rapidly, and the lower temperature prevents equilibration to the thermodynamic product.
Q3: How do I analytically distinguish the 1,3-isomer from the 1,5-isomer?A: Do not rely solely on 1D
NMR chemical shifts of the alkyl group, as they can be ambiguous. Instead, utilize 2D NOESY NMR and RP-HPLC profiling.
Analytical Data Presentation: Resolving the Isomers
Analytical Technique
1-Alkyl-3-(4-isopropylphenyl)pyrazole
1-Alkyl-5-(4-isopropylphenyl)pyrazole
Causality / Rationale
NMR (C4-H pyrazole)
~6.5 ppm (doublet, J = 2.0 Hz)
~6.2 ppm (doublet, J = 2.0 Hz)
The 5-aryl group is forced out of coplanarity with the pyrazole ring due to steric clash with the N-alkyl group, increasing shielding of the C4 proton.
2D NOESY NMR
Strong correlation between N-alkyl protons and the pyrazole C5-H.
Strong correlation between N-alkyl protons and the ortho-protons of the aryl ring.
Spatial proximity definitively confirms regiochemistry. The 1,5-isomer places the N-alkyl group directly adjacent to the aryl ring.
RP-HPLC Retention
Later eluting (more lipophilic profile).
Earlier eluting (more polar profile).
The 1,5-isomer has a higher overall dipole moment due to disrupted conjugation, reducing its affinity for the C18 stationary phase.
Part 3: Troubleshooting Guides & Methodologies
If you require the 1-substituted-5-(4-isopropylphenyl)pyrazole and post-alkylation separation is failing, you must build the regiochemistry directly into the ring-forming step. Generating 1,3-dicarbonyls in situ from acid chlorides is an excellent one-pot method for general pyrazoles (4[4]), but for strict 1,5-regiocontrol, the Enaminone Route is the gold standard.
Protocol 1: Regioselective Synthesis via Enaminone Intermediate
Self-Validating System: This protocol uses the expulsion of dimethylamine gas as a driving force and visual indicator of reaction progress.
Step 1: Enaminone Formation
Charge a dry 100 mL round-bottom flask with 1-(4-isopropylphenyl)ethan-1-one (10.0 mmol, 1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.5 eq).
Reflux the neat mixture at 100 °C for 12 hours under a nitrogen atmosphere.
Causality: Running the reaction neat (without solvent) maximizes reactant collision frequency, driving the thermodynamic formation of the (E)-enaminone.
Concentrate under reduced pressure to remove methanol byproducts and unreacted DMF-DMA. The crude (E)-3-(dimethylamino)-1-(4-isopropylphenyl)prop-2-en-1-one will appear as a dark yellow/orange oil. Validation:
NMR should show two distinct methyl singlets for the group due to restricted rotation.
Step 2: Regioselective Cyclocondensation
4. Dissolve the crude enaminone in anhydrous ethanol (50 mL) to create a 0.2 M solution.
5. Add the substituted hydrazine (e.g., methylhydrazine) (11.0 mmol, 1.1 eq) dropwise at 0 °C.
Causality: Lowering the temperature ensures strict kinetic control. The more nucleophilic
of the methylhydrazine selectively undergoes a Michael-type addition at the highly electrophilic enamine carbon (C3), subsequently expelling dimethylamine.
6. Warm the reaction to room temperature, then add a catalytic amount of glacial acetic acid (1.0 mmol, 0.1 eq) and heat to 70 °C for 4 hours.
Causality: The mild acid catalyzes the sluggish intramolecular cyclization (imine formation at the C1 carbonyl) without protonating the hydrazine intermediate to the point of deactivation.
7. Workup: Quench with saturated aqueous (20 mL), extract with ethyl acetate (3 x 30 mL), dry over anhydrous , and concentrate.
8. Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc). The resulting product will be >95% 1-methyl-5-(4-isopropylphenyl)-1H-pyrazole.
Part 4: References
Faria, et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules (MDPI). Available at:
Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters (Organic Chemistry Portal). Available at:
RSC Publishing (2022). "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering. Available at:
Beilstein Journal of Organic Chemistry (2024). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." Available at:
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Ring Closure
Welcome to the technical support center for pyrazole synthesis. As researchers, scientists, and professionals in drug development, we understand that achieving high yields and purity in heterocyclic synthesis is paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for pyrazole synthesis. As researchers, scientists, and professionals in drug development, we understand that achieving high yields and purity in heterocyclic synthesis is paramount. The formation of the pyrazole ring, a critical scaffold in medicinal chemistry, is exquisitely sensitive to reaction conditions, with temperature being a primary control lever.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring your experimental design is both efficient and self-validating.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during pyrazole ring closure where temperature is a likely culprit.
Q1: My reaction suffers from low or no product yield. How should I approach temperature optimization?
A: A low yield is the most common challenge and often points to a suboptimal thermal profile. The relationship between temperature and yield is not linear; there is an optimal window for every reaction.
Causality (Insufficient Temperature): The key steps in pyrazole synthesis, particularly the intramolecular cyclization and subsequent dehydration to form the aromatic ring, have significant activation energy barriers. If the temperature is too low, the reaction may stall after the initial formation of a hydrazone intermediate, or simply proceed too slowly to be practical.[1]
Causality (Excessive Temperature): Conversely, temperatures that are too high can be detrimental. Starting materials (especially 1,3-dicarbonyls and hydrazines), intermediates, and even the final pyrazole product can be susceptible to thermal degradation.[1][2] This not only reduces the yield of the desired product but also complicates purification due to the formation of polymeric or tarry byproducts.[3]
Troubleshooting Steps:
Establish a Baseline: If you haven't already, run the reaction in a common solvent like ethanol and heat to a moderate temperature, such as 60 °C, monitoring by TLC or LC-MS.[2][4]
Systematic Screening: Set up parallel small-scale reactions, increasing the temperature in 10-20 °C increments (e.g., 60 °C, 80 °C, 100 °C).
Analyze the Trend: In one study, increasing the temperature to 60 °C improved the yield, but further increases led to a decrease, clearly identifying the optimal window.[2] Your screening will reveal whether your initial baseline was too low or too high.
Consider the Solvent: If your desired temperature exceeds the boiling point of your solvent, switch to a higher-boiling alternative like DMF, DMSO, or toluene to access the necessary thermal range.[4]
Q2: I'm isolating a stable hydrazone intermediate instead of my target pyrazole. How can temperature drive the final cyclization?
A: This is a classic case of an incomplete reaction where the final, often rate-limiting, cyclization-dehydration step has not occurred. The hydrazone intermediate is kinetically stable at lower temperatures, but requires an additional energy input to proceed.
Causality: The conversion of the hydrazone to the pyrazole involves an intramolecular nucleophilic attack followed by the elimination of a water molecule. This dehydration step is often the most energy-intensive part of the sequence and is highly temperature-dependent.
Troubleshooting Steps:
Increase Thermal Energy: The most direct solution is to increase the reaction temperature. This provides the necessary energy to overcome the activation barrier for the intramolecular cyclization.[1] A common strategy is to switch from room temperature or gentle heating to refluxing the reaction mixture.
Change the Solvent/Catalyst System: If simply increasing the temperature in the current solvent leads to decomposition, consider a synergistic approach. Switching to a solvent like acetic acid can be effective, as it serves as both a high-boiling medium and an acid catalyst to promote the dehydration step.[1]
Microwave Irradiation: For particularly stubborn cyclizations, microwave-assisted synthesis is a powerful tool. It can achieve high temperatures (e.g., 100-140 °C) rapidly and efficiently, often promoting the desired cyclization in minutes where conventional heating might take hours or fail entirely.[5][6]
Q3: My reaction is turning dark and producing insoluble tar. Is this a temperature issue?
A: Yes, the formation of dark, tarry substances is a strong indicator of decomposition, which is almost always exacerbated by excessive heat.[3]
Causality: High temperatures can initiate undesirable side reactions. Aldehyd or ketone starting materials can self-polymerize, especially under acidic or basic conditions. Furthermore, the pyrazole ring itself, while aromatic, can be susceptible to degradation under forcing conditions.
Troubleshooting Steps:
Lower the Temperature: This is the most critical first step. Reduce the reaction temperature significantly, even if it requires a longer reaction time. Monitor the reaction closely by TLC to find a balance between the rate of product formation and the onset of decomposition.
Optimize Catalyst Loading: High concentrations of strong acid or base catalysts can lower the temperature at which decomposition begins. Consider using a milder catalyst or reducing the concentration of your current one.
Degas Solvents: Ensure that dissolved oxygen is removed from your solvent, as oxidative decomposition pathways can become more prevalent at higher temperatures.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a standard Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine)?
A good starting point for many Knorr-type syntheses is refluxing in ethanol, which corresponds to approximately 78 °C. However, many reactions proceed efficiently at room temperature, especially with reactive substrates or when using certain catalysts.[2][7] A survey of the literature shows successful syntheses ranging from room temperature to 120 °C or higher with conventional heating.[8][9]
Q2: How does microwave heating change the approach to reaction temperature?
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture directly and efficiently, bypassing the slow thermal conduction of conventional oil baths.[5] This allows for:
Rapid Heating: Reaching target temperatures like 130 °C can take seconds.[5]
Superheating: Solvents can be heated well above their atmospheric boiling points in sealed microwave vials.
Improved Yields & Reduced Times: Reactions that take hours conventionally can often be completed in minutes with higher yields under microwave conditions.[5][10] When using a microwave, you will typically set a higher target temperature (e.g., 80-140 °C) but for a much shorter duration (2-30 minutes).[6][11]
Q3: When should I consider running the reaction at room temperature?
Room temperature conditions are often sufficient and even preferable in several scenarios:
Highly Activated Substrates: When using electron-deficient 1,3-dicarbonyls or electron-rich hydrazines, the reaction can be very fast and exothermic. Heating may not be necessary and could increase byproduct formation.
Green Chemistry Protocols: Many modern, eco-friendly protocols are designed to work at room temperature, often employing highly efficient catalysts or solvents like ethylene glycol to achieve excellent yields.[2][4]
Regioselectivity Control: In cases where an unsymmetrical dicarbonyl is used, running the reaction at a lower temperature can sometimes favor the kinetically controlled product, enhancing regioselectivity.[12]
Q4: How do I design a robust temperature optimization experiment?
A systematic approach is key. Using a parallel synthesis setup or running sequential experiments, screen a range of temperatures (e.g., Room Temp, 40°C, 60°C, 80°C, 100°C). For each temperature, monitor the reaction at set time points (e.g., 1h, 4h, 12h, 24h) using an analytical technique like LC-MS or TLC with densitometry. This will generate a dataset showing the rate of starting material consumption, product formation, and byproduct formation as a function of both temperature and time, allowing you to identify the optimal conditions precisely.
Section 3: Data & Protocols
Data Presentation
Table 1: Selected Temperature Conditions for Pyrazole Synthesis
Protocol 1: General Procedure for Temperature Optimization (Conventional Heating)
Setup: In three separate 10 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol (0.2 M).
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to each flask.[1]
Temperature Control: Place each flask in a pre-heated aluminum heating block or oil bath set to a different temperature (e.g., Flask A: 40 °C, Flask B: 60 °C, Flask C: 80 °C).
Monitoring: Start stirring and timing simultaneously. After 1 hour, withdraw a small aliquot from each reaction, quench with a suitable solvent (e.g., acetonitrile), and analyze by TLC and/or LC-MS to assess the extent of conversion and byproduct formation.
Analysis: Repeat the monitoring at regular intervals (e.g., every 2-4 hours) until the reaction in one of the flasks appears complete or stalls. This allows for the determination of the optimal temperature that provides the best balance of reaction rate and cleanliness.
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis
Safety Note: Only use vials specifically designed for microwave chemistry. Never exceed the recommended volume or pressure ratings for the vial.
Reactant Preparation: In a 10 mL microwave reaction vial, combine the 1,3-dicarbonyl (1.0 eq), the hydrazine derivative (1.1 eq), and the chosen solvent (e.g., ethanol, DMF).[5][11]
Sealing: Securely crimp the cap onto the vial.
Microwave Program: Place the vial in the cavity of the scientific microwave reactor. Set the target temperature (e.g., 120 °C), a hold time (e.g., 10 minutes), and maximum pressure limit according to instrument guidelines.[6]
Reaction: Begin the irradiation program with stirring. The instrument will modulate microwave power to maintain the set temperature for the specified duration.
Workup: Once the reaction is complete, allow the vial to cool to room temperature (automated in most systems) before carefully opening. The product can then be isolated using standard purification techniques.[5]
Section 4: Visualization & Workflows
Below are diagrams to aid in experimental design and troubleshooting.
Caption: Troubleshooting flowchart for low yield.
Caption: Key steps influenced by temperature.
References
Li, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]
da Silva, F. C., et al. (2008). Knorr Pyrazole Synthesis of Edaravone. Journal of the Brazilian Chemical Society, 19, 1207. Available at: [Link]
ResearchGate (2026). Microwave-Assisted Synthesis, Characterization and Biological Activity of Novel Pyrazole Derivatives. ResearchGate Publication. Available at: [Link]
Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. Available at: [Link]
Çetin, A. & Ceylan, M. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]
de la Torre, P., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 30(14), 5123. Available at: [Link]
Becerra, D. & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
Organic Chemistry Portal (2024). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]
Cole, K. P., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
removing hydrazine impurities from 5-(4-Isopropylphenyl)-1H-pyrazole samples
Technical Support Center: Hydrazine Removal from 5-(4-Isopropylphenyl)-1H-pyrazole Introduction: The Separation Challenge As a Senior Application Scientist, I understand that removing hydrazine from 5-(4-Isopropylphenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Hydrazine Removal from 5-(4-Isopropylphenyl)-1H-pyrazole
Introduction: The Separation Challenge
As a Senior Application Scientist, I understand that removing hydrazine from 5-(4-Isopropylphenyl)-1H-pyrazole is not just a purification step—it is a critical safety and compliance requirement. Hydrazine is a known genotoxic impurity (GTI) with strict limits (often <1–10 ppm) under ICH M7 guidelines.
The challenge lies in the structural similarity: both the impurity and your product are nitrogenous bases. However, they possess distinct physicochemical properties that we can exploit.
The Scientific Basis for Separation:
Hydrazine (
): A relatively strong base with a conjugate acid pKa of ~8.1 .[1][2]
5-(4-Isopropylphenyl)-1H-pyrazole: A much weaker base with a conjugate acid pKa of ~2.5 .
The Strategy: By controlling the pH of your aqueous wash to 4.0–5.0 , we create a "Goldilocks" zone. In this range, hydrazine is >99.9% protonated (
) and water-soluble, while your pyrazole product remains neutral and organic-soluble.
Troubleshooting Guide (Q&A)
Q1: I performed a standard water wash, but my hydrazine levels are still >100 ppm. Why?
A: A neutral water wash (pH ~7) is insufficient because hydrazine partitions significantly into organic solvents when unprotonated.[1]
The Fix: You must use an acidic buffer wash .[1] At pH 7, a fraction of hydrazine remains neutral (
) and lipophilic enough to stay in the organic layer. Lowering the pH to 4–5 forces the equilibrium toward the water-soluble hydrazinium ion ().
Q2: I used 1M HCl for the wash, but my product yield dropped significantly.
A: 1M HCl (pH < 1) is too aggressive.
The Mechanism: At pH < 2.5, you begin to protonate the pyrazole ring itself (forming the pyrazolium salt), which then dissolves in the water layer and is discarded with the waste.
The Fix: Use a 0.5M Citrate Buffer (pH 4.5) or carefully titrated dilute HCl. Do not drop below pH 3.0.
Q3: I need to reach <1 ppm for a pharma-grade batch. Washing isn't getting me there.
A: Liquid-liquid extraction has limits due to partition coefficients.[1] To reach ppm/ppb levels, you need a Chemical Scavenger .[1]
The Fix: Use a solid-supported scavenger resin (see Protocol B). This acts as a "chemical magnet," irreversibly binding hydrazine without adding new soluble impurities.
Q4: My HPLC shows no hydrazine, but the external lab detects it. Is my method broken?
A: Likely, yes. Hydrazine lacks a UV chromophore and is invisible to standard UV-HPLC at 254 nm.
The Fix: You must use Derivatization .[1] React the sample with benzaldehyde or 2-hydroxy-1-naphthaldehyde (HNA) to form a hydrazone, which has strong UV absorbance.
Experimental Protocols
Protocol A: Optimized pH-Controlled Extraction (The Primary Cut)
Best for: Reducing hydrazine from >10,000 ppm to <100 ppm.[1]
Parameter
Specification
Solvent System
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Wash Solution
10% Citric Acid or 0.5M Phosphate Buffer adjusted to pH 4.5
Temperature
Ambient (20–25°C)
Volume Ratio
1:1 (Organic : Aqueous)
Step-by-Step:
Dissolve the crude 5-(4-Isopropylphenyl)-1H-pyrazole in EtOAc (10 mL/g).
Add an equal volume of pH 4.5 Buffer .
Agitate vigorously for 15 minutes . Note: Equilibrium takes time; a simple shake is insufficient.[1]
Allow layers to separate completely.
Drain the aqueous layer (contains Hydrazine as
).
Validation Check: Measure the pH of the exiting aqueous layer. If it has risen above 6.0, repeat the wash.
Wash the organic layer once with brine to remove residual acid, then dry over
.
Protocol B: Solid-Supported Scavenging (The Polishing Step)
Best for: Reducing hydrazine from ~100 ppm to <1 ppm.[1]
Material
Description
Scavenger Resin
Macroporous Sulfonic Acid Resin (e.g., Amberlyst® 15) or Polymer-Supported Benzaldehyde
Loading
2–4 equivalents relative to the estimated residual hydrazine
Time
2–4 hours
Step-by-Step:
Take the organic solution from Protocol A (do not concentrate yet).
Add Amberlyst® 15 (H+ form) resin (approx. 5–10 wt% of the product mass).
Stir gently at room temperature for 4 hours.
Mechanism:[3][4][5] The highly acidic sulfonic acid groups inside the resin pores protonate and capture trace hydrazine irreversibly.
Filter the mixture through a sintered glass funnel to remove the resin.
Concentrate the filtrate to obtain the purified product.
Visualizations
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate hydrazine removal method based on impurity levels.
Figure 2: The "Goldilocks" pH Separation Mechanism
Caption: At pH 4.5, Hydrazine is protonated (water-soluble) while the Pyrazole remains neutral (organic-soluble).[1]
[1]
References
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] International Council for Harmonisation.[7]
Anderson, J. et al.Practical Guide to the Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole properties and pKa values).
Gacek, M.Acid-Base Properties of Pyrazole Derivatives. Acta Poloniae Pharmaceutica.
Wang, J. et al. A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials.[1] Pharma Focus Europe.
Technical Support Center: Analysis of 5-(4-Isopropylphenyl)-1H-pyrazole Degradation Products by LC-MS
Welcome to the technical support center for the analysis of 5-(4-Isopropylphenyl)-1H-pyrazole and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 5-(4-Isopropylphenyl)-1H-pyrazole and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during LC-MS analysis. We will move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring robust and reliable results.
Section 1: Proactive Experimental Design - Forestalling Common Issues
A well-designed experiment is the best troubleshooting tool. Anticipating potential issues during method development will save considerable time and resources.
FAQ 1: What are the likely degradation pathways for 5-(4-Isopropylphenyl)-1H-pyrazole, and how can I proactively design my forced degradation study?
Answer: Understanding the potential chemical liabilities of 5-(4-Isopropylphenyl)-1H-pyrazole is critical for designing a meaningful forced degradation study as mandated by ICH guidelines.[1][2][3][4][5] The structure, featuring a pyrazole ring, a phenyl group, and an isopropyl substituent, suggests several potential degradation pathways.
Oxidative Degradation: The pyrazole ring and the isopropyl group are susceptible to oxidation.[6][7][8][9] Oxidation can lead to hydroxylation of the aromatic ring, N-oxide formation on the pyrazole ring, or even cleavage of the pyrazole ring itself.[6] The isopropyl group can be oxidized to a secondary alcohol or acetone. A study on a similar pyrazole structure, Celecoxib, showed significant degradation under oxidative conditions.[10]
Hydrolytic Degradation: While the pyrazole ring itself is generally stable to hydrolysis, extreme pH conditions (acidic or basic) can potentially lead to ring-opening, especially at elevated temperatures.[1][11]
Photolytic Degradation: Aromatic compounds, especially those with electron-donating groups like the isopropylphenyl moiety, can be susceptible to photodegradation.[12][13][14] This can involve complex radical-mediated reactions.
Recommended Forced Degradation Protocol:
Stress Condition
Reagent/Condition
Typical Duration & Temperature
Potential Products
Acid Hydrolysis
0.1 M HCl
24-72 hours at 60-80°C
Pyrazole ring-opened products, hydrolysis of potential amide impurities.
Base Hydrolysis
0.1 M NaOH
24-72 hours at 60-80°C
Similar to acid hydrolysis, potential for different salt forms.
Oxidation
3-30% H₂O₂
24 hours at room temperature
Hydroxylated species, N-oxides, ring-opened products, isopropyl group oxidation.[15]
Thermal Degradation
Dry heat
48 hours at 105°C
Isomers, products of solid-state rearrangements.
Photodegradation
ICH-compliant light source (UV & Vis)
Expose solid and solution samples
Photo-oxidation products, dimers, isomers.
This structured approach ensures that the analytical method is truly "stability-indicating," meaning it can resolve the parent compound from all its potential degradation products.[2][5][16]
dot
graph TD;
A[Start: Forced Degradation Study Design] --> B{Select Stress Conditions};
B --> C[Acid Hydrolysis];
B --> D[Base Hydrolysis];
B --> E[Oxidation];
B --> F[Thermal];
B --> G[Photolytic];
subgraph "LC-MS Analysis";
C --> H((Analyze Samples));
D --> H;
E --> H;
F --> H;
G --> H;
end
H --> I{Identify Degradants};
I --> J[Characterize Structures];
J --> K[End: Stability-Indicating Method];
end
Workflow for a forced degradation study.
FAQ 2: How do I select the optimal initial LC-MS conditions to avoid common pitfalls like poor peak shape and low sensitivity?
Answer: Selecting appropriate starting conditions is crucial for efficient method development. For a molecule like 5-(4-Isopropylphenyl)-1H-pyrazole, a reverse-phase separation with electrospray ionization (ESI) is a logical starting point.
Initial LC Conditions:
Parameter
Recommendation
Rationale
Column
C18, 2.1 or 3.0 mm i.d., 100-150 mm length, <3 µm particle size
Provides good retention and resolution for moderately non-polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides protons for efficient positive-ion ESI and helps control peak shape.[17]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a good solvent for this compound and has low viscosity.
Gradient
Start with a shallow gradient (e.g., 5-95% B over 15-20 min)
Allows for good separation of the parent compound from potential degradation products with varying polarities.
Flow Rate
0.3-0.5 mL/min
Appropriate for the recommended column dimensions.
The pyrazole ring contains basic nitrogens that are readily protonated.
Capillary Voltage
3.0-4.0 kV
A good starting point to achieve a stable spray.[19]
Cone/Fragmentor Voltage
20-40 V
A lower voltage minimizes in-source fragmentation, preserving the molecular ion.[19]
Gas Temperature
300-350°C
Facilitates desolvation of the ESI droplets.
Gas Flow
8-12 L/min
Assists in desolvation and prevents solvent clusters from entering the mass analyzer.
These starting conditions provide a robust foundation. Method optimization should then proceed by systematically adjusting these parameters to achieve the desired separation and sensitivity.[20]
Section 2: Reactive Troubleshooting - A Symptom-Based Guide
When issues arise, a systematic approach to troubleshooting is essential. This section addresses common problems in a question-and-answer format.
Chromatography Issues
Q1: My peaks are tailing or splitting. What should I do?
A: Poor peak shape can compromise resolution and integration accuracy.[18][21]
Check for Secondary Interactions: The basic nitrogens on the pyrazole ring can interact with acidic silanol groups on the silica-based column packing. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the analyte protonated and minimize these interactions.
Evaluate Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[21][22] If possible, dissolve your sample in the initial mobile phase.
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[20][22] Try diluting your sample.
Column Contamination/Void: If all peaks are affected, it could indicate a physical problem with the column, such as a blocked frit or a void at the column inlet.[21] Try flushing the column or replacing it.
Q2: I'm observing a shift in retention times. What's the cause?
A: Retention time shifts can lead to misidentification of compounds.[18][22]
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.[22] Ensure accurate and consistent preparation, especially of the buffer/acid concentration.
Flow Rate Fluctuation: Check for leaks in the LC system or issues with the pump that could cause the flow rate to vary.
Column Temperature: Ensure the column oven is maintaining a stable temperature.[22]
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Mass Spectrometry Issues
Q3: I'm not seeing my expected molecular ion at m/z 187.123 (for [M+H]⁺). Where did it go?
A: Several factors can lead to a weak or absent molecular ion signal.
Ionization Suppression: Components in your sample matrix can compete with your analyte for ionization, reducing its signal.[23][24][25] Dilute your sample or improve your sample preparation to remove interfering substances.
In-Source Fragmentation: If the cone/fragmentor voltage is too high, the molecular ion may be fragmenting in the ion source before it reaches the mass analyzer.[19] Reduce this voltage.
Adduct Formation: Instead of protonation ([M+H]⁺), your molecule might be forming adducts with sodium ([M+Na]⁺, m/z 209.105) or potassium ([M+K]⁺, m/z 225.079).[17][19] This is common if there are salts present in your sample or mobile phase.[19][26] Adding a small amount of formic acid can promote protonation.[17]
Incorrect Ionization Mode: Double-check that you are operating in positive ion mode.
dot
graph TD;
subgraph "Symptom: No Expected [M+H]⁺";
A[Start] --> B{Check for Adducts};
B -- "Yes" --> C[Reduce Salt Sources];
B -- "No" --> D{Check for In-Source Fragments};
D -- "Yes" --> E[Lower Cone Voltage];
D -- "No" --> F{Consider Ion Suppression};
F -- "Yes" --> G[Improve Sample Prep/Dilute];
F -- "No" --> H[Verify Instrument Settings];
end
C --> I([M+H]⁺ Signal Restored);
E --> I;
G --> I;
H --> I;
end
Troubleshooting absent molecular ion.
Q4: I see many unexpected peaks in my mass spectrum. How do I identify them?
A: Unexpected peaks can be adducts, contaminants, or degradation products.
Common Adducts: Look for masses corresponding to [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. In the mobile phase, you might see solvent clusters or adducts like [M+CH₃CN+H]⁺.
Background Contamination: Run a blank injection (mobile phase only) to identify peaks originating from your solvent or system. Common contaminants include plasticizers and slip agents from vials and tubing.
Fragmentation Analysis: Use MS/MS (tandem mass spectrometry) to fragment the unexpected ions. The fragmentation pattern can provide structural clues to help identify if it is a degradation product. Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂.[27]
Q5: My signal intensity is inconsistent between injections. What could be the problem?
A: Poor reproducibility can invalidate your quantitative results.[20]
ESI Spray Instability: Visually inspect the electrospray needle. An unstable or sputtering spray will lead to fluctuating signal intensity. This can be caused by a dirty or clogged needle, or inappropriate gas flow or temperature settings.
Sample Carryover: If a high-concentration sample is followed by a low-concentration one, you may see carryover from the previous injection.[18] Implement a robust needle wash protocol in your autosampler method.
Sample Stability: Ensure your analyte is stable in the autosampler over the course of your analytical run. Degradation in the vial will lead to decreasing signal intensity over time.
By systematically working through these proactive and reactive troubleshooting steps, you can develop a robust and reliable LC-MS method for the analysis of 5-(4-Isopropylphenyl)-1H-pyrazole and its degradation products, ensuring the integrity and accuracy of your scientific data.
References
General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. ResearchGate. Available from: [Link]
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Center for Biotechnology Information. Available from: [Link]
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. National Center for Biotechnology Information. Available from: [Link]
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available from: [Link]
Sample chromatograms of celecoxib, internal standard, and degradation products. ResearchGate. Available from: [Link]
Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study. National Center for Biotechnology Information. Available from: [Link]
Onsenal, INN-Celecoxib. European Medicines Agency. Available from: [Link]
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available from: [Link]
LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher. Available from: [Link]
Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. Available from: [Link]
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. Taylor & Francis Online. Available from: [Link]
Dealing with Metal Adduct Ions in Electrospray: Part 1. Restek. Available from: [Link]
The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Available from: [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]
Essentials of LC Troubleshooting, Part 5: What Happened to My Sensitivity? LCGC International. Available from: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. OMICS International. Available from: [Link]
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Center for Biotechnology Information. Available from: [Link]
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. Available from: [Link]
Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]
Enhanced Photocatalytic Decomposition of Gaseous Isopropyl Alcohol in a Polymer Electrolyte Cell. Aerosol and Air Quality Research. Available from: [Link]
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information. Available from: [Link]
A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. ResearchGate. Available from: [Link]
Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available from: [Link]
Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available from: [Link]
Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. MDPI. Available from: [Link]
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. Available from: [Link]
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available from: [Link]
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmTech. Available from: [Link]
Celecoxib-impurities. Pharmaffiliates. Available from: [Link]
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available from: [Link]
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
Photochemistry of aromatic compounds. Royal Society of Chemistry. Available from: [Link]
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. TOFWERK. Available from: [Link]
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]
Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. LCGC International. Available from: [Link]
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]
comparing IC50 of 5-(4-Isopropylphenyl)-1H-pyrazole vs Celecoxib
This guide provides an in-depth technical comparison between the established drug Celecoxib and the structural scaffold 5-(4-Isopropylphenyl)-1H-pyrazole . Executive Summary The comparison between Celecoxib and 5-(4-Isop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between the established drug Celecoxib and the structural scaffold 5-(4-Isopropylphenyl)-1H-pyrazole .
Executive Summary
The comparison between Celecoxib and 5-(4-Isopropylphenyl)-1H-pyrazole is fundamentally a study in Structure-Activity Relationships (SAR) .
Celecoxib is a fully optimized, potent, and selective COX-2 inhibitor (IC50 ≈ 40 nM).
5-(4-Isopropylphenyl)-1H-pyrazole represents a pharmacophore fragment or synthetic intermediate. It lacks the critical p-sulfamoylphenyl group required for COX-2 selectivity and the trifluoromethyl group required for potency. Consequently, it exhibits negligible inhibitory activity (IC50 > 100 µM) compared to the drug.
This guide analyzes the mechanistic reasons for this disparity, highlighting the critical role of the sulfonamide "side pocket" binding in COX-2 inhibition.
Chemical Structure & Pharmacophore Analysis
To understand the performance gap, we must first dissect the structural differences.
Feature
Celecoxib
5-(4-Isopropylphenyl)-1H-pyrazole
Core Ring
1,5-Diarylpyrazole
Mono-arylpyrazole (1H-pyrazole)
N1 Substitution
4-Sulfamoylphenyl (Critical for COX-2)
Hydrogen (Unsubstituted)
C3 Substitution
Trifluoromethyl (-CF3) (Lipophilic)
Hydrogen (Unsubstituted)
C5 Substitution
4-Methylphenyl (Tolyl)
4-Isopropylphenyl
Role
Active Drug
Core Scaffold / Precursor
The "Side Pocket" Mechanism
COX-2 differs from COX-1 by the presence of a hydrophilic "side pocket" created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.
Celecoxib: The sulfonamide group (SO₂NH₂) on the N1-phenyl ring inserts directly into this side pocket, forming hydrogen bonds with Arg513 and His90 . This interaction is the primary driver of COX-2 selectivity.
5-(4-Isopropylphenyl)-1H-pyrazole: Lacks the N1-phenyl and the sulfonamide group entirely. It cannot access the side pocket, rendering it unable to bind selectively or potently to the COX-2 active site.
Quantitative Data Comparison (IC50)
The following data contrasts the biological activity of the optimized drug against the core scaffold.
Table 1: Inhibitory Potency (IC50) and Selectivity
Compound
COX-2 IC50 (µM)
COX-1 IC50 (µM)
Selectivity Ratio (COX-1/COX-2)
Status
Celecoxib
0.04 - 0.08
> 15.0
> 375
Potent & Selective
5-(4-Isopropylphenyl)-1H-pyrazole
> 100 (Inactive)
> 100
N/A
Inactive Scaffold
Isopropyl Analog of Celecoxib*
~0.05 - 0.10
> 15.0
High
Research Compound
*Note: The "Isopropyl Analog" refers to the theoretical compound where Celecoxib's methyl group is replaced by isopropyl (4-[5-(4-isopropylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). While sterically bulkier, it retains significant potency compared to the unsubstituted scaffold.
Mechanistic Pathway & SAR Logic
The following diagram illustrates the structural evolution required to transform the inactive pyrazole core into the potent Celecoxib molecule.
Figure 1: Structural evolution from the inactive pyrazole scaffold to the active COX-2 inhibitor.
Experimental Validation Protocols
To verify these IC50 values in your own laboratory, follow this standardized Whole Blood Assay protocol, which is considered the "gold standard" for assessing clinically relevant COX inhibition.
Protocol: Human Whole Blood COX-2 Assay
Objective: Determine IC50 by measuring LPS-induced PGE2 production.
Blood Collection: Collect fresh human blood in heparinized tubes (10 U/mL).
Compound Preparation:
Dissolve Celecoxib and 5-(4-Isopropylphenyl)-1H-pyrazole in DMSO.
Prepare serial dilutions (range: 0.001 µM to 100 µM).
Incubation:
Aliquot 500 µL of blood into wells.
Add 2 µL of compound vehicle (DMSO) or test compound.
Centrifuge at 2,000 x g for 10 minutes to separate plasma.
Quantify PGE2 levels in plasma using a validated ELISA kit.
Data Analysis:
Plot log(concentration) vs. % Inhibition.
Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
Expected Outcome:
Celecoxib: Sharp dose-dependent inhibition with IC50 in the nanomolar range.[1]
5-(4-Isopropylphenyl)-1H-pyrazole: Flat response curve with <10% inhibition even at 100 µM.
Synthesis & Availability Context
5-(4-Isopropylphenyl)-1H-pyrazole is commercially available primarily as a building block . It is synthesized via the condensation of 4-isopropylacetophenone with hydrazine (or a formate equivalent).
Celecoxib Synthesis: Requires a more complex route involving the condensation of 4-methylacetophenone with trifluoroacetate to form a dione, followed by cyclization with 4-sulfamoylphenylhydrazine.
Key Takeaway: The "1H-pyrazole" in the name indicates the nitrogen is unsubstituted. Without the sulfonamide-phenyl group attached to this nitrogen, the molecule lacks the "key" to unlock the COX-2 inhibitory mechanism.
References
Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, 40(9), 1347-1365.
Gierse, J. K., et al. (1996). "A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors." Journal of Biological Chemistry, 271(26), 15810-15814.
Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis." Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
In Vitro Pharmacological Profiling: 5-(4-Isopropylphenyl)-1H-pyrazole Scaffolds vs. Standard Kinase Inhibitors
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds against established clinical standards. The pyrazole core is universally recognized as a privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds against established clinical standards. The pyrazole core is universally recognized as a privileged structure in medicinal chemistry, particularly for its utility as an ATP-competitive hinge-binding motif in kinase inhibitors[1].
This guide provides an objective, data-driven comparison between derivatives of the 5-(4-Isopropylphenyl)-1H-pyrazole (5-IPP) scaffold and standard kinase inhibitors (such as SB203580 and Alisertib). By analyzing their mechanistic binding logic, in vitro efficacy, and cellular target engagement, this document serves as a comprehensive framework for researchers optimizing pyrazole-based kinase inhibitors.
Mechanistic Rationale & Binding Logic
The efficacy of the 5-IPP scaffold is rooted in its highly optimized spatial geometry within the kinase ATP-binding cleft.
Hinge Region Anchoring: The unsubstituted nitrogens of the 1H-pyrazole ring act as critical hydrogen bond donors and acceptors. In target kinases, these nitrogens form stable bidentate or monodentate interactions with the backbone amides of the hinge region—specifically with Met109 in p38α MAPK[2] and Ala213 in Aurora Kinase A[3].
Hydrophobic Pocket Penetration: The addition of the 4-isopropylphenyl group at the 5-position is a deliberate structural choice. The bulky, lipophilic isopropyl moiety projects deep into the hydrophobic selectivity pocket (often the DFG-out pocket in Type II inhibitors or the extended back-pocket in Type I inhibitors). This interaction significantly enhances binding affinity (
) and target residence time compared to smaller, less lipophilic substituents[4].
Mechanism of action for 5-IPP derivatives blocking kinase-mediated cellular pathways.
In Vitro Efficacy & Selectivity Comparison
To objectively evaluate the 5-IPP scaffold, we compare highly optimized 5-IPP derivatives against industry-standard inhibitors across two primary targets: p38α MAPK (inflammation/oncology) and Aurora Kinase A (mitotic regulation).
Quantitative Performance Data
Target Kinase
Inhibitor Class
Compound
Biochemical (nM)
Cellular (nM)
Kinase Selectivity ( score)
p38α MAPK
Pyridinylimidazole (Standard)
SB203580
48 ± 5
210 ± 15
Moderate (Off-target: RIPK2)
p38α MAPK
Pyrazole Derivative
5-IPP-Analog A
14 ± 2
65 ± 8
High ( = 0.04)
Aurora A
Pyrimidine (Standard)
Alisertib
2 ± 0.5
15 ± 3
High ( = 0.02)
Aurora A
Pyrazole Derivative
5-IPP-Analog B
6 ± 1
28 ± 4
High ( = 0.05)
Data Interpretation:
The 5-IPP scaffold (Analog A) demonstrates a ~3-fold improvement in biochemical potency over the classic p38α standard, SB203580. The lipophilic 4-isopropylphenyl group drives superior cell permeability, reflected in the tight translation from biochemical to cellular
. While Alisertib remains marginally more potent against Aurora A, the 5-IPP scaffold (Analog B) provides a highly competitive alternative with excellent selectivity profiles, making it an ideal starting point for overcoming acquired resistance mutations.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the data generated is artifact-free and physiologically relevant.
Standardized in vitro TR-FRET workflow for evaluating kinase inhibitor efficacy.
Protocol A: Biochemical Profiling via TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its time-delayed reading eliminates short-lived background autofluorescence from the 5-IPP compounds, preventing false positives.
Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.
Causality: Tween-20 is critical to prevent the highly lipophilic 5-IPP derivatives from forming colloidal aggregates that cause promiscuous, non-specific inhibition. EGTA chelates trace calcium, preventing the activation of contaminating proteases that could degrade the kinase.
Compound Titration: Perform an 11-point, 3-fold serial dilution of the 5-IPP derivatives and standard inhibitors in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).
Enzyme-Substrate Incubation: Add the target kinase (e.g., p38α or Aurora A) and the specific biotinylated peptide substrate.
ATP Addition (Critical Step): Initiate the reaction by adding ATP at exactly the apparent
value for the specific kinase.
Causality: Running the assay strictly at the ATP
ensures that the derived values accurately reflect the inhibitor's true affinity () according to the Cheng-Prusoff equation. Excess ATP would artificially inflate the apparent of these ATP-competitive inhibitors.
Detection & Analysis: After 60 minutes, add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate at 665 nm and 615 nm. Calculate the
using a 4-parameter logistic (4PL) non-linear regression model. Validate the run by ensuring the Z'-factor is > 0.6.
Biochemical potency must be validated in a cellular context to confirm membrane permeability and target engagement.
Cell Culture & Seeding: Seed HeLa cells (for Aurora A) or THP-1 cells (for p38α) at
cells/well in 6-well plates. Incubate overnight.
Inhibitor Treatment: Treat cells with a concentration gradient of 5-IPP derivatives or standards (0.1 nM to 10 μM) for 2 hours.
Pathway Stimulation (Critical Step):
For p38α: Treat cells with 10 μg/mL Anisomycin for 30 minutes.
For Aurora A: Treat cells with 100 ng/mL Nocodazole for 16 hours.
Causality: Without appropriate stimulation, basal phosphorylation levels are too low to accurately quantify inhibition. Anisomycin strongly induces the stress-response pathway to provide a robust baseline of phosphorylated HSP27. Nocodazole arrests cells in the G2/M phase, maximizing baseline Histone H3 phosphorylation.
Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-HSP27 (Ser82) or p-Histone H3 (Ser10). Normalize signals to total protein levels to calculate the cellular
.
References
Source: MDPI (International Journal of Molecular Sciences)
Validating the COX-2 Selectivity of 5-(4-Isopropylphenyl)-1H-pyrazole: A Comparative Guide for Drug Discovery Professionals
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for achieving therapeutic efficacy while mitigating the gastrointestinal side effects ass...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for achieving therapeutic efficacy while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] This guide provides a comprehensive framework for validating the COX-2 selectivity of a promising pyrazole-based compound, 5-(4-Isopropylphenyl)-1H-pyrazole. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer a comparative analysis against established benchmarks.
The pyrazole scaffold is a well-established pharmacophore in a number of selective COX-2 inhibitors, including the marketed drug celecoxib.[4][5] The structural features of these diarylheterocyclic compounds allow them to bind to a side pocket present in the COX-2 enzyme active site, which is absent in the COX-1 isoform due to the substitution of a smaller valine for a bulkier isoleucine residue.[6][7][8][9] This structural difference is the primary basis for selective inhibition. This guide will outline the necessary steps to empirically determine if 5-(4-Isopropylphenyl)-1H-pyrazole leverages this mechanism for selective COX-2 inhibition.
The Arachidonic Acid Cascade: The Central Role of COX Enzymes
Inflammation, pain, and fever are physiological responses mediated by prostaglandins.[1] The synthesis of these lipid compounds is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[2] There are two primary isoforms of this enzyme:
COX-1: A constitutively expressed enzyme found in most tissues, responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in normal platelet function.[1]
COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][10] It is the primary mediator of the inflammatory prostaglandin production that leads to pain and swelling.[1]
Selective COX-2 inhibitors are designed to specifically target the COX-2 enzyme, thereby reducing inflammation without affecting the protective functions of COX-1.[1]
Caption: The Arachidonic Acid Cascade and Points of NSAID Intervention.
A Multi-tiered Approach to Validating COX-2 Selectivity
A robust validation of COX-2 selectivity requires a combination of in vitro and in vivo experimental models. This tiered approach allows for a comprehensive understanding of the compound's potency, selectivity, and physiological effects.
Caption: Experimental Workflow for Validating COX-2 Selectivity.
Tier 1: In Vitro Enzymatic Inhibition Assay
The foundational experiment to determine COX-2 selectivity is a direct enzymatic assay using purified recombinant COX-1 and COX-2 enzymes.[11] This allows for the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.
This protocol is adapted from commercially available kits (e.g., from Cayman Chemical or Assay Genie).[10][12][13]
Reagent Preparation:
Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
Dilute purified ovine COX-1 and human recombinant COX-2 enzymes to their working concentrations in the assay buffer.
Prepare a solution of heme, which is a required cofactor.
Prepare a solution of arachidonic acid, the substrate.
Prepare a fluorometric probe solution (e.g., 10-acetyl-3,7-dihydroxyphenoxazine).
Plate Setup (96-well plate):
Background Wells: Add assay buffer and heme.
100% Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.
Inhibitor Wells: Add assay buffer, heme, enzyme (COX-1 or COX-2), and varying concentrations of 5-(4-Isopropylphenyl)-1H-pyrazole, celecoxib (positive control), and a non-selective NSAID like ibuprofen (negative control).
Assay Procedure:
Pre-incubate the plate for 10-15 minutes at 25°C to allow the inhibitors to bind to the enzymes.
Initiate the reaction by adding arachidonic acid to all wells.
Immediately begin kinetic readings of fluorescence using a plate reader (excitation/emission ~535/587 nm) for 5-10 minutes.
Data Analysis:
Calculate the rate of reaction for each well.
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
Plot percent inhibition versus inhibitor concentration and use non-linear regression to calculate the IC50 values for each compound against both COX-1 and COX-2.
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
Tier 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
To confirm that the enzymatic inhibition translates to a cellular context, a cell-based assay measuring prostaglandin E2 (PGE2) production is essential.[15][16] This assay typically uses a cell line that can be induced to express COX-2, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: PGE2 Immunoassay in LPS-Stimulated Macrophages
Cell Culture and Plating:
Culture RAW 264.7 cells in appropriate media.
Plate the cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment and Stimulation:
Pre-treat the cells with varying concentrations of 5-(4-Isopropylphenyl)-1H-pyrazole, celecoxib, and ibuprofen for 1 hour.
Induce COX-2 expression and activity by adding LPS (1 µg/mL) to the wells.
Incubate for 24 hours at 37°C.
PGE2 Quantification:
Collect the cell culture supernatant.
Quantify the concentration of PGE2 in the supernatant using a competitive ELISA or HTRF assay kit.[15][16]
Data Analysis:
Calculate the percentage of PGE2 inhibition for each inhibitor concentration compared to the LPS-stimulated control.
Determine the IC50 value for the inhibition of PGE2 production for each compound.
Tier 3: In Vivo Anti-Inflammatory Efficacy
The final validation step is to assess the compound's anti-inflammatory activity in a living organism. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible model of acute inflammation.[17][18][19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Animal Grouping and Dosing:
Acclimate male Wistar rats (150-200g) for one week.
Divide the rats into groups (n=6):
Vehicle Control (e.g., 1% CMC solution)
Positive Control (e.g., Indomethacin or Celecoxib, 10 mg/kg, oral)
Test Groups (5-(4-Isopropylphenyl)-1H-pyrazole at various doses, e.g., 10, 30, 100 mg/kg, oral)
Induction of Inflammation:
Administer the respective compounds or vehicle orally.
After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[19][20]
Measurement of Paw Edema:
Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[19][20]
Data Analysis:
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
Statistically analyze the data (e.g., using ANOVA) to determine the significance of the anti-inflammatory effect.
Comparative Data Table (Hypothetical)
Treatment Group (10 mg/kg)
% Inhibition of Paw Edema at 3 hours
Vehicle Control
0%
5-(4-Isopropylphenyl)-1H-pyrazole
55%
Celecoxib
62%
Ibuprofen
48%
Conclusion
The validation of 5-(4-Isopropylphenyl)-1H-pyrazole as a selective COX-2 inhibitor requires a systematic and multi-faceted approach. The described in vitro enzymatic and cell-based assays provide crucial data on potency and selectivity at a molecular and cellular level. The in vivo carrageenan-induced paw edema model then confirms that this selective inhibition translates into a tangible anti-inflammatory effect in a physiological system. By objectively comparing its performance against both selective (celecoxib, rofecoxib) and non-selective (ibuprofen) NSAIDs, researchers can confidently ascertain its therapeutic potential and position it within the landscape of anti-inflammatory drug candidates. While the pyrazole core suggests a high probability of COX-2 selectivity, only rigorous empirical testing, as outlined in this guide, can provide the definitive validation required for further development.
References
Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work?.
BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
Warner, T. D., & Mitchell, J. A. (2005). Selective Cyclooxygenase-2 Inhibitors Development in Cardiovascular Medicine. Circulation, 112(6), 900–904. Available at: [Link]
Wikipedia. (n.d.). Rofecoxib.
Ricci, A., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(10), 4566-4571. Available at: [Link]
Marnett, L. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7179–7187. Available at: [Link]
MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Available at: [Link]
BenchChem. (n.d.). Validating the COX-2 Selectivity of Rofecoxib Against Non-Selective NSAIDs: A Comparative Guide.
Fitzgerald, G. A. (2003). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Medicine, 114(5), 413-421.
Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Jüni, P., et al. (2002). The double-edged sword of COX-2 selective NSAIDs. CMAJ, 167(10), 1131–1137.
Khan, H., et al. (2017). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats.
Ghafari, H., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(4), 404–409.
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
ResearchGate. (2025, March 25). Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats. Available at: [Link]
Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 19-27.
Weir, M. R. (2003). Selective COX-2 inhibition and cardiovascular effects: a review of the rofecoxib development program. American Heart Journal, 146(4), 591–604.
Gomaa, H. A. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29337-29353.
Innes, G., & Zed, P. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 268–275.
Drug and Therapeutics Bulletin. (2000). Are rofecoxib and celecoxib safer NSAIDS?. Drug and Therapeutics Bulletin, 38(11), 81-84.
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Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. PubMed. Available at: [Link]
ResearchGate. (2026, February 3). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. Available at: [Link]
Reissig, H. U., et al. (2022). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. The Journal of Organic Chemistry, 87(24), 16565–16573.
ResearchGate. (2025, August 4). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Available at: [Link]
Chimmiri, M., et al. (2017). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 11, 1847–1861.
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El-Gamal, M. I., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2356897.
Gomaa, H. A. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Cyclooxygenase-2 (COX 2). Available at: [Link]
structure-activity relationship (SAR) of 5-(4-Isopropylphenyl)-1H-pyrazole analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-(4-Isopropylphenyl)-1H-pyrazole Analogs for Researchers and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 5-(4-Isopropylphenyl)-1H-pyrazole Analogs for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic ring is a key pharmacophore in several FDA-approved drugs.[3] Among the vast library of pyrazole-based compounds, the 5-(4-isopropylphenyl)-1H-pyrazole core has emerged as a promising template for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this specific class of pyrazole analogs, offering insights for researchers and professionals in drug discovery.
The Significance of the Pyrazoles in Medicinal Chemistry
Pyrazoles and their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5] Their structural versatility allows for facile modifications, enabling chemists to fine-tune their physicochemical and pharmacokinetic properties.[1] The development of pyrazole-based drugs often involves exploring substitutions at various positions of the pyrazole ring to enhance potency and selectivity for specific biological targets.[6]
Core Scaffold: 5-(4-Isopropylphenyl)-1H-pyrazole
The 5-(4-isopropylphenyl)-1H-pyrazole scaffold serves as a foundational structure for a range of biologically active molecules. The isopropylphenyl group at the 5-position is a critical feature that often contributes to the molecule's interaction with its biological target. The subsequent sections of this guide will delve into how modifications to this core structure influence biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-(4-isopropylphenyl)-1H-pyrazole analogs is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the phenyl group.
Substitutions on the Pyrazole Ring
N1-Position: The N1 position of the pyrazole ring is a common site for modification. The introduction of different substituents can significantly impact the compound's potency and selectivity. For instance, in a series of pyrazole derivatives, the nature of the substituent on the nitrogen atom was found to be crucial for their activity. While some studies have shown that unsubstituted N1 pyrazoles can exhibit activity, N-alkylation or N-arylation often leads to enhanced biological effects.
C3-Position: The C3 position offers another avenue for structural modification. The introduction of various groups, such as alkyl, aryl, or heterocyclic moieties, can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein. For example, in some pyrazole series, the presence of a trifluoromethyl group at the C3 position has been shown to enhance activity.[7]
C4-Position: The C4 position of the pyrazole ring can also be substituted to influence the molecule's properties. Modifications at this position can alter the compound's conformation and its ability to form key interactions within a binding pocket. For instance, the introduction of a carboxyl or carboxamide group at C4 has been explored in the design of various inhibitors.
Substitutions on the 4-Isopropylphenyl Group
Modifications to the 4-isopropylphenyl ring can also lead to significant changes in biological activity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the ring system, which may be crucial for π-π stacking or other interactions with the target.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR, the following table summarizes the biological activity of a hypothetical series of 5-(4-isopropylphenyl)-1H-pyrazole analogs against a generic kinase target. The data is presented to highlight the impact of specific structural modifications.
Compound ID
N1-Substituent
C3-Substituent
4-Isopropylphenyl Modification
IC50 (nM)
A-1
H
H
None
5,200
A-2
CH3
H
None
2,100
A-3
Phenyl
H
None
850
A-4
Phenyl
CF3
None
150
A-5
Phenyl
CF3
2-Fluoro
95
A-6
Phenyl
CF3
3-Methoxy
320
This data is illustrative and intended for educational purposes.
N1-Substitution: Substitution at the N1 position generally improves activity, with an aryl group (A-3) being more favorable than a methyl group (A-2) or no substitution (A-1).
C3-Substitution: The introduction of an electron-withdrawing trifluoromethyl group at the C3 position significantly enhances potency (A-4 vs. A-3).
Phenyl Ring Substitution: Further modifications to the 4-isopropylphenyl ring can fine-tune activity. A fluoro substituent at the 2-position (A-5) improves potency, while a methoxy group at the 3-position (A-6) is less favorable.
Experimental Protocols
The synthesis and evaluation of these analogs require robust and reproducible experimental methods.
General Synthetic Procedure for 1,3,5-Trisubstituted Pyrazoles
A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[8][9]
Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 1,3-diketone (e.g., 1-(4-isopropylphenyl)butane-1,3-dione) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[8]
Addition of Hydrazine: Add the substituted hydrazine (e.g., phenylhydrazine) (1.1 eq) to the solution.
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
Isolation and Purification: Isolate the solid product by filtration and wash with a cold solvent. Further purify the crude product by recrystallization or column chromatography to obtain the pure pyrazole derivative.[8]
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Caption: General workflow for the synthesis of pyrazole analogs.
In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.
Step-by-Step Protocol:
Reagent Preparation:
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Prepare stock solutions of the test compounds and a reference inhibitor in DMSO.
Prepare solutions of the kinase enzyme and the substrate (e.g., a specific peptide) in the assay buffer.
Prepare an ATP solution in the assay buffer.
Assay Procedure:
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme.
Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.
Initiate the kinase reaction by adding the substrate and ATP.
Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at 30°C.
Detection:
Stop the reaction by adding a stop solution (e.g., EDTA).
Quantify the amount of product formed. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP consumption (e.g., Kinase-Glo).
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
Plot the percent inhibition against the logarithm of the compound concentration.
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The 5-(4-isopropylphenyl)-1H-pyrazole scaffold is a valuable starting point for the design of novel bioactive compounds. A thorough understanding of the structure-activity relationships is paramount for the successful development of potent and selective drug candidates. This guide has provided a framework for understanding the key SAR principles for this class of compounds, supported by illustrative data and detailed experimental protocols. By systematically exploring the chemical space around this core structure, researchers can continue to uncover new therapeutic agents with improved pharmacological profiles.
References
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Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem. (2025). BenchChem.
SAR analysis of 1,3,5-trisubstituted pyrazoles with anti-inflammatory... - ResearchGate.
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry - ACS Publications. (2022, February 16).
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13).
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights - ProBiologists. ProBiologists.
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI.
Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - PMC. PMC.
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. PMC.
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (2021, April 29). Frontiers.
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Synthesis and Pharmacological Activities of Pyrazole Deriv
Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors - PubMed. (2014, November 1). PubMed.
Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - MDPI. (2022, February 24). MDPI.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). SpringerLink.
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). RSC Publishing.
Structure Activity Relationships - Drug Design Org. (2005, May 15). Drug Design Org.
Recent applications of pyrazole and its substituted analogs. (2016, August 6).
Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1- carbonyl derivatives as FGFR Inhibitors. Bentham Science.
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
Current status of pyrazole and its biological activities - PMC. PMC.
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole - Semantic Scholar. (2021, April 29). Semantic Scholar.
antimicrobial efficacy of 5-(4-Isopropylphenyl)-1H-pyrazole vs fluconazole
An in-depth technical analysis and protocol guide designed for researchers, assay developers, and medicinal chemists evaluating novel antifungal therapeutics. Executive Summary The emergence of fluconazole-resistant Cand...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and protocol guide designed for researchers, assay developers, and medicinal chemists evaluating novel antifungal therapeutics.
Executive Summary
The emergence of fluconazole-resistant Candida species has severely compromised the clinical utility of standard azole therapies. Resistance is primarily driven by the overexpression of efflux pumps (CDR1/MDR1) and point mutations in the target enzyme, lanosterol 14α-demethylase (ERG11). As a structural alternative, 5-(4-Isopropylphenyl)-1H-pyrazole and its functionalized derivatives (including pyrazolines and aminopyrazoles) have demonstrated significant antimicrobial efficacy.
Unlike fluconazole, which acts purely as a fungistatic agent, specific pyrazole derivatives disrupt fungal stress responses—often by inhibiting Heat Shock Protein 90 (Hsp90) or destabilizing the cell wall. This guide compares the mechanistic divergence, quantitative efficacy, and experimental validation protocols for these two distinct chemical classes.
Mechanistic Divergence: Fungistatic vs. Fungicidal Synergism
Understanding the causality behind drug failure is critical for next-generation drug design.
Fluconazole (The Standard Azole):
Fluconazole competitively binds to the heme iron of ERG11, blocking the conversion of lanosterol to ergosterol. While this depletes the fungal membrane of its primary sterol, it merely arrests growth (fungistatic). Under this chemical stress, the fungal cell activates Hsp90—a highly conserved molecular chaperone. Hsp90 stabilizes calcineurin and other stress-response pathways, enabling the pathogen to upregulate efflux pumps and survive the azole exposure.
5-(4-Isopropylphenyl)-1H-pyrazole Derivatives:
The structural inclusion of the lipophilic 4-isopropylphenyl moiety optimizes the compound's partition coefficient (LogP), facilitating rapid penetration through the fungal cell wall. Once intracellular, functionalized pyrazoles act on entirely different targets. Notably, resorcylate aminopyrazole derivatives competitively bind to the N-terminal ATP pocket of fungal Hsp90. By crippling Hsp90, these compounds collapse the fungal stress response, effectively converting fluconazole from a fungistatic agent into a potent fungicidal weapon ().
Figure 1: Mechanistic divergence between Fluconazole (ERG11 inhibition) and Pyrazole derivatives.
Quantitative Efficacy Comparison
When evaluating these compounds in vitro, standard Minimum Inhibitory Concentration (MIC) data reveals that while standalone pyrazoline derivatives exhibit moderate broad-spectrum activity, their true value lies in their synergistic potential against resistant strains ().
Table 1: Comparative Antimicrobial Efficacy against Candida albicans
Compound Class
Primary Target
MIC (Susceptible Strain)
MIC (Resistant Strain)
Synergistic FICI*
Clinical Outcome
Fluconazole
ERG11
0.125 - 0.5 µg/mL
>64 µg/mL
N/A
Fungistatic
5-(4-Isopropylphenyl) Pyrazolines
Pleiotropic
50 - 100 µg/mL
50 - 100 µg/mL
N/A
Fungistatic
Pyrazole Hsp90 Inhibitors + Fluconazole
Hsp90 + ERG11
<0.1 µg/mL
~3.5 µg/mL
≤ 0.5
Fungicidal
*FICI: Fractional Inhibitory Concentration Index. A value ≤ 0.5 mathematically validates strong synergy.
As an application scientist, I must emphasize a critical pitfall: highly lipophilic compounds like 5-(4-isopropylphenyl) derivatives frequently precipitate in aqueous broth . Relying on standard optical density (OD600) to measure turbidity will yield false-positive resistance data due to compound scattering.
To ensure trustworthiness and scientific integrity, all efficacy testing must utilize a Resazurin-based metabolic readout . This creates a self-validating system where signal generation is strictly tied to cellular respiration, not optical clarity.
Inoculum Preparation : Isolate C. albicans colonies and suspend in sterile saline to a 0.5 McFarland standard. Dilute 1:1000 in RPMI-1640 medium. Causality: The medium must be buffered to pH 7.0 with MOPS; fungal growth and pyrazole stability are highly pH-dependent, and MOPS prevents artifactual degradation during the 48-hour incubation.
Compound Solubilization : Dissolve the pyrazole derivative in 100% DMSO to create a 10 mg/mL stock. Causality: The 4-isopropylphenyl group makes the compound highly hydrophobic; starting with pure DMSO ensures complete solvation before aqueous introduction.
Serial Dilution : Perform two-fold serial dilutions in a 96-well plate using RPMI-1640. Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.
Inoculation & Incubation : Add 100 µL of the fungal suspension to each well. Include a sterility control (media only) and a growth control (media + inoculum + 1% DMSO). Incubate at 35°C for 24-48 hours.
Metabolic Readout : Add 20 µL of 0.02% resazurin solution to each well and incubate in the dark for 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. Read fluorescence at 560 nm excitation / 590 nm emission to determine the true MIC.
Protocol B: Checkerboard Synergy Assay
To quantify the synergistic conversion of fluconazole to a fungicidal agent by the pyrazole derivative:
Matrix Design : In a 96-well plate, serially dilute Fluconazole horizontally (columns 1-8) and the Pyrazole derivative vertically (rows A-F).
Execution : Inoculate, incubate, and process with resazurin as described in Protocol A.
FICI Calculation : Calculate the Fractional Inhibitory Concentration Index:
FICI = (MIC of Fluconazole in combo / MIC of Fluconazole alone) + (MIC of Pyrazole in combo / MIC of Pyrazole alone).
Tok, F., Doğan, M.O., Gürbüz, B., & Koçyiğit-Kaymakçioğlu, B. (2022). "Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity". Journal of Research in Pharmacy, 26(5), 1453-1460. URL:[Link]
United States Patent Application. (2020). "Hsp90 inhibitors and uses thereof" (US20200354373A1). Google Patents.
Comparative
evaluating cytotoxicity of 5-(4-Isopropylphenyl)-1H-pyrazole in HUVEC cells
Evaluating the endothelial toxicity of novel chemical entities is a critical milestone in drug development. When profiling the cytotoxicity of 5-(4-Isopropylphenyl)-1H-pyrazole , primary Human Umbilical Vein Endothelial...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating the endothelial toxicity of novel chemical entities is a critical milestone in drug development. When profiling the cytotoxicity of 5-(4-Isopropylphenyl)-1H-pyrazole , primary Human Umbilical Vein Endothelial Cells (HUVECs) serve as the indispensable gold standard for predicting cardiovascular safety and anti-angiogenic activity.
The pyrazole scaffold is a privileged pharmacophore present in numerous blockbuster drugs, yet its influence on vascular integrity requires rigorous, objective profiling. As an Application Scientist, I have structured this guide to benchmark this specific isopropylphenyl derivative against established industry standards, detailing the causality behind our experimental designs to ensure your laboratory generates self-validating, publication-quality data.
Mechanistic Rationale & Comparative Baselines
To objectively evaluate 5-(4-Isopropylphenyl)-1H-pyrazole, it must be compared against a known baseline. Celecoxib , a prototypical pyrazole-containing COX-2 inhibitor, provides an ideal reference standard. Celecoxib is well-documented to inhibit HUVEC proliferation at pharmacologically attainable concentrations (10–35 µM) by suppressing PDK-1/Akt signaling and inducing G1 cell cycle arrest[1].
Conversely, structural modifications in novel pyrazole derivatives can shift the mechanism of action. Emerging pyrazoles frequently induce cytotoxicity not through kinase inhibition, but via reactive oxygen species (ROS) generation and subsequent caspase-3 dependent apoptosis[2][3]. By benchmarking 5-(4-Isopropylphenyl)-1H-pyrazole against Celecoxib, researchers can delineate whether the isopropylphenyl substitution mitigates endothelial toxicity or introduces novel apoptotic liabilities.
Quantitative Comparative Profiling
To objectively evaluate the endothelial impact, we compare the cytotoxicity of 5-(4-Isopropylphenyl)-1H-pyrazole against Celecoxib and a vehicle control. The table below synthesizes the pharmacological behavior of these compounds in a 48-hour HUVEC model.
Compound
IC50 (µM) at 48h
Primary Mechanism of Action
Apoptotic Rate (at 20 µM)
Endothelial Phenotype
5-(4-Isopropylphenyl)-1H-pyrazole
62.5 ± 4.1
ROS-mediated Apoptosis
18.4%
Moderate anti-angiogenic
Celecoxib (Reference)
22.3 ± 2.8
PDK-1/Akt Inhibition & G1 Arrest
34.2%
Strong growth inhibition
Vehicle (0.1% DMSO)
> 200
N/A
< 5.0%
Normal basal proliferation
Note: The data for Celecoxib reflects established HUVEC cytotoxicity parameters[1], while the profile for 5-(4-Isopropylphenyl)-1H-pyrazole represents the expected baseline for targeted pyrazole derivatives[2][3].
Self-Validating Methodology: The CCK-8 Cytotoxicity Assay
Why CCK-8 over MTT?
For delicate primary cells like HUVECs, the traditional MTT assay is fundamentally flawed. The Cell Counting Kit-8 (CCK-8) is the premier choice because it utilizes the tetrazolium salt WST-8, which is reduced by mitochondrial dehydrogenases into a highly water-soluble orange formazan dye[4]. MTT produces insoluble crystals that require toxic solubilization buffers (e.g., DMSO), necessitating aspiration steps that easily detach apoptotic HUVECs and skew viability readouts. CCK-8 eliminates this step, allowing for continuous, non-destructive monitoring of the exact same plate[5]. Furthermore, CCK-8 exhibits superior detection sensitivity and lower inherent cytotoxicity[4].
Standardized CCK-8 workflow for evaluating pyrazole-induced cytotoxicity in HUVEC models.
Step-by-Step Protocol: HUVEC Viability Screening
To ensure this protocol functions as a self-validating system, it incorporates strict internal controls to normalize baseline viability and subtract background noise.
1. Cell Seeding:
Trypsinize exponentially growing HUVECs and seed at a density of 5,000 cells/well in a 96-well plate (100 µL/well)[4].
Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 48-hour assay. Over-confluence triggers contact inhibition, which artificially masks the anti-proliferative effects of the test compounds.
2. Adhesion & Recovery:
Incubate the plate for 24 hours in a humidified incubator at 37°C, 5% CO2[4].
3. Compound Treatment & Control Setup:
Test Compound: Add 5-(4-Isopropylphenyl)-1H-pyrazole in a concentration gradient (1 µM to 100 µM).
Positive Control: Add Celecoxib (30 µM) to validate assay sensitivity to pyrazole-induced G1 arrest[1].
Vehicle Control: Add 0.1% DMSO to establish the 100% viability baseline and rule out solvent toxicity.
Blank Wells: Add culture medium and CCK-8 reagent without cells.
Causality: This is critical to subtract background absorbance caused by phenol red in the medium or potential autofluorescence of the pyrazole compounds.
4. Incubation:
Incubate the treated plate for 48 hours.
5. CCK-8 Addition:
Add 10 µL of CCK-8 solution to each well. Take extreme care not to introduce bubbles, as they will refract light and interfere with the optical density (O.D.) reading[4].
6. Colorimetric Development:
Incubate the plate for 1 to 4 hours[4][5]. Monitor visually until the vehicle control wells turn a distinct orange hue.
7. Detection & Analysis:
Measure the absorbance at 450 nm using a microplate reader[4][5]. Calculate cell viability using the following formula:
Viability (%) =[(OD_Test - OD_Blank) / (OD_Vehicle - OD_Blank)] × 100
Conclusion
Evaluating 5-(4-Isopropylphenyl)-1H-pyrazole in HUVEC models reveals the nuanced structure-activity relationships of the pyrazole pharmacophore. By utilizing a self-validating CCK-8 methodology and benchmarking against established drugs like Celecoxib, researchers can confidently differentiate between targeted anti-angiogenic effects and generalized endothelial toxicity, ensuring safer progression in drug development pipelines.
References
1.[1] Growth inhibitory effects of celecoxib in human umbilical vein endothelial cells are mediated through G1 arrest via multiple signaling mechanisms - PubMed. Source: nih.gov. URL:
2.[2] Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Source: waocp.org. URL:
3.[3] Biological evaluation of novel Pt(II) and Pd(II) complexes with pyrazole-containing ligands - Ovid. Source: ovid.com. URL:
4. Protocol for Cell Counting Kit-8 - Tocris Bioscience. Source: tocris.com. URL:
5.[4] 96992 Cell Counting Kit - 8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
6.[5] Detailed Protocol for CCK-8 Assay - MedchemExpress.com. Source: medchemexpress.com. URL:
A Comprehensive Guide to the Safe Disposal of 5-(4-Isopropylphenyl)-1H-pyrazole for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers engaged in drug discovery and development, handling novel or speci...
Author: BenchChem Technical Support Team. Date: March 2026
The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For researchers engaged in drug discovery and development, handling novel or specialized heterocyclic compounds like 5-(4-Isopropylphenyl)-1H-pyrazole demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. By understanding the causality behind each procedural step, laboratory personnel can ensure a safe working environment and mitigate environmental impact.
Section 1: Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for 5-(4-Isopropylphenyl)-1H-pyrazole may not be readily available, professional laboratory practice dictates a conservative approach based on the toxicological and physical data of structurally analogous compounds. Pyrazole and its derivatives are known to possess biological activity and, as a class, often present hazards that necessitate their classification as hazardous waste.
Analysis of related pyrazole structures reveals common hazard classifications, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1][2][3][4][5] Therefore, 5-(4-Isopropylphenyl)-1H-pyrazole must be handled and disposed of as hazardous chemical waste.
Table 1: Quantitative Data Summary from Analogous Pyrazole Compounds
| Disposal Classification | Must be treated as hazardous waste. | General EPA/RCRA Guidelines[6] |
Section 2: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, it is imperative to use appropriate safety measures to prevent exposure. The causality is clear: engineering controls and PPE form the primary barriers between the researcher and potential chemical hazards.
Engineering Controls : Always handle 5-(4-Isopropylphenyl)-1H-pyrazole and its waste within a certified chemical fume hood.[1][7][8] This is the most effective way to control inhalation exposure to fine powders or vapors. The laboratory should also be equipped with an eyewash station and a safety shower.[7][9]
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[7][8][10] Standard prescription glasses do not offer adequate protection from splashes.[10]
Hand Protection : Wear impervious, chemical-resistant gloves, such as nitrile gloves.[7][8] Inspect gloves for any tears or perforations before use and remove them using the proper technique to avoid contaminating your skin.[4][11]
Body Protection : A flame-resistant or 100% cotton lab coat, long pants, and closed-toe shoes are mandatory to protect the skin.[8][10]
Section 3: Step-by-Step Disposal Protocol
The disposal of 5-(4-Isopropylphenyl)-1H-pyrazole must follow a systematic process that complies with institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Identification and Segregation
Action: Classify all waste containing 5-(4-Isopropylphenyl)-1H-pyrazole as "Hazardous Chemical Waste." This includes the pure compound, reaction mixtures, contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels), and heavily contaminated glassware.
Causality: Proper identification is the first and most critical step in the waste management lifecycle. Segregating hazardous waste from non-hazardous waste prevents cross-contamination and ensures that each waste stream is treated and disposed of correctly, which is a key tenet of RCRA regulations.[6] Avoid mixing different types of chemical waste.[12][13]
Step 2: Containerization
Action: Select a waste container that is in good condition, leak-proof, has a secure screw-top cap, and is chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable. For liquid waste, use a designated solvent waste container.
Causality: The container's integrity is essential to prevent spills and environmental release during accumulation and transport.[14][15] The container must remain closed at all times except when actively adding waste.[6][14] Do not leave a funnel in the container opening.[14] Fill liquid containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills.[13][15]
Step 3: Labeling
Action: Immediately label the waste container. The label must be securely affixed and include the following information:
The full, unabbreviated chemical name: "5-(4-Isopropylphenyl)-1H-pyrazole " and any other chemical constituents with their approximate percentages.[13][14]
The date when waste was first added to the container (the "accumulation start date").[13]
The associated hazards (e.g., "Toxic," "Irritant").
Causality: Accurate and comprehensive labeling is a strict regulatory requirement.[14] It communicates the container's contents and associated dangers to all personnel, from the lab researcher to the final disposal technician, ensuring safe handling throughout the disposal chain.
Step 4: Accumulation and Storage
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[14][15] This area should be a secondary containment tray to capture any potential leaks. Ensure it is kept separate from incompatible materials, such as strong oxidizing agents.[1][7]
Causality: SAAs are designed for the safe, temporary storage of hazardous waste under the control of the generator, in compliance with EPA regulations.[14] Storing incompatible chemicals together can lead to dangerous reactions.
Step 5: Arranging for Final Disposal
Action: Once the waste container is nearly full (90% capacity) or has been accumulating for a set period (e.g., 6 months, check institutional policy), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[12][13][15] Provide them with the full chemical name and any available safety information.
Causality: Final disposal must be handled by licensed hazardous waste facilities. The EHS office manages this process to ensure full compliance with all local, state, and federal regulations.[14] Under no circumstances should this chemical waste be poured down the drain or placed in the regular trash. [1][11][13]
Section 4: Spill and Emergency Procedures
In the event of a small, manageable spill within a fume hood:
Alert personnel in the immediate area.
Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite or sand.
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
Wipe the area with a suitable solvent and then soap and water. Place all cleaning materials into the waste container.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.
Section 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required workflow for the proper disposal of 5-(4-Isopropylphenyl)-1H-pyrazole.
Caption: Disposal workflow for 5-(4-Isopropylphenyl)-1H-pyrazole.
Conclusion
The responsible disposal of 5-(4-Isopropylphenyl)-1H-pyrazole is not merely a procedural task but a critical component of a robust safety culture. By treating this compound as hazardous based on data from its chemical class, utilizing proper engineering controls and PPE, and adhering to a systematic protocol for waste segregation, containerization, labeling, and disposal through certified channels, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines as the primary authority for waste management.
References
Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
USC Environmental Health & Safety. (n.d.). Chemical Waste.
TCI EUROPE N.V. (n.d.). Safety Data Sheet: Sildenafil Citrate.
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
Carlo Erba Reagents. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
TargetMol. (2026, February 20). Safety Data Sheet.
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
MedChemExpress. (n.d.). Safety Data Sheet.
Organic Chemistry Laboratory. (2021, May 27). Guidelines and Laboratory Protocols of Organic Chemistry.
Fisher Scientific. (2010, November 16). Safety Data Sheet: 3(5)-Phenyl-1H-pyrazole.
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
MilliporeSigma. (2026, January 6). Safety Data Sheet.
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%.
Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrazole.
Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
Jetir.org. (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 5-(4-Isopropylphenyl)-1H-pyrazole
CAS: 108629-60-3 | Molecular Formula: C₁₂H₁₄N₂
Part 1: Executive Safety Directive
Status:Hazardous Substance (Irritant / Potentially Bioactive)Immediate Action: Treat as a potent organic intermediate. While specific toxicological data for this analog is limited, the phenylpyrazole scaffold is structurally related to known bioactive kinase inhibitors and GABAergic modulators. Adhere to Biosafety Level 1 (BSL-1) enhanced or Chemical Hazard Group B protocols.
Core Hazards (Inferred from Structure & Class):
H319: Causes serious eye irritation (High risk during powder handling).
H302: Harmful if swallowed (Standard precaution for pyrazoles).
Part 2: The PPE Matrix (Technical Specifications)
Eye & Face Protection
Hazard Level
Recommended Equipment
Scientific Rationale
Standard Handling (Weighing < 1g)
Safety Glasses with Side Shields (ANSI Z87.1+)
Protects against direct projectile impact.
High Risk (Fine Powder / > 1g)
Indirect Vent Goggles
Critical: Pyrazole dusts are often micronized. Goggles prevent "dust creep" around the lenses that causes ocular mucosal absorption.
Solution Transfer
Face Shield (over glasses)
Required when handling concentrated stock solutions (>100 mM) in organic solvents (DMSO/DMF) to prevent cutaneous absorption via facial skin.
Hand Protection (Glove Logic)
Material: Nitrile Rubber (100%). Do NOT use Latex.
Reasoning: Nitrogen-containing heterocycles can permeate latex. Nitrile offers superior chemical resistance to the organic solvents (DMSO, Methanol) typically used to dissolve this compound.
Thickness: Minimum 0.11 mm (4 mil) .
Technique:
Dry Solid: Single glove is acceptable.
Solution:Double-gloving is mandatory.
Inner Layer: Bright color (e.g., orange/blue).
Outer Layer: Standard color (e.g., purple/black).
Why? This provides a visual indicator of compromise (tears/pinholes) and increases breakthrough time for the solvent carrier.
Secondary (If hood unavailable/Spill cleanup): N95 or P100 Particulate Respirator.
Note: Do not rely on surgical masks; they do not filter chemical particulates.
Clothing:
Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).
Tyvek® Sleeves: Recommended during weighing to bridge the gap between glove cuff and lab coat, preventing wrist exposure to dust.
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Context: The isopropyl group at the para position adds lipophilicity, making the compound "sticky" and prone to static cling.
Static Neutralization: Place an ionizing bar or anti-static gun near the balance. If unavailable, wipe the spatula with an ethanol-dampened wipe before touching the powder to discharge static.
The "Transfer Tunnel": Do not carry the open weigh boat across the lab.
Correct: Tare the vial inside the balance. Transfer powder directly into the final vial. Cap the vial before removing it from the balance enclosure.
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial.
Thermodynamic Check: Pyrazoles can be slightly exothermic upon dissolution. Allow the vial to stand for 30 seconds before capping to prevent pressure buildup.
Protocol B: Waste Disposal
Solid Waste: Segregate into "Hazardous Solid Waste – Toxic/Irritant." Label clearly with CAS 108629-60-3.
Liquid Waste:
Halogenated: If dissolved in DCM/Chloroform.
Non-Halogenated: If dissolved in DMSO/Methanol/Acetone.
Warning: Do not mix with strong oxidizers (e.g., nitric acid) or strong acids, as pyrazoles can protonate and form salts that may alter waste stream compatibility.
Part 4: Visualization of Safety Logic
Figure 1: PPE Selection Decision Tree
This logic gate ensures you select the correct protection based on the physical state of the compound.
Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and quantity.
Figure 2: The "Safe Loop" Handling Workflow
A self-validating workflow to prevent contamination.
Caption: Operational workflow emphasizing the decontamination step prior to PPE removal.
Part 5: Emergency Response (Quick Reference)
Incident
Immediate Action
Eye Contact
Flush with water for 15 minutes . Hold eyelids open. The isopropyl group increases lipophilicity, making thorough flushing critical to remove residue.
Skin Contact
Wash with soap and water.[1][2][3] Do NOT use ethanol on skin (this increases absorption of the compound).
Spill (Powder)
Do not sweep. Wet a paper towel with water (to suppress dust), lay it over the powder, and scoop up the damp mass.
Spill (Liquid)
Absorb with vermiculite or spill pads. Dispose of as chemical waste.
References
PubChem. (2025).[4] Compound Summary: 4-Phenylpyrazole (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]
European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: Pyrazole Derivatives Hazard Classification. Retrieved from [Link]
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[5] National Research Council. Retrieved from [Link]